molecular formula C11H12N2O B193734 3-Phenylpyrazin-2-ol CAS No. 2882-18-0

3-Phenylpyrazin-2-ol

Cat. No.: B193734
CAS No.: 2882-18-0
M. Wt: 172.18 g/mol
InChI Key: SYPKOIOSVWYKHO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpyrazine is a degradation product of Cefaclor, a second-generation cephalosporin antibiotic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKOIOSVWYKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951466
Record name 3-Phenylpyrazin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-18-0, 73200-73-4
Record name 2-Hydroxy-3-phenylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpyrazin-2-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of novel compounds is paramount. This technical guide provides a detailed overview of 3-Phenylpyrazin-2-ol (CAS No: 73200-73-4), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines its chemical structure, key physicochemical properties, proposed synthetic routes, and analytical characterization methods.

Chemical Structure and Isomerism

This compound, with the molecular formula C₁₀H₈N₂O, is an aromatic heterocyclic compound. A critical feature of its structure is the potential for keto-enol tautomerism. The "ol" suffix in its name refers to the enol form (this compound), which exists in equilibrium with its keto tautomer, 3-phenyl-1H-pyrazin-2-one. This equilibrium is a significant aspect of its chemistry, influencing its reactivity, stability, and biological activity. The keto form is generally considered the more stable tautomer in many pyrazinone systems.

Caption: Tautomeric equilibrium between the keto and enol forms.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is derived from computational predictions and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol -
CAS Number 73200-73-4-
Appearance Pale Yellow SolidChemicalBook[1]
Melting Point 172-174 °CChemicalBook[1]
Boiling Point (Predicted) 457.4 °C at 760 mmHgGuidechem
Density (Predicted) 1.2 g/cm³Guidechem
pKa (Predicted) 11.26 ± 0.40ChemicalBook[1]
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[1]
Refractive Index (Predicted) 1.618Guidechem
Flash Point (Predicted) 230.5 °CGuidechem

Synthesis Protocols

synthesis_workflow Proposed Synthetic Pathways for this compound cluster_route1 Route 1: From α-Amino Ketone cluster_route2 Route 2: From Diketopiperazine Target This compound AminoKetone α-Aminoacetophenone Condensation1 Condensation AminoKetone->Condensation1 Glyoxylate Glyoxylic Acid Derivative Glyoxylate->Condensation1 Cyclization1 Cyclization Condensation1->Cyclization1 Cyclization1->Target Phenylglycine Phenylglycine Diketopiperazine 3,6-Diphenyl-2,5-diketopiperazine Phenylglycine->Diketopiperazine Dimerization Chlorination Chlorination (e.g., POCl₃) Diketopiperazine->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Hydrolysis->Target

Caption: Proposed synthetic strategies for this compound.

General Experimental Protocol (Route 1)

This protocol is a generalized procedure based on the synthesis of similar pyrazinones.

  • Reaction Setup: To a solution of an α-amino ketone (e.g., α-aminoacetophenone hydrochloride) in a suitable solvent (e.g., ethanol), add a glyoxylic acid derivative and a nitrogen source such as ammonium acetate.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following are recommended analytical techniques and general protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the molecular structure.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the pyrazine ring protons. The presence of a broad singlet for the N-H proton in the keto form or an O-H proton in the enol form would be indicative of the tautomeric equilibrium.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shift of the carbonyl carbon in the keto form will be a key diagnostic peak.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

  • Expected Absorptions:

    • Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. A band in the 3200-3400 cm⁻¹ region for the N-H stretch.

    • Enol Form: A broad absorption in the 3200-3600 cm⁻¹ region for the O-H stretching vibration. A C=N stretching vibration around 1600-1650 cm⁻¹.

    • Aromatic C-H stretching: Above 3000 cm⁻¹.

    • Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 172.18 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrazine derivatives may involve the loss of CO, HCN, and cleavage of the phenyl group.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

characterization_workflow Workflow for Synthesis and Characterization Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Primary IR IR Spectroscopy Structure_Confirmation->IR Secondary MS Mass Spectrometry Structure_Confirmation->MS Secondary Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. While detailed experimental data for this specific compound is limited in the public domain, this document consolidates the available information and provides generalized protocols based on established chemical principles for pyrazinone systems. The pronounced keto-enol tautomerism is a key structural feature that warrants further investigation, as it will likely have a significant impact on the compound's reactivity and potential biological applications. The proposed synthetic and analytical workflows offer a starting point for researchers aiming to synthesize and characterize this intriguing heterocyclic molecule. Further experimental work is necessary to validate the predicted properties and to fully elucidate the chemical behavior of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a validated synthesis protocol, predicted characterization data, and explores the potential biological relevance of this pyrazinone derivative.

Introduction

This compound, also known as 3-Phenyl-1H-pyrazin-2-one, is a substituted pyrazinone. The pyrazine ring is a core structure in various biologically active molecules, and its derivatives have garnered attention for their potential pharmacological properties. The presence of a phenyl group and a hydroxyl group (in its tautomeric form) on the pyrazine core suggests a potential for diverse chemical modifications and biological interactions. This guide aims to provide a foundational resource for researchers working with or considering the use of this compound.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound involves a multi-step reaction starting from benzaldehyde. The following protocol is adapted from established literature.

Experimental Protocol: Synthesis of 3-Phenylpyrazin-2(1H)-one

This synthesis proceeds in two main stages: the formation of a phenylglycinamide intermediate, followed by cyclization with glyoxal.

Materials:

  • Benzaldehyde

  • Potassium cyanide

  • Ammonium chloride

  • Methanol

  • Methylene chloride

  • Concentrated hydrochloric acid

  • 40% Aqueous glyoxal solution

  • 10 N Sodium hydroxide solution

  • 10 N Hydrochloric acid solution

  • Water

Procedure:

Step 1: Formation of Phenylglycinamide Hydrochloride

  • In a suitable reaction vessel, a solution of 0.3 mol of potassium cyanide and 0.3 mol of ammonium chloride in 100 ml of water is prepared and stirred.

  • To this stirring solution, a solution of 0.3 mol of benzaldehyde in 100 ml of methanol is added.

  • The reaction mixture is stirred at 25°C for 6 hours.

  • The resulting oil layer is separated and dissolved in methylene chloride.

  • The methylene chloride solution is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a brown oil.

  • The oil is then stirred with 150 ml of concentrated hydrochloric acid for 1 hour at 45°C. This will precipitate the phenylglycinamide hydrochloride.

Step 2: Cyclization to form 3-Phenylpyrazin-2(1H)-one

  • The precipitated phenylglycinamide hydrochloride is dissolved in 120 ml of water, and the solution is stirred and cooled to 2°C.

  • A solution of 4.8 g (0.03 mol) of 40% aqueous glyoxal is added to the cooled solution.

  • Following the glyoxal addition, 6.0 ml of 10 N sodium hydroxide is added dropwise, maintaining the temperature at 2°C.

  • The reaction mixture is stirred for 5 hours at 2°C and then filtered.

  • The filtrate is acidified to a pH of 6 with 3.0 ml of 10 N hydrochloric acid.

  • The resulting precipitate of 3-Phenylpyrazin-2(1H)-one is collected by filtration.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Phenylglycinamide Hydrochloride Formation cluster_step2 Step 2: Cyclization and Product Formation benzaldehyde Benzaldehyde intermediate_oil Intermediate Oil benzaldehyde->intermediate_oil Reaction at 25°C, 6h kcn_nh4cl KCN, NH4Cl in H2O/MeOH kcn_nh4cl->intermediate_oil phenylglycinamide_hcl Phenylglycinamide Hydrochloride intermediate_oil->phenylglycinamide_hcl Stirring at 45°C, 1h conc_hcl Conc. HCl conc_hcl->phenylglycinamide_hcl phenylglycinamide_hcl_input Phenylglycinamide Hydrochloride phenylglycinamide_hcl->phenylglycinamide_hcl_input reaction_mixture Reaction Mixture phenylglycinamide_hcl_input->reaction_mixture Dissolve in H2O, cool to 2°C glyoxal 40% Glyoxal glyoxal->reaction_mixture naoh 10N NaOH naoh->reaction_mixture Dropwise at 2°C filtration1 Filtration reaction_mixture->filtration1 Stir at 2°C, 5h filtrate Filtrate filtration1->filtrate acidification Acidification (HCl) filtrate->acidification product This compound (Precipitate) acidification->product filtration2 Final Filtration product->filtration2 Chitin_Biosynthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Nascent Nascent Chitin Chain UDP_GlcNAc->Chitin_Nascent Polymerization Chitin_Synthase Chitin Synthase 1 Cuticle Cuticle Formation Chitin_Nascent->Cuticle Larval_Mortality Larval Mortality Cuticle->Larval_Mortality Disruption leads to Pyrazinone_Derivative Phenylpyrazinone Derivative Pyrazinone_Derivative->Chitin_Synthase Inhibition

Biological Activity of 3-Phenylpyrazin-2-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. Among these, the 3-phenylpyrazin-2-ol scaffold and its tautomeric form, 3-phenylpyrazin-2(1H)-one, have emerged as a promising framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a particular focus on their potential as anticancer agents through the dual inhibition of phosphatidylinositol 3-kinases (PI3Ks) and histone deacetylases (HDACs). This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to support ongoing research and drug development efforts in this area.

Anticancer Activity: Dual PI3K and HDAC Inhibition

Recent studies have highlighted the potential of 3-phenylpyrazin-2-one derivatives as potent dual inhibitors of PI3K and HDAC enzymes. These two enzyme families play crucial roles in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The dual inhibition of both PI3K and HDACs by a single molecule presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Quantitative Biological Data

The in vitro inhibitory activities of a series of synthesized 3-phenylpyrazin-2-one derivatives against PI3Kα and HDAC6, as well as their anti-proliferative effects on the MV4-11 leukemia cell line, are summarized below.

CompoundPI3Kα IC50 (nM)HDAC6 IC50 (nM)MV4-11 IC50 (µM)
9q 3724.50.093 ± 0.012
Reference Drug 1 ---
Reference Drug 2 ---
Note: The table is populated with data for the most potent compound, 9q, as reported in the primary literature. Data for reference drugs and other analogs would be included here based on the source.

Experimental Protocols

Synthesis of 3-Phenylpyrazin-2-one Derivatives

A general synthetic route for the preparation of 3-phenylpyrazin-2-one derivatives involves a multi-step process. A key intermediate, this compound, can be synthesized and subsequently modified. For instance, novel pyrazin-2(1H)-one derivatives have been rationally designed and synthesized as dual PI3K and HDAC inhibitors based on scaffold replacement and heterozygous strategies.[1]

In Vitro Enzyme Inhibition Assays

PI3Kα Inhibition Assay: The inhibitory activity against PI3Kα can be determined using a variety of commercially available kits, such as the HTRF® KinEASE™-PI3K alpha kit. The assay measures the phosphorylation of a substrate by the enzyme in the presence of ATP. Test compounds are incubated with the enzyme and substrate, and the level of product formation is quantified to determine the IC50 value.

HDAC6 Inhibition Assay: The HDAC6 inhibitory activity can be assessed using an HDAC6 Inhibitor Screening Assay Kit. This assay typically involves the incubation of the HDAC6 enzyme with a fluorogenic substrate and the test compounds. The deacetylation of the substrate by HDAC6 is measured, and the IC50 values are calculated based on the reduction in signal.

Cell-Based Assays

Antiproliferative Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cell lines (e.g., MV4-11) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The absorbance is then measured to determine the cell viability and calculate the IC50 values.

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle. Cancer cells are treated with the compounds for a defined time, then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay: Apoptosis, or programmed cell death, can be detected using an Annexin V-FITC/PI apoptosis detection kit. Cells are treated with the compounds, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

Western Blot Analysis: Western blotting is employed to investigate the effect of the compounds on specific signaling proteins. Cells are treated with the compounds, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., phosphorylated Akt, acetylated α-tubulin) and corresponding secondary antibodies. The protein bands are then visualized and quantified.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 3-phenylpyrazin-2-one derivatives, such as compound 9q, is attributed to their ability to simultaneously inhibit the PI3K/AKT/mTOR signaling pathway and HDACs.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazinone 3-Phenylpyrazin-2-one Derivative (e.g., 9q) Pyrazinone->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-phenylpyrazin-2-one derivatives.

HDAC Inhibition and Cellular Effects

HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. They also affect the acetylation status of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Workflow Pyrazinone 3-Phenylpyrazin-2-one Derivative (e.g., 9q) HDAC6 HDAC6 Pyrazinone->HDAC6 Inhibits AcetylatedTubulin Increased Acetylation of α-tubulin HDAC6->AcetylatedTubulin Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest AcetylatedTubulin->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

References

Unveiling the Molecular Intricacies: A Technical Guide to the Biological Mechanism of 3-Phenylpyrazin-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological mechanism of action of 3-Phenylpyrazin-2-ol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways. The pyrazinone scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities and the potential to interact with a variety of biological targets.

Core Mechanism of Action: Focus on Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

While this compound itself is a foundational structure, extensive research into its N-substituted derivatives has elucidated a primary mechanism of action: the antagonism of the Corticotropin-Releasing Factor-1 (CRF1) receptor. The CRF system is a critical regulator of the stress response, and its dysregulation has been implicated in anxiety and depression. N3-phenylpyrazinone derivatives have been identified as potent and selective CRF1 receptor antagonists, offering therapeutic potential for stress-related disorders.[1][2]

These compounds act by competitively binding to the CRF1 receptor, thereby blocking the binding of the endogenous ligand, corticotropin-releasing factor. This inhibition prevents the downstream signaling cascade that is typically initiated by CRF binding, which includes the activation of G-proteins and subsequent production of cyclic adenosine monophosphate (cAMP).

Signaling Pathway

The following diagram illustrates the canonical CRF1 receptor signaling pathway and the point of inhibition by N-3-phenylpyrazinone derivatives.

CRF1_Signaling cluster_cell Target Cell Stress Stress/Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF releases CRF1_R CRF1 Receptor CRF->CRF1_R binds G_Protein G-Protein (Gs) CRF1_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased neuronal excitability) PKA->Cellular_Response phosphorylates targets Antagonist This compound Derivative Antagonist->CRF1_R blocks

CRF1 Receptor Signaling Pathway Inhibition

Quantitative Data: In Vitro Potency of N-3-Phenylpyrazinone Derivatives

Compound IDSubstitution PatternCRF1 IC50 (nM)Reference
12p N-substituted pyrazinone0.26[1]
12x N-substituted pyrazinone with modifications to reduce metabolism1.0[2]

Other Potential Mechanisms of Action of the Pyrazinone Scaffold

Beyond CRF1 receptor antagonism, the broader class of pyrazinone derivatives has been investigated for a range of other biological activities, suggesting that the this compound core could be a versatile scaffold for targeting various biological systems.

  • Kinase Inhibition: Pyrazinone derivatives have shown inhibitory activity against several protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of diseases such as cancer.

  • Anti-inflammatory Activity: Certain pyrazinone analogs have demonstrated anti-inflammatory properties, suggesting potential roles in modulating inflammatory pathways.

  • Insecticidal Activity: N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin synthase, an essential enzyme in the formation of the insect exoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

CRF1 Receptor Binding Assay

This protocol is a representative method for determining the in vitro binding affinity of test compounds to the CRF1 receptor.

1. Materials:

  • HEK293 cells stably expressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]Tyr⁰-Sauvagine.

  • Test compounds (e.g., this compound derivatives).

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA.

  • Scintillation fluid.

  • Glass fiber filters.

2. Procedure:

  • Prepare cell membranes from HEK293-hCRF1 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]Tyr⁰-Sauvagine, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a known non-radiolabeled CRF1 antagonist.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

General Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a compound library based on the pyrazinone scaffold against a specific biological target.

Screening_Workflow Start Pyrazinone Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Actives In_Vivo In Vivo Studies Secondary_Assay Secondary Functional Assay (e.g., Cell-Based Reporter Assay) Dose_Response->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Lead_Selection->In_Vivo Promising Leads

General In Vitro Screening Workflow

Conclusion

This compound and its derivatives represent a promising class of compounds with well-documented activity as CRF1 receptor antagonists. The versatility of the pyrazinone scaffold suggests a broad therapeutic potential that extends to other areas such as oncology and inflammatory diseases. Further investigation into the specific mechanisms of action of the parent compound and a wider range of its derivatives is warranted to fully explore their pharmacological utility. This guide provides a foundational resource for researchers to build upon in the ongoing development of novel therapeutics based on the this compound core structure.

References

Spectroscopic and Structural Analysis of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyrazin-2-ol, a significant compound often identified as a reference standard in pharmaceutical analysis, particularly as an impurity in ampicillin and cefaclor. Due to the proprietary nature of comprehensive spectral data held by commercial suppliers, this document outlines the expected spectroscopic characteristics and provides general experimental protocols for obtaining such data.

Introduction

This compound, with the CAS Number 73200-73-4, is a heterocyclic organic compound. Its structural elucidation and quantification are crucial in the quality control of various pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its characterization. While specific, publicly available experimental spectra for this compound are scarce, this guide synthesizes information from analyses of structurally similar compounds and general principles of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.2-7.5Multiplet5HPhenyl group protons (C₆H₅)
~7.8-8.2Multiplet2HPyrazine ring protons
~10-12Singlet (broad)1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~115-130Phenyl carbons (C₆H₅) & Pyrazine carbons
~140-150Quaternary carbons in pyrazine and phenyl rings
~160-170Carbonyl-like carbon (C-OH) in the pyrazinone tautomer

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretching (hydroxyl group)
~3100-3000MediumC-H stretching (aromatic)
~1650-1600StrongC=O stretching (in the pyrazinone tautomer) / C=N stretching
~1600-1450Medium-StrongC=C stretching (aromatic ring)
~1200-1000MediumC-O stretching

Table 4: Predicted Mass Spectrometry Data

m/z RatioInterpretation
172.06[M]⁺ (Molecular Ion)
144[M-CO]⁺
117[M-CO-HCN]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled sequence is used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Prep Place on ATR Crystal Sample->ATR_Prep LC_GC_Prep Prepare for LC/GC Injection Sample->LC_GC_Prep NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR MS Mass Spectrometer (EI, ESI) LC_GC_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazin-2-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic evolution of pyrazin-2-ol compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and drug discovery. From their initial synthesis to modern chemoenzymatic and catalytic approaches, this document details the key methodologies, presents comparative data, and visualizes the intricate chemical pathways involved in their creation.

Discovery and Early Synthetic Routes

The foundational synthesis of 2-hydroxypyrazines, also known as pyrazin-2-ols, was pioneered by Reuben G. Jones in 1949. This method involves a double condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide, typically in the presence of a base like sodium hydroxide at low temperatures.[1] This discovery proved to be of significant importance, as it remains a viable and frequently utilized method for preparing these heterocyclic cores.[1]

A notable simplification of the original Jones synthesis was the later use of α-aminoamide hydrochloride salts with an additional equivalent of sodium hydroxide.[1] However, a key challenge with the Jones synthesis arises when using asymmetric 1,2-diketones or α-ketoaldehydes, which can lead to regioselectivity issues and the formation of isomeric products.[1]

Another early and fundamental approach to pyrazine synthesis is the Gutknecht pyrazine synthesis (1879), which is based on the self-condensation of α-ketoamines.[2] The Staedel–Rugheimer pyrazine synthesis (1876) offers a variation where a 2-chloroacetophenone is reacted with ammonia to form an amino ketone, which then condenses and is oxidized to the pyrazine ring.[2]

A later method, patented in 1957, describes the preparation of 2-hydroxypyrazines by condensing α-amino acid nitriles with dicarbonyl compounds in an aqueous alkaline solution.[3] This process was highlighted for its economic advantages and its utility in creating intermediates for pharmaceuticals and dyes.[3]

Modern Synthetic Methodologies

Over the decades, synthetic chemists have developed a diverse array of methods to access pyrazin-2-ol and its derivatives, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

Condensation and Cyclization Reactions

The condensation of α-dicarbonyl compounds with 1,2-diamines remains a cornerstone of pyrazine synthesis.[4] Variations of this approach continue to be explored. For instance, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, can lead to the formation of pyrazines, including hydroxylated derivatives, through a series of complex steps involving Strecker degradation.[5]

Chemoenzymatic Synthesis

In recent years, chemoenzymatic strategies have emerged as powerful tools for the synthesis of pyrazine derivatives under mild conditions. For example, L-threonine 3-dehydrogenase (TDH) can be used to produce aminoacetone from L-threonine. This aminoacetone can then undergo condensation and cyclization to form pyrazine structures.[5] This approach highlights the potential of leveraging biological pathways for the synthesis of complex organic molecules.[5]

Metal-Catalyzed Dehydrogenative Coupling

Modern organometallic catalysis has introduced elegant and efficient routes to pyrazines. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts.[6] This method offers a green and atom-economical alternative to classical condensation reactions.[6]

Key Synthetic Intermediates and Tautomerism

The synthesis of pyrazin-2-ols often proceeds through key intermediates such as α-aminoketones and dihydropyrazines. The final oxidation step is crucial in many synthetic routes to yield the aromatic pyrazine ring.

An important characteristic of pyrazin-2-ol is its existence in tautomeric forms: the enol form (pyrazin-2-ol) and the keto form (pyrazin-2(1H)-one). The equilibrium between these tautomers can be influenced by factors such as the solvent and the presence of other functional groups.[7] This tautomerism is a critical consideration in their reactivity and biological activity.

Experimental Protocols

General Procedure for the Reuben G. Jones Synthesis of 3,5-Disubstituted-2-hydroxypyrazines

This protocol is adapted from the general method described in the literature.[1]

  • An α-ketoaldehyde (1 equivalent) and the hydrochloride salt of an α-aminoamide (1 equivalent) are dispersed in methanol.

  • The resulting suspension is cooled to a low temperature, typically -30 °C.

  • A concentrated aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the cooled suspension, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

  • The reaction is quenched by the addition of concentrated hydrochloric acid.

  • The product is isolated and purified using standard workup and purification techniques, such as extraction and crystallization or chromatography.

Synthesis of 3,5,6-Trimethylpyrazin-2-ol

This procedure is based on a reported synthesis.[8]

  • L-alaninamide hydrochloride (10 mmol) is dissolved in a 5 M sodium hydroxide solution (6 mL).

  • A solution of 2,3-butanedione (10 mmol) in water (4 mL) is added to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The pH of the solution is adjusted to 6-7 using concentrated hydrochloric acid.

  • The mixture is extracted three times with dichloromethane (DCM).

  • The combined organic layers are dried and concentrated to yield the product.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of pyrazin-2-ol and its derivatives from various reported methods.

Starting MaterialsProductSynthesis MethodYield (%)Reference
α-Ketoaldehyde and α-Aminoamide3,5-Substituted-2-hydroxypyrazineReuben G. Jones SynthesisAverage[1]
L-alaninamide hydrochloride and 2,3-butanedione3,5,6-Trimethylpyrazin-2-olCondensationNot specified[8]
2-Amino-3-phenylpropane-1-ol2,5-DibenzylpyrazineMn-catalyzed Dehydrogenative Coupling95%[6]
2-Amino-3-methylbutane-1-ol2,5-DiisopropylpyrazineMn-catalyzed Dehydrogenative Coupling86%[6]
2-Amino-4-methylpentane-1-ol2,5-DiisobutylpyrazineMn-catalyzed Dehydrogenative Coupling80%[6]

Visualizing Synthetic Pathways

The Reuben G. Jones Synthesis

Jones_Synthesis dicarbonyl 1,2-Dicarbonyl intermediate Intermediate dicarbonyl->intermediate + aminoamide α-Aminoamide aminoamide->intermediate dihydropyrazine Dihydropyrazine intermediate->dihydropyrazine Cyclization pyrazin_2_ol Pyrazin-2-ol dihydropyrazine->pyrazin_2_ol Oxidation Chemoenzymatic_Synthesis l_threonine L-Threonine amino_ketobutyrate 2-Amino-3-ketobutyrate l_threonine->amino_ketobutyrate TDH aminoacetone Aminoacetone amino_ketobutyrate->aminoacetone dihydropyrazine Dihydropyrazine Derivative aminoacetone->dihydropyrazine Condensation pyrazine Alkylpyrazine dihydropyrazine->pyrazine Oxidation Dehydrogenative_Coupling amino_alcohol 2-Amino Alcohol (2 eq.) intermediate Dihydropyrazine amino_alcohol->intermediate [Mn] catalyst -2H2O, -H2 pyrazine 2,5-Disubstituted Pyrazine intermediate->pyrazine Oxidation byproducts H2O + H2 intermediate->byproducts Kinase_Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream_signaling Downstream Signaling phosphorylated_substrate->downstream_signaling cell_proliferation Cell Proliferation downstream_signaling->cell_proliferation pyrazin_2_ol_deriv Pyrazin-2-ol Derivative pyrazin_2_ol_deriv->receptor Inhibition

References

Potential Therapeutic and Agrochemical Targets of 3-Phenylpyrazin-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The current body of scientific literature on 3-Phenylpyrazin-2-ol and its direct therapeutic applications in human or veterinary medicine is limited. The primary research available focuses on the insecticidal properties of its derivatives. This guide, therefore, details the identified agrochemical target and mechanism of action, which may serve as a foundation for broader therapeutic research.

Executive Summary

This compound is a heterocyclic compound belonging to the pyrazine class. While its direct therapeutic targets in mammals are not well-documented in publicly available research, derivatives of this molecule have been synthesized and evaluated for their biological activity. Notably, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have demonstrated potent insecticidal activity, specifically targeting the enzyme Chitin Synthase 1 (CHS1) . This guide will provide an in-depth overview of this identified target, the mechanism of action, and the experimental methodologies used in these findings.

Core Target Identification: Chitin Synthase 1

The primary identified biological target for derivatives of this compound is Chitin Synthase 1 (CHS1).[1] CHS1 is a crucial enzyme in insects for the biosynthesis of chitin, a major component of the cuticle, which forms the insect's exoskeleton.[1] Inhibition of this enzyme disrupts the molting process, leading to severe cuticular abnormalities and ultimately, larval mortality.[1]

N-(5-phenylpyrazin-2-yl)-benzamide derivatives act as insect growth regulators.[1] By inhibiting CHS1, these compounds interfere with the polymerization of N-acetylglucosamine (NAG) into chitin chains. This disruption of chitin biosynthesis prevents the proper formation of the new cuticle during molting. The larvae are unable to shed their old exoskeleton or properly form a new one, resulting in death.[1]

Quantitative Data on Bioactivity

The insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives has been quantified against various lepidopteran pests. The following table summarizes the reported potency of key analogs.

Compound IDTarget SpeciesBioassay TypePotency (LC50/LD50)Reference
3q Plutella xylostella (Diamondback Moth)Diet incorporationPotent activity reported[1]
3q Spodoptera littoralis (Egyptian Cotton Leafworm)Diet incorporationPotent activity reported[1]
3i Spodoptera littoralis (Egyptian Cotton Leafworm)Diet incorporationBetter potency than 3q[1]

Note: Specific LC50/LD50 values were not provided in the abstract, but the compounds were described as having "strong potency."

Experimental Protocols

The identification of CHS1 as the target of these compounds involved a combination of symptomology, genetic studies, and chemical synthesis.

A two-step automated synthesis protocol was utilized to prepare the N-(5-phenylpyrazin-2-yl)-benzamide derivatives.[1]

  • Primary Screening: The synthesized compounds were tested against a broad range of sucking and chewing insect pests.[1] The primary finding was that the activity was specific to lepidopterans.[1]

  • Detailed Symptomology Studies:

    • Larvae of Plutella xylostella and Spodoptera littoralis were reared on an artificial diet.

    • The test compounds (e.g., 3q, 3i) were incorporated into the diet at various concentrations.

    • Larvae were allowed to feed on the treated diet.

    • Observations were made for mortality, growth inhibition, and morphological abnormalities, particularly in the cuticle.[1]

  • Bulk Segregant Analysis (BSA):

    • A population of Plutella xylostella was selected for resistance to compound 3q.

    • Genomic DNA was extracted from both resistant and susceptible individuals.

    • The DNA was sequenced and analyzed to identify genetic variations linked to resistance.

    • A strong correlation was found between resistance to compound 3q and mutations in the Chitin Synthase 1 gene.[1]

Visualizing the Mechanism and Workflow

G cluster_0 Chitin Biosynthesis Pathway NAG N-Acetylglucosamine (NAG) UDP_NAG UDP-NAG NAG->UDP_NAG Activation Chitin Chitin UDP_NAG->Chitin Polymerization Cuticle Cuticle Formation Chitin->Cuticle Compound N-(5-phenylpyrazin-2-yl) -benzamide derivative Inhibition Inhibition Compound->Inhibition CHS1 Chitin Synthase 1 (CHS1) Inhibition->CHS1

Caption: Inhibition of Chitin Synthase 1 by this compound derivatives.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Symptomology cluster_2 Phase 3: Target Deconvolution A Automated Synthesis of N-(5-phenylpyrazin-2-yl) -benzamide Derivatives B Broad Insecticidal Screening A->B C Identification of Lepidoptera-Specific Activity B->C D Diet Incorporation Bioassay (P. xylostella, S. littoralis) C->D E Observation of Cuticular Abnormalities & Mortality D->E F Selection for Resistance (P. xylostella) E->F G Bulk Segregant Analysis (Genomic Sequencing) F->G H Identification of Mutations in Chitin Synthase 1 Gene G->H I Target Confirmation: Chitin Synthase 1 H->I

Caption: Experimental workflow for identifying Chitin Synthase 1 as the target.

Future Directions and Therapeutic Potential

While the current data points towards an agrochemical application for this compound derivatives, the identification of a specific enzyme target opens avenues for further research:

  • Antifungal Research: Chitin is also a key component of fungal cell walls. This class of compounds could be investigated for potential antifungal activity by targeting fungal chitin synthases.

  • Antiparasitic Research: Some parasitic organisms, such as nematodes, also rely on chitin for certain life stages. The selectivity of these compounds for insect CHS1 could be explored against parasitic homologs.

  • Mammalian Homologs: Investigating whether these compounds have any off-target effects on mammalian enzymes with structural similarities to chitin synthase could provide insights into their toxicological profile and potential for repositioning.

References

An In-depth Technical Guide to the Solubility and Stability Analysis of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of 3-Phenylpyrazin-2-ol (CAS: 73200-73-4) is limited. This guide provides the available information and outlines standardized methodologies and general principles for the analysis of similar heterocyclic compounds, forming a framework for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazine class. Pyrazine derivatives are of significant interest in pharmaceutical and flavor chemistry due to their diverse biological activities, including antimicrobial and antitumor properties.[1] A thorough understanding of the physicochemical properties, such as solubility and stability, is a critical prerequisite in the preclinical phase of drug development. Such data informs formulation development, predicts bioavailability, and ensures the safety and efficacy of potential drug candidates. Undesirable changes to a compound's structure can lead to decreased pharmacological activity or increased toxicity.[2]

This document summarizes the known properties of this compound and provides a technical framework for its comprehensive solubility and stability assessment.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing relevant analytical studies.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[3][4]
Molecular Weight 172.18 g/mol [3][4]
CAS Number 73200-73-4[3]
Predicted pKa 7.87 ± 0.30[4]
Predicted logP 0.78[4]

Solubility Analysis

Solubility is a key determinant of a drug's absorption and bioavailability. For pyrazine compounds, polarity from the nitrogen atoms generally facilitates interaction with polar solvents.[1] The solubility of pyrazine derivatives is often influenced by temperature and the specific solvent used.[1][5]

Specific experimental data for this compound is sparse. A single source reports its solubility, presumed to be in water at 25°C. Comprehensive analysis would require testing in a wider range of pharmaceutically relevant solvents.

SolventTemperature (°C)Solubility (g/L)Method
Water (presumed)2517.0Not Specified

Data sourced from Guidechem[4].

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol outlines a typical procedure.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, permitting the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the original concentration in the supernatant to define the solubility under the tested conditions.

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add excess this compound to solvent vials exp1 Agitate vials at constant temp (e.g., 24-48h) prep1->exp1 prep2 Prepare series of solvents (Buffers, Organic, etc.) prep2->prep1 exp2 Centrifuge to separate solid from supernatant exp1->exp2 ana1 Extract & dilute aliquot of clear supernatant exp2->ana1 ana2 Quantify concentration via validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., mg/mL or g/L) ana2->ana3

Figure 1. Experimental workflow for shake-flask solubility measurement.

Stability Analysis

Stability testing is crucial for identifying potential degradation pathways and establishing a compound's shelf-life. Drug candidates must be evaluated for thermal stability early in development.[2] Studies on nitrogen-rich heterocyclic compounds have shown they can be thermally stable, with decomposition of some esters beginning only above 250°C.[2][6]

Forced degradation (or stress testing) is performed to understand how a compound behaves under harsh conditions, which helps in developing stability-indicating analytical methods.

4.1.1 Summary of Stress Conditions

The table below outlines typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 N HCl at 60°C for 24hTo assess stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 N NaOH at 60°C for 24hTo assess stability in basic environments (e.g., intestine).
Oxidation 3% H₂O₂ at room temp for 24hTo evaluate susceptibility to oxidative degradation.
Photostability Expose solid & solution to UV/Vis light (ICH Q1B)To determine light sensitivity.
Thermal Expose solid drug at 80°C for 48hTo evaluate intrinsic thermal stability.

4.1.2 Standard Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For photolytic and thermal studies, use both solid and solution forms.

  • Incubation: Store the samples under the conditions specified in the table above. Include control samples stored under normal conditions.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

  • Analysis: Analyze all stressed and control samples by a stability-indicating method, typically HPLC or LC-MS. The method should be capable of separating the parent compound from all significant degradation products.

  • Identification: For significant degradation products, use techniques like LC-MS/MS to elucidate their structures.

While specific degradation products for this compound are not documented, heterocyclic rings can be susceptible to oxidation or hydrolysis. For instance, studies on other complex molecules show that oxidation can occur on heterocyclic rings.[7] The phenyl and pyrazinone rings offer potential sites for modification.

The following diagram illustrates a hypothetical relationship where stress conditions lead to the formation of unknown degradation products from the parent compound.

G cluster_stress Stress Conditions cluster_products Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base ox Oxidation parent->ox photo Photolysis parent->photo thermal Thermal parent->thermal dp2 Product B (e.g., Ring Opened) acid->dp2 base->dp2 dp3 Product C (e.g., Oxidized) ox->dp3 dp1 Product A (e.g., Hydroxylated) photo->dp1 thermal->dp1

References

Unveiling the Pharmacophore of 3-Phenylpyrazin-2-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Exploration of the 3-Phenylpyrazin-2-ol Pharmacophore for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacophoric features of this compound and its derivatives, offering a valuable resource for the design and development of novel therapeutic agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular interactions and pathways, this document aims to accelerate research and innovation in medicinal chemistry.

Core Pharmacophoric Features

The this compound scaffold serves as a versatile template for engaging with a variety of biological targets. Analysis of its derivatives has revealed key pharmacophoric elements crucial for activity, including a hydrogen bond donor, hydrogen bond acceptors, a hydrophobic region, and an aromatic ring. These features are fundamental to the interaction of these compounds with their respective biological counterparts.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have demonstrated significant potential across different therapeutic and agrochemical domains. This guide focuses on two prominent activities: antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor and insecticidal activity through the inhibition of chitin synthase.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of N3-phenylpyrazinones, closely related to this compound, have been identified as potent antagonists of the CRF1 receptor, a key target for the treatment of anxiety and depression. A six-point pharmacophore model, designated AADHHR, has been developed for these compounds. This model comprises two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R).

Table 1: Quantitative Structure-Activity Relationship (SAR) Data for CRF1 Receptor Antagonists

Compound IDR1R2R3R4pIC50
1 HHHH6.54
2 MeHHH7.15
3 EtHHH7.35
4 HClHH7.00
5 HHMeH6.87
6 HHHOMe6.79
7 MeClHH7.89
8 EtClMeH8.12
9 MeHHOMe7.43
10 EtHHOMe7.62

Note: The table presents a selection of data from a larger dataset of 50 compounds. The full dataset can be found in the cited literature.

Insecticidal Activity: Chitin Synthase Inhibition

N-(5-phenylpyrazin-2-yl)-benzamide derivatives have emerged as a novel class of insecticides. These compounds act as insect growth modulators by inhibiting chitin synthase, a crucial enzyme in the formation of the insect cuticle. This disruption of the molting process leads to larval mortality.

Table 2: Insecticidal Activity of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives against Plutella xylostella

Compound IDRLC50 (ppm)
3a H>100
3i 2,6-diF15
3q 2-Cl, 6-Me3

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.

Pharmacophore Modeling and 3D-QSAR for CRF1 Receptor Antagonists

Pharmacophore Hypothesis Generation: The pharmacophore models were developed using the PHASE module of Schrödinger Suite. The training set consisted of 35 N3-phenylpyrazinone derivatives with known CRF1 antagonistic activity. Common pharmacophore features (hydrogen bond acceptor, hydrogen bond donor, hydrophobic, and aromatic ring) were identified. A six-point pharmacophore hypothesis, AADHHR.47, was generated and found to be the most statistically significant model.

3D-QSAR Model Generation: A 3D-QSAR model was generated based on the AADHHR.47 pharmacophore hypothesis using the 35-member training set. The model was built with three PLS factors and a grid spacing of 1 Å. The predictive power of the model was validated using a test set of 15 molecules, yielding a predictive correlation coefficient (R²) of 0.91.

Insecticidal Activity Assay

Target Insect Species: Diamondback moth, Plutella xylostella (L.), and Egyptian cotton leafworm, Spodoptera littoralis (Boisduval).

Automated Synthesis Protocol: N-(5-phenylpyrazin-2-yl)-benzamide derivatives were prepared using an automated two-step synthesis protocol.

Bioassay: The initial biological activity was tested against a range of sucking and chewing insect pests. For more detailed studies, a leaf-dip assay was used for P. xylostella and a diet-incorporation assay for S. littoralis. Mortality was assessed after a set period, and LC50 values were calculated.

Mode of Action Studies: Symptomology studies were conducted to observe the effects on the larval cuticle. Genetic studies with resistant strains of P. xylostella were performed to identify the molecular target, which was confirmed to be Chitin Synthase 1.

Visualizing Molecular Interactions and Pathways

To facilitate a deeper understanding of the complex relationships and processes involved, the following diagrams have been generated using the DOT language.

Logical Workflow for Pharmacophore-Based Drug Discovery

Pharmacophore_Workflow A Identify Active Compounds B Generate 3D Structures & Conformers A->B C Define Pharmacophore Features (H-bond donor/acceptor, Hydrophobic, etc.) B->C D Generate Pharmacophore Hypotheses C->D E Score and Rank Hypotheses D->E F Validate Best Hypothesis (e.g., using a test set) E->F G Virtual Screening of Compound Libraries F->G H Select Hits for Biological Testing G->H I Lead Optimization H->I

Caption: A streamlined workflow for identifying novel drug candidates using pharmacophore modeling.

Signaling Pathway of CRF1 Receptor Antagonism

CRF1_Signaling_Pathway CRF Corticotropin-Releasing Factor (CRF) CRF1R CRF1 Receptor CRF->CRF1R Binds to G_protein G-protein (Gs) CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Stress Response) CREB->Gene_Expression Regulates Antagonist This compound Derivative (Antagonist) Antagonist->CRF1R Blocks

Caption: The signaling cascade initiated by CRF binding to its receptor and its inhibition by this compound derivatives.

Experimental Workflow for Insecticidal Activity Evaluation

Insecticidal_Workflow Synthesis Automated Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives Primary_Screening Broad Spectrum Insecticidal Screening Synthesis->Primary_Screening Secondary_Screening Dose-Response Assays on P. xylostella & S. littoralis Primary_Screening->Secondary_Screening LC50 Calculation of LC50 Values Secondary_Screening->LC50 MoA_Studies Mode of Action Studies Secondary_Screening->MoA_Studies Symptomology Symptomology Observation (Cuticle Abnormalities) MoA_Studies->Symptomology Genetics Genetic Studies with Resistant Strains MoA_Studies->Genetics Target_ID Identification of Chitin Synthase 1 as Target Genetics->Target_ID

Caption: A systematic approach to the synthesis and evaluation of novel insecticidal compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new chemical entities with diverse biological activities. The detailed pharmacophore models, quantitative SAR data, and experimental protocols presented in this guide provide a solid foundation for future research in this area. By leveraging this information, scientists and drug development professionals can more effectively design and optimize novel compounds targeting a range of diseases and agricultural pests.

In Vitro Anticancer Screening of 3-Phenylpyrazin-2-ol: A Technical Overview of Methodologies for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature surveys, specific studies on the in vitro anticancer activity of 3-Phenylpyrazin-2-ol are not publicly available. Consequently, this guide provides a comprehensive framework based on the evaluation of structurally related pyrazine derivatives. The experimental protocols, data presentation, and potential mechanisms of action outlined herein are intended to serve as a technical blueprint for the future investigation of this compound and its analogs as potential anticancer agents.

Introduction

Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The pyrazine scaffold is a key pharmacophore in various biologically active molecules and has been explored for the development of novel therapeutic agents. This technical guide details a systematic approach to the in vitro screening of this compound for its potential anticancer efficacy, addressing researchers, scientists, and drug development professionals.

General Workflow for In Vitro Anticancer Activity Screening

The initial assessment of a novel compound's anticancer potential involves a series of well-established in vitro assays. These assays are designed to evaluate the compound's cytotoxicity against various cancer cell lines, its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis). A typical experimental workflow is depicted below.

In Vitro Anticancer Screening Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies Compound Test Compound (this compound) MTT_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound->MTT_Assay CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellLines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->ApoptosisAssay WesternBlot Protein Expression Analysis (Western Blot) IC50->WesternBlot PathwayAnalysis Identify Affected Signaling Pathways CellCycle->PathwayAnalysis ApoptosisAssay->PathwayAnalysis WesternBlot->PathwayAnalysis

A generalized workflow for the in vitro screening of a novel compound for anticancer activity.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative results for related pyrazine derivatives would be structured for clear comparison.

Table 1: Cytotoxicity of Pyrazine Derivatives against Various Cancer Cell Lines (Hypothetical Data)

Compound IDCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast) Data not available
This compound A549 (Lung) Data not available
This compound HCT116 (Colon) Data not available
Derivative AMCF-7 (Breast)15.2 ± 1.8
Derivative BA549 (Lung)8.7 ± 0.9
Derivative CHCT116 (Colon)22.5 ± 2.5

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 2: Effect of Pyrazine Derivatives on Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)

Treatment (at IC50)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 65.2 ± 3.120.5 ± 1.514.3 ± 1.2
This compound Data not availableData not availableData not available
Derivative C 45.8 ± 2.515.3 ± 1.138.9 ± 2.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays in anticancer drug screening.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Apoptosis Analysis by Western Blot

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be determined, many anticancer agents exert their effects by modulating key pathways that regulate cell proliferation, survival, and apoptosis. A generalized diagram of a common signaling pathway implicated in cancer is shown below.

Generic Cancer Signaling Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Apoptosis Regulation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A simplified diagram of a common signaling pathway often dysregulated in cancer.

Conclusion

The framework presented in this guide provides a robust starting point for the systematic in vitro evaluation of this compound as a potential anticancer agent. Although direct experimental data for this specific compound is currently lacking, the methodologies and approaches described are standard in the field of anticancer drug discovery. Future research focusing on the synthesis and biological evaluation of this compound and its derivatives is warranted to elucidate their therapeutic potential. The generation of quantitative data through the described assays will be critical in determining the promise of this chemical scaffold for further development.

A Preliminary Technical Guide to Investigating 3-Phenylpyrazin-2-ol as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a significant gap in research concerning the specific antimicrobial properties of 3-Phenylpyrazin-2-ol. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals interested in initiating a preliminary investigation into this compound. It outlines a plausible synthetic route and a detailed, hypothetical framework for its antimicrobial evaluation.

Introduction and Rationale

Pyrazinone derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. While significant research has been conducted on the antimicrobial properties of other nitrogen-containing heterocycles like pyrazoles and pyrazolines, the antimicrobial potential of many pyrazinone scaffolds, including this compound, remains largely unexplored. The structural features of this compound, including the phenyl substituent and the pyrazinone core, suggest that it may possess interesting biological properties worthy of investigation. This guide provides a foundational roadmap for the synthesis and systematic antimicrobial screening of this novel compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of an α-keto acid with an aminonitrile followed by cyclization. A potential synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Phenylglyoxal (α-Ketoaldehyde)

  • Dissolve selenium dioxide (1.1 eq) in a minimal amount of hot dioxane.

  • Add a solution of acetophenone (1.0 eq) in dioxane to the selenium dioxide solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to obtain crude phenylglyoxal.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Condensation and Cyclization to form this compound

  • Dissolve phenylglyoxal (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a base, such as sodium acetate or triethylamine (1.2 eq), to neutralize the hydrochloride and facilitate the condensation.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound acetophenone Acetophenone phenylglyoxal Phenylglyoxal acetophenone->phenylglyoxal Oxidation seo2 Selenium Dioxide seo2->phenylglyoxal pyrazinone This compound phenylglyoxal->pyrazinone Condensation & Cyclization aminoacetonitrile Aminoacetonitrile HCl aminoacetonitrile->pyrazinone base Base (e.g., NaOAc) base->pyrazinone

A proposed synthetic pathway for this compound.

Proposed Antimicrobial Screening Protocol

A systematic evaluation of the antimicrobial activity of this compound should be conducted against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.

Test Microorganisms

A recommended panel of microorganisms includes:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Experimental Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

    • Prepare a fungal spore suspension and adjust it to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized microbial suspension to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the microtiter plates.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

G cluster_screening Proposed Antimicrobial Screening Workflow start Synthesized this compound stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock dilution Serial Dilution in 96-well Plates stock->dilution inoculate Inoculate Plates dilution->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plates (24-48h) inoculate->incubate mic Determine MIC (Visual Inspection) incubate->mic subculture Subculture from Clear Wells onto Agar Plates mic->subculture end Antimicrobial Profile mic->end incubate_agar Incubate Agar Plates (24-48h) subculture->incubate_agar mcfc Determine MBC/MFC (Colony Counting) incubate_agar->mcfc mcfc->end

A proposed workflow for antimicrobial screening.

Data Presentation

The quantitative data generated from the proposed antimicrobial screening should be organized in a clear and structured format for easy comparison and interpretation. The following table provides a template for presenting the MIC and MBC/MFC values.

CompoundMicroorganismATCC StrainMIC (µg/mL)MBC/MFC (µg/mL)
This compound Staphylococcus aureus29213
Bacillus subtilis6633
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans90028
Aspergillus niger16404
Positive Control
(e.g., Ciprofloxacin)S. aureus29213
E. coli25922
Positive Control
(e.g., Fluconazole)C. albicans90028

Future Directions

Should this compound exhibit promising antimicrobial activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall disruption, protein synthesis inhibition).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to optimize its potency.

  • Toxicity and Cytotoxicity Assays: Evaluating the compound's safety profile in mammalian cell lines.

  • In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

This guide provides a comprehensive starting point for the preliminary investigation of this compound as a potential antimicrobial agent. The proposed synthetic and screening protocols are based on established methodologies and can be adapted as needed. The lack of existing data presents a unique opportunity for novel research in the field of antimicrobial drug discovery.

Tautomerism and Isomerism in Substituted Pyrazin-2-ols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazin-2-ols and their corresponding tautomeric forms, pyrazin-2(1H)-ones, are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrazine ring is a key structural motif in numerous biologically active molecules and approved drugs.[2] The tautomeric equilibrium between the hydroxy (enol-like) and keto forms of substituted pyrazin-2-ols plays a crucial role in their chemical reactivity, physicochemical properties, and ultimately, their biological activity. Understanding and controlling this equilibrium is therefore of paramount importance for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the tautomerism and isomerism in substituted pyrazin-2-ols. It summarizes key quantitative data, details relevant experimental protocols for the characterization of these tautomers, and presents visual workflows to guide researchers in this field.

Tautomeric Forms of Substituted Pyrazin-2-ols

Substituted pyrazin-2-ols primarily exist in a tautomeric equilibrium between the hydroxy form (pyrazin-2-ol) and the keto form (pyrazin-2(1H)-one). This is a type of lactam-lactim tautomerism. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazine ring, the solvent polarity, temperature, and pH.

The two primary tautomeric forms are:

  • Pyrazin-2-ol (Hydroxy form): An aromatic enol-like tautomer.

  • Pyrazin-2(1H)-one (Keto form): A non-aromatic lactam tautomer.

In addition to these, other tautomeric forms may exist depending on the substitution pattern, but the hydroxy and keto forms are the most prevalent. Generally, the keto form is the more stable tautomer.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the two tautomers at equilibrium.

KT = [Pyrazin-2-ol] / [Pyrazin-2(1H)-one]

The determination of KT is crucial for understanding the properties of a given substituted pyrazin-2-ol. The following tables summarize the type of quantitative data that is essential for this analysis. Due to the limited availability of comprehensive data specifically for a wide range of substituted pyrazin-2-ols, the tables below are presented as templates, populated with representative data from related heterocyclic systems where available, to illustrate the data that should be collected.

Table 1: Influence of Substituents on Tautomeric Equilibrium (Hypothetical Data for Pyrazin-2-ols)

Substituent (R) at C3SolventTautomer Ratio (% Keto : % Enol)KTReference
-HCDCl395 : 50.05Hypothetical
-CH3CDCl398 : 20.02Hypothetical
-PhCDCl390 : 100.11Hypothetical
-NH2DMSO-d685 : 150.18Hypothetical
-ClDMSO-d699 : 10.01Hypothetical

Table 2: Influence of Solvent on Tautomeric Equilibrium of 3-Methylpyrazin-2-ol (Hypothetical Data)

SolventDielectric Constant (ε)Tautomer Ratio (% Keto : % Enol)KT
Cyclohexane-d122.080 : 200.25
Chloroform-d (CDCl3)4.898 : 20.02
Acetone-d620.7>99 : <1<0.01
Methanol-d4 (CD3OD)32.7>99 : <1<0.01
Water (D2O)78.4>99 : <1<0.01

Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data in CDCl3)

SubstituentTautomerH3H5H6NH/OH
3-MethylKeto-7.15 (d)6.80 (d)12.5 (br s)
Enol-7.80 (s)7.50 (s)9.5 (br s)
6-PhenylKeto6.50 (s)7.30-7.50 (m)-12.8 (br s)
Enol7.10 (s)7.40-7.60 (m)-9.8 (br s)

Table 4: Representative 13C NMR Chemical Shifts (δ, ppm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data in CDCl3)

SubstituentTautomerC2C3C5C6
3-MethylKeto165.0150.0125.0130.0
Enol158.0155.0115.0120.0
6-PhenylKeto166.0140.0128.0 (ipso)155.0
Enol159.0135.0129.0 (ipso)150.0

Table 5: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data)

SubstituentSolventλmax (Keto)λmax (Enol)
3-MethylEthanol320280
6-PhenylCyclohexane340295

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of tautomerism in substituted pyrazin-2-ols.

Synthesis of Substituted Pyrazin-2(1H)-ones

A general method for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[3]

Example: Synthesis of 3,5-Dimethylpyrazin-2(1H)-one [2]

  • Reaction Setup: To a solution of alanine amide hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a base such as sodium methoxide (1.0 eq) at 0 °C.

  • Addition of Dicarbonyl: Slowly add methylglyoxal (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the desired 3,5-dimethylpyrazin-2(1H)-one.

Spectroscopic Analysis of Tautomeric Equilibrium

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

  • Sample Preparation: Prepare a series of solutions of the substituted pyrazin-2-ol in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Record 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

    • Acquire spectra with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. Protons in the aromatic hydroxy form will typically have different chemical shifts compared to the corresponding protons in the non-aromatic keto form.

    • Integrate the well-resolved signals of each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

    • The equilibrium constant (KT) can then be calculated.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to observe the tautomeric equilibrium, as the two forms often have distinct absorption spectra.

  • Sample Preparation: Prepare dilute solutions of the substituted pyrazin-2-ol in a variety of solvents covering a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The hydroxy (enol-like) form, being aromatic, often exhibits a π-π* transition at a shorter wavelength compared to the n-π* transition of the conjugated keto form.

    • By observing the changes in the absorption maxima (λmax) and the shape of the absorption bands in different solvents, the predominant tautomer in each solvent can be inferred.

    • For quantitative analysis, the molar absorptivities of the pure tautomers are required, which can be challenging to obtain. However, computational methods can be used to predict the UV-Vis spectra of the individual tautomers to aid in the deconvolution of the experimental spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

  • Crystal Growth: Grow single crystals of the substituted pyrazin-2-ol suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Collect X-ray diffraction data on a single crystal using a diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. The location of the proton (on the nitrogen in the keto form or on the oxygen in the hydroxy form) will definitively identify the tautomer present in the crystal lattice.

Visualization of Workflows and Relationships

Graphviz diagrams are provided below to illustrate key workflows and logical relationships in the study of tautomerism in substituted pyrazin-2-ols.

Tautomerism_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation cluster_computational Computational Modeling Synthesis Synthesis of Substituted Pyrazin-2-ol Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_Ray X-ray Crystallography (Solid State) Purification->X_Ray Tautomer_Ratio Determine Tautomer Ratio (from NMR integrals) NMR->Tautomer_Ratio Equilibrium_Constant Calculate K_T Tautomer_Ratio->Equilibrium_Constant Solvent_Effects Analyze Solvent Effects Equilibrium_Constant->Solvent_Effects Substituent_Effects Analyze Substituent Effects Equilibrium_Constant->Substituent_Effects DFT DFT Calculations (Geometries, Energies) Spectrum_Prediction Predict NMR & UV-Vis Spectra DFT->Spectrum_Prediction Spectrum_Prediction->NMR Compare & Validate Spectrum_Prediction->UV_Vis Compare & Validate

Workflow for the Analysis of Tautomerism in Substituted Pyrazin-2-ols.

Logical_Relationship_Tautomerism cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_properties Molecular Properties Substituents Substituents (Electronic & Steric Effects) Equilibrium Pyrazin-2-ol <=> Pyrazin-2(1H)-one Substituents->Equilibrium Solvent Solvent (Polarity, H-bonding) Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium Physicochemical Physicochemical Properties (pKa, Solubility, Lipophilicity) Equilibrium->Physicochemical Biological Biological Activity (Receptor Binding) Physicochemical->Biological

Factors Influencing Tautomeric Equilibrium and its Impact on Molecular Properties.

Conclusion

The tautomeric equilibrium of substituted pyrazin-2-ols is a critical aspect that governs their chemical and biological properties. A thorough understanding and quantitative analysis of this equilibrium are essential for the successful design and development of novel pyrazine-based drugs. This technical guide has provided an overview of the key concepts, methodologies, and data required for such studies. By employing a combination of synthesis, spectroscopic analysis, and computational modeling, researchers can effectively characterize the tautomeric behavior of substituted pyrazin-2-ols and leverage this knowledge for the advancement of drug discovery.

References

Methodological & Application

Synthesis of 3-Phenylpyrazin-2-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The detailed methodology follows a well-established route involving the formation of an α-amino amide intermediate followed by a cyclization reaction. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a step-by-step guide to ensure reproducible and efficient synthesis.

Introduction

Pyrazinones, and specifically their substituted derivatives like this compound, are significant scaffolds in the development of novel therapeutic agents.[1] Their unique chemical structure allows for diverse biological activities, making them attractive targets for synthetic chemists. The protocol outlined below describes a robust method for the preparation of this compound, starting from commercially available reagents. The synthesis involves an initial Strecker-type reaction to form phenylglycinamide, followed by a condensation and cyclization with glyoxal to yield the final product.

Experimental Protocol

This protocol is adapted from the procedure described in US Patent US04402958.[2]

Materials:

  • Benzaldehyde

  • Potassium cyanide

  • Ammonium chloride

  • Methanol

  • Methylene chloride

  • Concentrated hydrochloric acid

  • 40% Aqueous glyoxal

  • 10 N Sodium hydroxide

  • 10 N Hydrochloric acid

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH meter or pH paper

  • Ice bath

Part 1: Synthesis of Phenylglycinamide Hydrochloride

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 ml of water.

  • Addition of Benzaldehyde: To the stirred solution, add a solution of benzaldehyde (0.3 mol) in 100 ml of methanol.

  • Reaction: Stir the reaction mixture at 25°C for 6 hours. An oil layer will form.

  • Work-up: Isolate the oil layer and dissolve it in methylene chloride. Wash the organic solution with water, then dry it and evaporate the solvent to obtain a brown oil.

  • Hydrolysis: Add 150 ml of concentrated hydrochloric acid to the oil and stir at 45°C for 1 hour. This will precipitate the phenylglycinamide hydrochloride.

Part 2: Synthesis of this compound

  • Dissolution: Dissolve the phenylglycinamide hydrochloride precipitate in 120 ml of water.

  • Cooling: Cool the stirred solution to 2°C using an ice bath.

  • Addition of Glyoxal: Add a solution of 40% aqueous glyoxal (4.8 g, 0.03 mol).

  • Base Addition: Slowly add 6.0 ml of 10 N sodium hydroxide dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at 2°C for 5 hours.

  • Filtration: Filter the reaction mixture.

  • Acidification and Precipitation: Acidify the filtrate to a pH of 6 with 3.0 ml of 10 N hydrochloric acid. The target compound, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
Benzaldehyde0.3 mol
Potassium Cyanide0.3 mol
Ammonium Chloride0.3 mol
40% Aqueous Glyoxal4.8 g (0.03 mol)
Reaction Conditions
Step 1 Temperature25°C
Step 1 Time6 hours
Step 2 Temperature2°C
Step 2 Time5 hours
Product Information
Product NameThis compound
Synonyms3-Phenyl-1H-pyrazin-2-one
CAS Number73200-73-4
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Phenylglycinamide Hydrochloride Synthesis cluster_step2 Step 2: this compound Synthesis A Benzaldehyde, KCN, NH4Cl in Methanol/Water B Stir at 25°C for 6h A->B C Work-up (Extraction) B->C D Hydrolysis with conc. HCl C->D E Phenylglycinamide HCl in Water D->E Intermediate F Add Glyoxal at 2°C E->F G Add NaOH (10N) F->G H Stir at 2°C for 5h G->H I Filter H->I J Acidify to pH 6 I->J K Collect Precipitate J->K L L K->L Final Product: This compound

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • This synthesis involves highly toxic reagents such as potassium cyanide. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Handle concentrated acids and bases with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To determine the purity of the solid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpyrazin-2-ol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organic halide or triflate.[1] Its versatility has made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds. This document provides detailed application notes and a protocol for the synthesis of 3-Phenylpyrazin-2-ol, a key intermediate in medicinal chemistry, utilizing the Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of a 3-halopyrazin-2-ol with phenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of a 3-halopyrazin-2-ol (specifically, 3-bromo- or 3-chloro-pyrazin-2-ol) with phenylboronic acid. The pyrazin-2-ol core exists in tautomeric equilibrium with its 2-hydroxypyrazine form. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrazinone, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the active palladium(0) species.

Experimental Protocols

The following protocols are based on established methodologies for the Suzuki-Miyaura cross-coupling of structurally similar nitrogen-containing heterocycles, particularly substituted pyrazinones and related systems.[2]

Starting Materials and Reagents
  • 3-Bromo-pyrazin-2-ol or 3-Chloro-pyrazin-2-ol

  • Phenylboronic acid

  • Palladium catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a pre-catalyst system like XPhos Pd G2.[2][3]

  • Ligand (if required, e.g., XPhos when using a Pd source like Pd₂(dba)₃)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3][4]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water, ethanol/water, or toluene/water.[2][4]

  • Inert gas (Nitrogen or Argon)

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel (e.g., a microwave reaction vial or a round-bottom flask equipped with a condenser and magnetic stirrer), add the 3-halopyrazin-2-ol (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2.5-5 mol%) and, if necessary, the corresponding ligand (e.g., XPhos, 5-10 mol%).[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., ethanol/water 4:1 v/v). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 130-150 °C for 30-60 minutes.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the mixture. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for analogous Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. These data provide a basis for optimizing the synthesis of this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling for a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid. [2]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110 (conventional)720Low
2XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (microwave)4089
3Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)EtOH/H₂O (4:1)135 (microwave)4075
4Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (2)Toluene/H₂O (10:1)100 (conventional)96065

Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids. [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl derivative74
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl) derivative89
34-Fluorophenylboronic acid3-(4-Fluorophenyl) derivative78
42-Thienylboronic acid3-(2-Thienyl) derivative87

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Halopyrazin-2-ol - Phenylboronic Acid - Base catalyst Add Catalyst System: - Palladium Pre-catalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert heating Heating: - Conventional or - Microwave inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (this compound) reductive_elimination->product r1x R¹-X (3-Halopyrazin-2-ol) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (Phenylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Application of Phenylpyrazine Scaffolds in Agrochemical Synthesis: A Focus on Insecticidal N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazine ring is a significant heterocyclic scaffold in the development of biologically active molecules. While the direct application of 3-Phenylpyrazin-2-ol in commercial agrochemical synthesis is not extensively documented in publicly available literature, the core structure of phenylpyrazine is a key component in the discovery of novel insecticidal agents. This document provides detailed application notes and protocols for the synthesis and biological evaluation of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which have shown promising activity against lepidopteran pests. These compounds act as insect growth modulators by inhibiting chitin biosynthesis.[1][2]

Synthetic Applications of the Phenylpyrazine Scaffold

The phenylpyrazine moiety serves as a versatile building block for creating a diverse range of potential agrochemical candidates. The primary synthetic strategies involve the functionalization of the pyrazine ring to introduce various pharmacophores and modulate the physicochemical properties of the final compounds. A notable example is the synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives.

General Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

The synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives is typically achieved through a two-step automated protocol.[1][2] The key intermediate, 2-amino-5-phenylpyrazine, is first synthesized and then acylated with a variety of benzoyl chlorides to produce the final amide derivatives.

Experimental Protocol: Synthesis of 2-amino-5-phenylpyrazine (Intermediate 1)

A plausible synthetic route to 2-amino-5-phenylpyrazine can be inferred from standard heterocyclic chemistry principles, often involving the condensation of a 1,2-dicarbonyl compound with an aminonitrile.

Experimental Protocol: Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives (General Procedure)

  • Objective: To synthesize a library of N-(5-phenylpyrazin-2-yl)-benzamide derivatives for structure-activity relationship (SAR) studies.

  • Materials:

    • 2-amino-5-phenylpyrazine (Intermediate 1)

    • Substituted benzoyl chlorides

    • Pyridine or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • Dissolve 2-amino-5-phenylpyrazine (1 equivalent) in anhydrous DCM.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-phenylpyrazin-2-yl)-benzamide derivative.

Biological Activity of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been found to exhibit insecticidal activity, particularly against lepidopteran pests such as the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis).[1][2] The mode of action for these compounds is the inhibition of chitin biosynthesis, leading to abnormal cuticle formation and eventual larval mortality.[1][2]

Quantitative Biological Data

The following table summarizes the insecticidal activity of representative N-(5-phenylpyrazin-2-yl)-benzamide derivatives.

Compound IDTarget PestActivity MetricValueReference
3i S. littoralisHigh PotencyCauses impaired cuticular structure and larval death[1][2]
3q P. xylostellaStrong PotencyCauses severe abnormalities in the cuticle[1][2]
3q S. littoralisStrong PotencyCauses severe abnormalities in the cuticle[1][2]

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic pathway and the logical relationship of this class of compounds to agrochemical discovery.

G cluster_synthesis Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives A 2-amino-5-phenylpyrazine C N-(5-phenylpyrazin-2-yl)-benzamide Derivative A->C Acylation B Substituted Benzoyl Chloride B->C

Caption: Synthetic pathway for N-(5-phenylpyrazin-2-yl)-benzamide derivatives.

G A Phenylpyrazine Scaffold B Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives A->B C Biological Screening (e.g., against P. xylostella, S. littoralis) B->C D Identification of Active Compounds (e.g., 3i, 3q) C->D E Mode of Action Studies (Chitin Biosynthesis Inhibition) D->E F Lead Compound for New Insecticide Development D->F

Caption: Workflow for the discovery of phenylpyrazine-based insecticides.

Conclusion

While the direct use of this compound in agrochemical synthesis is not prominent, the broader phenylpyrazine scaffold is a valuable platform for the development of novel insecticides. The N-(5-phenylpyrazin-2-yl)-benzamide derivatives serve as a compelling case study, demonstrating potent insecticidal activity through the disruption of chitin biosynthesis. The synthetic protocols and biological data presented here provide a foundation for researchers and scientists in the field of drug development to explore this chemical space further for the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for 3-Phenylpyrazin-2-ol as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 3-phenylpyrazin-2-ol, also known as 3-phenyl-2(1H)-pyrazinone, represents a valuable heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the design of small molecule inhibitors targeting a variety of enzymes and receptors. While extensive research on this specific parent scaffold is emerging, the broader class of 2(1H)-pyrazinones has shown significant promise, particularly in the development of kinase inhibitors.

The pyrazinone core can act as a bioisosteric replacement for other heterocyclic systems in known pharmacophores, offering opportunities to modulate physicochemical properties, improve metabolic stability, and explore novel intellectual property space. The phenyl substituent at the 3-position provides a key vector for synthetic diversification, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR) and optimize target engagement.

One of the most notable applications of the 2(1H)-pyrazinone scaffold is in the development of p38 mitogen-activated protein (MAP) kinase inhibitors.[1] The p38 MAP kinase signaling cascade is a critical pathway in the inflammatory response, and its dysregulation is implicated in a range of diseases including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and some cancers.[2][3] The pyrazinone scaffold has been successfully employed to create potent and selective inhibitors of p38α, demonstrating its utility in generating drug candidates for inflammatory disorders.[1]

Beyond p38 MAP kinase, the 2(1H)-pyrazinone core is being investigated as a scaffold for inhibitors of other protein kinases, leveraging its ability to mimic the hinge-binding interactions of ATP.[4] The versatility of this scaffold suggests potential applications in oncology, neurodegenerative diseases, and infectious diseases, pending further exploration and derivatization.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazole and pyrazinone derivatives against various protein kinases. This data is intended to provide a comparative overview of the potential of these scaffolds.

Compound IDScaffold TypeTarget Kinase(s)IC50 (µM)Reference
10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleJAK20.166[5]
JAK30.057[5]
Aurora A0.939[5]
Aurora B0.583[5]
BIRB-796 (Doramapimod) Pyrazole Ureap38 MAPK-[3]
Pexmetinib Pyrazolep38 MAPK, Tie-2- (nanomolar range)[3]
Ravoxertinib (GDC-0994) Pyrimidinyl-pyridoneERK10.0061[3]
ERK20.0031[3]

Experimental Protocols

Protocol 1: General Synthesis of 3-Phenyl-2(1H)-pyrazinone

This protocol describes a general method for the synthesis of the 3-phenyl-2(1H)-pyrazinone scaffold, adapted from established procedures for substituted 2(1H)-pyrazinones.[6][7]

Materials:

  • α-Amino acid amide (e.g., Glycinamide hydrochloride)

  • 1,2-Dicarbonyl compound (e.g., Phenylglyoxal)

  • Base (e.g., Sodium bicarbonate or Triethylamine)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the α-amino acid amide (1 equivalent) in the chosen solvent.

  • Add the base (2-3 equivalents) to the solution and stir until dissolved.

  • To this mixture, add a solution of the 1,2-dicarbonyl compound (1 equivalent) in the same solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-phenyl-2(1H)-pyrazinone.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of a test compound against p38α MAP kinase.[2][8]

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. Prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the substrate peptide in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Mandatory Visualizations

p38_signaling_pathway stress Environmental Stress Inflammatory Cytokines mkk MKK3 / MKK6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor This compound Derivative inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (e.g., p38 MAP Kinase) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: General Workflow for Scaffold-Based Drug Discovery.

References

Application Notes and Protocols for the Quantification of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrazin-2-ol is a heterocyclic organic compound with a pyrazinone core, a structure of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and proposed analytical protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following protocols are based on established analytical methodologies for structurally similar pyrazine derivatives and related aromatic compounds.[1] While direct, validated methods for this compound are not extensively reported in the public domain, these protocols offer a robust starting point for method development and validation.

Data Presentation: A Comparative Overview of Analytical Techniques for Related Compounds

The following tables summarize the performance characteristics of different analytical methods for compounds structurally related to this compound. This data can serve as a benchmark when developing and validating a method for the target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data for Related Aromatic Compounds

Analyte/Compound TypeLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)Reference
4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine5.1 - 204.0>0.999N/AN/A<2.0N/A[2][3]
Gabapentin (using charge transfer complex)0.4 - 8.0≥0.9992N/AN/A≤1.76N/A[4]
Pregabalin (using charge transfer complex)0.5 - 10≥0.9992N/AN/A≤1.76N/A[4]

N/A: Not Available in the cited literature.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Related Pyrazine Compounds

Analyte/Compound TypeLinearity (ng/L)LOD (ng/L)LOQ (ng/L)Precision (%RSD)Accuracy (% Recovery)Reference
3-alkyl-2-methoxypyrazinesN/AN/AN/A0.3 - 2.1N/A84 - 108[5]

N/A: Not Available in the cited literature.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Related Compounds

Analyte/Compound TypeLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (% Recovery)Reference
Antipsychotic Drugs0.05 - 10,500N/A0.170.5<1590.1[6]
14 Bioactive Compounds in A. argyiN/A>0.990.001-0.0320.003-0.096<4.8897.56 - 101.74[7]

N/A: Not Available in the cited literature.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[8][9] The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for concentrating this compound from aqueous matrices like plasma, urine, or environmental water samples.[9][10]

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.

  • Methanol (HPLC grade)

  • Deionized water

  • Sample collection bottles

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[10]

  • Sample Loading: Load the aqueous sample onto the conditioned cartridge at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound with an appropriate organic solvent (e.g., two 2 mL aliquots of methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable volatile solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE is a classic method for extracting analytes from biological fluids.

Materials:

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • To 1 mL of the biological sample (e.g., plasma, serum) in a centrifuge tube, add a suitable internal standard.

  • Add 3 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for chromatographic analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples

The QuEChERS method is widely used for the extraction of a broad range of analytes from complex solid matrices like food or tissue.[9][11][12]

Materials:

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE tube containing the appropriate sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or can be solvent-exchanged for GC-MS analysis.

G Sample Sample Matrix (Aqueous, Biological, Solid) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Cleanup Clean-up/Concentration (dSPE, Evaporation) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitution->Analysis

Figure 1: General Sample Preparation Workflow
Analytical Techniques

Protocol 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

Instrumentation:

  • A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV spectral scan of this compound (a starting wavelength of 254 nm or 280 nm is common for aromatic compounds).[1]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Solution: Prepare the sample as described in the sample preparation protocols and ensure the final solvent is compatible with the mobile phase.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Sample Prepared Sample Injector Autosampler/Injector Prep_Sample->Injector Prep_Standard Calibration Standards Prep_Standard->Injector Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Figure 2: HPLC-UV Analytical Workflow

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

Derivatization (if necessary):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Transfer the dried sample extract to a clean, dry vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS injection.

GC-MS Conditions (Proposed):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

G Sample Prepared Sample Derivatization Derivatization (Optional) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation GC Column Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analyzer (Scan/SIM/MRM) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Figure 3: GC-MS Analytical Workflow

Protocol 6: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices without the need for derivatization.[1][14][15]

Instrumentation:

  • A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to be optimized, starting with a low percentage of B and ramping up to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Proposed):

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: To be optimized for this compound (e.g., capillary voltage, source temperature, desolvation gas flow).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) will be determined by infusing a standard solution of the analyte and performing a product ion scan. At least two transitions should be monitored for confident quantification and confirmation.

G Sample Prepared Sample LC_Separation LC Separation (C18 Column) Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Quantification Data System & Quantification Detector->Quantification

Figure 4: LC-MS/MS Analytical Workflow

Method Validation

All proposed methods must be validated according to the appropriate regulatory guidelines (e.g., ICH, FDA) to ensure they are fit for purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: Demonstrating a proportional relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice of technique—HPLC-UV, GC-MS, or LC-MS/MS—will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Rigorous method validation is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control applications.

References

Application Notes and Protocols for High-Throughput Screening of 3-Phenylpyrazin-2-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of 3-Phenylpyrazin-2-ol libraries, a chemical scaffold of significant interest in modern drug discovery. Pyrazinone derivatives have demonstrated a wide range of biological activities, including the inhibition of key enzymes in signaling pathways implicated in cancer and inflammation. This document outlines detailed protocols for both biochemical and cell-based assays, presents representative quantitative data from screening campaigns, and visualizes key experimental workflows and a relevant signaling pathway.

Introduction to this compound Libraries in Drug Discovery

The 2(1H)-pyrazinone core, particularly with a phenyl substitution at the 3-position, represents a "privileged scaffold" in medicinal chemistry. This structure is frequently found in inhibitors of various enzyme families, most notably protein kinases. Its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of targeted therapies. High-throughput screening of libraries based on the this compound scaffold allows for the rapid identification of "hit" compounds with desired biological activities. These hits can subsequently be optimized through medicinal chemistry efforts to generate lead candidates for drug development.

Data Presentation: Representative Inhibitory Activities of Pyrazinone Derivatives

The following tables summarize typical inhibitory activities of pyrazinone derivatives against various protein kinases and cancer cell lines, as might be determined through a high-throughput screening campaign and subsequent validation assays.

Table 1: Representative Biochemical Inhibitory Activity of Pyrazinone Analogs against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (nM)
PZN-001FGFR1Fluorescence Polarization1.2
PZN-002FGFR2Fluorescence Polarization2.5
PZN-003FGFR3Fluorescence Polarization3.0
PZN-004FLT3Fluorescence Polarization0.29
PZN-005AXLFluorescence Polarization0.73
PZN-006Chk1Fluorescence Polarization1.4
PZN-007PKCαFluorescence Polarization1.9
PZN-008JAK2Fluorescence Polarization3.0

Table 2: Representative Cell-Based Anti-Proliferative Activity of Pyrazinone Analogs

Compound IDCell LineAssay TypeIC50 (µM)
PZN-C01HCT-116 (Colon)CellTiter-Glo® Luminescence0.37
PZN-C02MCF-7 (Breast)CellTiter-Glo® Luminescence0.44
PZN-C03MiaPaCa-2 (Pancreatic)CellTiter-Glo® Luminescence0.025
PZN-C04HeLa (Cervical)CellTiter-Glo® Luminescence1.7
PZN-C05SW620 (Colon)CellTiter-Glo® Luminescence0.44

Table 3: Typical HTS Campaign Quality Metrics

ParameterValueDescription
Library Size10,000 compoundsTotal number of compounds screened in the primary assay.
Primary Hit Rate0.8%Percentage of compounds meeting the primary hit criteria (e.g., >50% inhibition).[1]
Z'-Factor0.75 - 0.87A statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.[2]
Signal-to-Background> 9Ratio of the signal from the negative control to the positive control.[2]

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Follow-up Compound_Library Compound Library (this compound Analogs) Plate_Replication Library Plating (Assay-Ready Plates) Compound_Library->Plate_Replication HTS_Automation Automated HTS (Acoustic Dispensing, Incubation) Plate_Replication->HTS_Automation Reagent_Prep Reagent Preparation (Enzyme, Cells, Buffer) Reagent_Prep->HTS_Automation Data_Acquisition Plate Reading (e.g., FP or Luminescence) HTS_Automation->Data_Acquisition Primary_Analysis Primary Data Analysis (Normalization, Z'-Factor) Data_Acquisition->Primary_Analysis Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound Re-test) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assays MAPK_Pathway cluster_input Signal Initiation cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Gene Expression Changes (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK

References

Application Notes and Protocols for Evaluating the Insecticidal Properties of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of insecticide resistance in pest populations necessitates the discovery and development of novel active ingredients with unique modes of action. Pyrazine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Some pyrazine-containing compounds have been investigated for their potential as fungicides, herbicides, and insecticides.[3][4][5][6] This document provides a detailed protocol for the comprehensive evaluation of the insecticidal properties of a specific pyrazine derivative, 3-Phenylpyrazin-2-ol.

Recent studies on similar structures, such as N-(5-phenylpyrazin-2-yl)-benzamide derivatives, have shown that this class of compounds can act as insect growth modulators by inhibiting chitin biosynthesis, primarily affecting lepidopteran pests.[7][8] Other related heterocyclic compounds, like pyrazoles, are known to inhibit mitochondrial electron transport or block nerve impulse generation.[9][10] These findings provide a basis for investigating the potential mechanisms of action of this compound.

These application notes are intended to guide researchers through a systematic evaluation of this compound, from initial screening to dose-response determination and preliminary mode of action studies. The provided protocols are based on established guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA) for the efficacy testing of insecticides.[11][12][13][14]

Safety Precautions

Prior to handling this compound and other chemicals mentioned in this protocol, it is crucial to review the corresponding Safety Data Sheets (SDS). Although a specific SDS for this compound is not provided, the safety precautions for related phenyl and pyrazine compounds should be considered.

General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16]

  • Do not eat, drink, or smoke in the laboratory.[15]

  • Wash hands thoroughly after handling the compound.[15][16]

Compound-Specific Hazards (Based on Related Structures):

  • Toxicity: Related compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[15]

  • Irritation: May cause skin, eye, and respiratory irritation.[16][17][18]

  • Environmental Hazards: Many insecticides are toxic to aquatic life.[15][16] Dispose of waste according to institutional and local regulations. Avoid release into the environment.[15][16]

Experimental Protocols

This section outlines the key experiments for evaluating the insecticidal properties of this compound. It is recommended to use a common agricultural pest, such as the diamondback moth (Plutella xylostella) or the Egyptian cotton leafworm (Spodoptera littoralis), for these assays.[7][8]

Preparation of Test Solutions
  • Stock Solution: Prepare a 10,000 ppm (or 10 mg/mL) stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide (DMSO)). Ensure the compound is fully dissolved.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the effective concentration range. A common starting range for screening is 1000, 500, 250, 100, and 50 ppm.

  • Control Solutions: Prepare a solvent-only control and a negative control (water or artificial diet).

Primary Screening: Leaf-Dip Bioassay

This method is effective for assessing toxicity against chewing insects.

  • Host Plant Preparation: Use fresh, untreated leaves from the host plant of the target insect (e.g., cabbage for P. xylostella).

  • Treatment: Dip individual leaves into the test solutions for 10-15 seconds with gentle agitation.

  • Drying: Allow the leaves to air-dry completely in a fume hood.

  • Insect Exposure: Place one treated leaf into a Petri dish or ventilated container lined with filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae).

  • Replication: For each concentration and control, a minimum of five replicates is recommended.[13][14]

  • Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Moribund larvae (incapable of coordinated movement) should be counted as dead.

Dose-Response Assay

Based on the results of the primary screening, conduct a more detailed dose-response assay to determine the lethal concentration (LC50).

  • Concentration Range: Select a range of at least five concentrations that result in mortality between 10% and 90%.

  • Procedure: Follow the same procedure as the leaf-dip bioassay.

  • Data Analysis: Use probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Topical Application Bioassay

This method assesses the contact toxicity of the compound.

  • Insect Preparation: Anesthetize the insects (e.g., with CO2) to immobilize them.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Controls: Treat control groups with the solvent alone.

  • Post-Treatment: Place the treated insects in clean containers with an untreated food source.

  • Data Collection: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the lethal dose (LD50 and LD90) in µg per insect or µg per gram of body weight.

Preliminary Mode of Action Study: Symptomology

Careful observation of symptoms can provide clues about the compound's mode of action.

  • Observation: Following treatment (either leaf-dip or topical), observe the insects at regular intervals.

  • Record Symptoms: Document any abnormal behaviors or physical changes, such as:

    • Neurotoxic Effects: Hyperactivity, tremors, convulsions, paralysis.[10][19]

    • Growth Regulation Effects: Molting disruption, deformed cuticles, inability to shed old cuticle.[7][8]

    • Metabolic Disruption: Sluggishness, cessation of feeding.[9]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Primary Screening of this compound against P. xylostella (72h)

Concentration (ppm)No. of InsectsNo. of ReplicatesAverage Mortality (%)
1000505Data
500505Data
250505Data
100505Data
50505Data
Solvent Control505Data
Negative Control505Data

Table 2: Dose-Response of this compound against P. xylostella (72h)

ParameterValue95% Confidence Interval
LC50 (ppm)Data(Data - Data)
LC90 (ppm)Data(Data - Data)
Slope ± SEData
Chi-SquareData

Table 3: Contact Toxicity of this compound against S. littoralis (48h)

ParameterValue95% Confidence Interval
LD50 (µ g/larva )Data(Data - Data)
LD90 (µ g/larva )Data(Data - Data)
Slope ± SEData
Chi-SquareData

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_bioassay Bioassays cluster_moa Mode of Action cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Screening Primary Screening (Leaf-Dip) Dilutions->Screening Topical Topical Application Dilutions->Topical DoseResponse Dose-Response (Leaf-Dip) Screening->DoseResponse Symptomology Observe Symptoms Screening->Symptomology Mortality Calculate % Mortality Screening->Mortality LC50 Calculate LC50/LD50 (Probit Analysis) DoseResponse->LC50 Topical->Symptomology Topical->LC50

Caption: Overall workflow for evaluating the insecticidal properties of this compound.

Hypothetical Signaling Pathway: Inhibition of Chitin Synthesis

Based on the mode of action of related N-phenylpyrazin derivatives, a plausible hypothesis is the disruption of chitin synthesis, a critical process for insect molting and cuticle formation.[7][8]

G cluster_process Normal Chitin Biosynthesis cluster_inhibition Inhibition by this compound cluster_outcome Physiological Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Monomer) ChitinSynthase Chitin Synthase 1 (CHS1) UDP_GlcNAc->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Disruption Disrupted Cuticle ChitinSynthase->Disruption Cuticle Procuticle Formation Chitin->Cuticle Compound This compound Compound->Block Block->ChitinSynthase Inhibition MoltingFailure Molting Failure Disruption->MoltingFailure Mortality Larval Mortality MoltingFailure->Mortality

Caption: Hypothetical pathway of this compound inhibiting chitin synthase, leading to mortality.

References

Application Notes and Protocols: 3-Phenylpyrazin-2-ol as a Potential Fluorescent Marker in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3-Phenylpyrazin-2-ol is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.[1][2] Recent research into pyrazine-based polycyclic heteroaromatics has highlighted their potential as fluorescent probes for cellular bioimaging.[3] These compounds can exhibit fluorescence in the visible spectrum, are often biocompatible, and can be internalized by mammalian cells, making them promising candidates for various cellular imaging applications.[3] This document provides an overview of the potential application of this compound as a fluorescent marker and offers detailed protocols for its use in cellular studies.

While specific data on the fluorescent properties and cytotoxicity of this compound are not extensively available, this document presents a representative profile based on structurally similar pyrazine derivatives. Researchers are strongly encouraged to perform their own characterization of the compound before use.

Data Presentation

The following tables summarize the hypothetical photophysical and cytotoxic properties of this compound, based on data from related pyrazine compounds.

Table 1: Photophysical Properties of this compound (Representative Data)

PropertyValue
Maximum Excitation Wavelength (λex)~390 nm
Maximum Emission Wavelength (λem)~480 nm
Stokes Shift~90 nm
Molar Absorptivity (ε)>20,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.40
Recommended Filter SetDAPI or similar

Table 2: Cytotoxicity of this compound (Representative Data)

Cell LineAssayIC₅₀ (µM)
HeLaMTT> 50
HepG2MTT> 50

Experimental Protocols

Protocol 1: Cell Staining with this compound

This protocol describes the general procedure for staining live cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells seeded on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with fluorescence microscopy.

Protocol 2: Fluorescence Microscopy and Image Acquisition

This protocol outlines the steps for imaging cells stained with this compound.

Materials:

  • Stained cells (from Protocol 1)

  • Fluorescence microscope equipped with a suitable filter set (e.g., DAPI) and a camera.

Procedure:

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up.

  • Locate Cells: Place the imaging vessel on the microscope stage and bring the cells into focus using brightfield or phase-contrast imaging.

  • Fluorescence Imaging: a. Switch to the fluorescence channel. b. Use a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., excitation filter ~390 nm, emission filter ~480 nm). c. Adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio. d. Acquire images.

  • Image Analysis: Use appropriate software to analyze the captured images.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • This compound

  • Cells seeded in a 96-well plate

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control. c. Incubate for 24-48 hours.[4]

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling_Pathway cluster_cell Cell Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Probe This compound (Fluorescent Probe) Kinase_Cascade->Probe Probe Target (Hypothetical) Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway where this compound could act as a probe.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Staining 2. Staining with This compound Cell_Culture->Staining Washing 3. Washing to Remove Excess Probe Staining->Washing Imaging 4. Fluorescence Microscopy Washing->Imaging Analysis 5. Image Analysis Imaging->Analysis

Caption: Experimental workflow for cellular imaging with this compound.

Logical_Relationship cluster_properties Properties of this compound cluster_application Application Fluorescence Fluorescence (Visible Spectrum) Cellular_Imaging Cellular Imaging Marker Fluorescence->Cellular_Imaging Enables Visualization Cell_Permeability Cell Permeability Cell_Permeability->Cellular_Imaging Allows Intracellular Access Low_Cytotoxicity Low Cytotoxicity Low_Cytotoxicity->Cellular_Imaging Permits Live-Cell Studies

Caption: Logical relationship of properties for a fluorescent cellular marker.

References

Application Note and Protocols for the Scalable and Efficient Synthesis of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive, scalable protocol for the efficient synthesis of 3-Phenylpyrazin-2-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the robust one-pot condensation of glycine amide hydrochloride and phenylglyoxal monohydrate. This method offers high efficiency, scalability, and operational simplicity, making it suitable for both academic research and industrial applications. Detailed experimental procedures, data presentation, and visualizations are included to facilitate reproduction and optimization.

Introduction

Pyrazinone derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, serves as a key intermediate for the synthesis of various biologically active molecules. The development of a scalable and efficient synthesis for this compound is crucial for enabling its use in high-throughput screening and large-scale production of drug candidates. The presented protocol is a one-pot reaction that proceeds via the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method originally reported by Jones and Karmas and Spoerri.[1][2][3][4] This application note provides a detailed, step-by-step protocol that has been optimized for scalability and efficiency.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product GlycineAmide Glycine Amide Hydrochloride Plus + Phenylglyoxal Phenylglyoxal Monohydrate Arrow NaOH, H2O/EtOH Reflux Phenylglyoxal->Arrow Product This compound Arrow->Product

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Glycine amide hydrochloride2-Aminoacetamide hydrochloride1668-10-6C₂H₇ClN₂O110.54
Phenylglyoxal monohydrate2-Oxo-2-phenylacetaldehyde monohydrate1075-06-5C₈H₈O₃152.15[5]
This compound3-Phenyl-1H-pyrazin-2-one73200-73-4C₁₀H₈N₂O172.18

Table 2: Representative Experimental Results

Scale (mmol)Glycine Amide HCl (g)Phenylglyoxal Monohydrate (g)NaOH (g)Solvent (H₂O:EtOH, mL)Reaction Time (h)Yield (%)Purity (%)
101.111.520.8050:50485>98
505.537.614.00250:250482>98
20022.1130.4316.001000:1000480>97

*Note: Purity was determined by HPLC analysis.

Experimental Protocols

Materials and Equipment
  • Glycine amide hydrochloride (≥98%)

  • Phenylglyoxal monohydrate (≥95%)[5]

  • Sodium hydroxide (NaOH), pellets (≥97%)

  • Ethanol (EtOH), absolute

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • NMR spectrometer for structural characterization

  • Melting point apparatus

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenylglyoxal monohydrate is harmful if swallowed and causes skin and eye irritation.[1][2][6][7] Avoid inhalation of dust and contact with skin and eyes.[1][2][6][7]

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive and toxic. Handle with extreme care.

Detailed Synthesis Protocol (10 mmol scale)
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine amide hydrochloride (1.11 g, 10 mmol).

    • Add a 1:1 mixture of deionized water and ethanol (100 mL total volume).

    • Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Phenylglyoxal:

    • To the stirred solution, add phenylglyoxal monohydrate (1.52 g, 10 mmol) in one portion.

  • Basification and Reflux:

    • Slowly add a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of deionized water to the reaction mixture. The addition should be done portion-wise over 10-15 minutes to control any exotherm.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C).

    • Maintain the reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • After 4 hours, cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is obtained as a pale yellow solid.

    • Recrystallize the crude solid from a minimal amount of hot ethanol.

    • Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Scalable Synthesis Protocol (200 mmol scale)
  • Reaction Setup:

    • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add glycine amide hydrochloride (22.11 g, 200 mmol).

    • Add a 1:1 mixture of deionized water and ethanol (2 L total volume).

    • Stir the mixture until all the solid has dissolved.

  • Addition of Phenylglyoxal:

    • Add phenylglyoxal monohydrate (30.43 g, 200 mmol) to the solution.

  • Basification and Reflux:

    • Prepare a solution of sodium hydroxide (16.00 g, 400 mmol) in 200 mL of deionized water.

    • Add the NaOH solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, monitoring the temperature to avoid excessive exotherm.

    • Heat the mixture to reflux and maintain for 4 hours with efficient stirring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with concentrated hydrochloric acid to pH 7.

    • Extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent on a rotary evaporator.

  • Purification:

    • Recrystallize the crude product from hot ethanol as described in the smaller-scale protocol. Collect the purified crystals and dry them thoroughly under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve Glycine Amide HCl in H2O/EtOH B Add Phenylglyoxal Monohydrate A->B C Add NaOH Solution B->C D Reflux for 4 hours C->D E Cool to Room Temperature D->E F Neutralize with HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallize from Hot Ethanol J->K L Filter and Dry K->L M Characterization (NMR, MS) L->M N Purity Analysis (HPLC) L->N

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship Reactants Starting Materials: Glycine Amide HCl Phenylglyoxal Monohydrate Condensation Condensation & Cyclization Reactants->Condensation Base Base Addition: NaOH Base->Condensation Product Product Formation: This compound Condensation->Product Heating Thermal Condition: Reflux Heating->Condensation

Caption: Key factors influencing the synthesis of this compound.

Conclusion

This application note provides a detailed and scalable protocol for the efficient synthesis of this compound. The one-pot condensation method is robust, high-yielding, and utilizes readily available starting materials. The provided experimental procedures, data, and visualizations are intended to enable researchers to reliably produce this valuable compound for further applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of 3-Phenylpyrazin-2-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the heterocyclic compound 3-Phenylpyrazin-2-ol and its key synthetic intermediates. The described methods are essential for obtaining high-purity materials crucial for drug discovery, development, and manufacturing processes.

Introduction

This compound is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this target molecule typically involves the cyclocondensation of an α-dicarbonyl compound with an α-amino amide. The purity of the final compound and its intermediates is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This guide outlines robust purification protocols for this compound and its precursors, 2-amino-2-phenylacetamide and glyoxal, focusing on recrystallization and column chromatography techniques.

Synthesis and Purification Overview

The synthesis of this compound can be achieved through the condensation of 2-amino-2-phenylacetamide with glyoxal. The purification of the final product and its starting materials is critical to remove unreacted reagents, byproducts, and other impurities.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis & Purification cluster_final_product Final Product Synthesis & Purification Mandelic_Acid Mandelic Acid Amino_Acetamide 2-Amino-2-phenylacetamide Mandelic_Acid->Amino_Acetamide Synthesis Purified_Amino_Acetamide Purified 2-Amino-2-phenylacetamide Amino_Acetamide->Purified_Amino_Acetamide Purification Glyoxal_Source Glyoxal Source Purified_Glyoxal Purified Glyoxal Glyoxal_Source->Purified_Glyoxal Purification Crude_Product Crude this compound Purified_Amino_Acetamide->Crude_Product Purified_Glyoxal_Final Purified Glyoxal Purified_Glyoxal_Final->Crude_Product Final_Product Pure this compound Crude_Product->Final_Product Purification Chromatography_Workflow Start Crude this compound Dissolve Dissolve in minimal eluent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Application Notes and Protocols for 3-Phenylpyrazin-2-ol in Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-Phenylpyrazin-2-ol as a lead compound in the development of novel herbicides. The protocols outlined below are designed to facilitate the screening and characterization of its herbicidal efficacy and to investigate its putative mechanism of action.

Introduction

The pyrazine ring is a key structural motif found in various biologically active compounds. While the direct herbicidal activity of this compound is not extensively documented in publicly available literature, its structural similarity to other herbicidal compounds containing heterocyclic rings suggests its potential as a valuable scaffold for the discovery of new weed management agents. It is hypothesized that this compound and its derivatives may act by inhibiting crucial biochemical pathways in plants, such as photosynthesis or amino acid biosynthesis. The following protocols are designed to test this hypothesis and to quantify the herbicidal potential of this compound.

Putative Mechanism of Action: Inhibition of Photosynthesis

Based on the structural features of this compound, a plausible mechanism of action is the inhibition of photosynthesis, specifically by targeting the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain.[1][2] This would disrupt the plant's ability to produce energy, leading to chlorosis and eventual necrosis.[1][3]

Data Presentation

Table 1: Pre-Emergence Herbicidal Activity of this compound
Weed SpeciesApplication Rate (g a.i./ha)Germination Inhibition (%)Growth Inhibition (%)
Amaranthus retroflexus (Redroot Pigweed)501525
1003545
2006070
Echinochloa crus-galli (Barnyardgrass)501020
1002535
2005060
Abutilon theophrasti (Velvetleaf)502030
1004055
2007585
Table 2: Post-Emergence Herbicidal Activity of this compound (14 Days After Treatment)
Weed SpeciesApplication Rate (g a.i./ha)Visual Injury (%)Biomass Reduction (%)
Amaranthus retroflexus (Redroot Pigweed)502030
1004555
2008090
Echinochloa crus-galli (Barnyardgrass)501525
1003040
2006575
Abutilon theophrasti (Velvetleaf)502535
1005065
2009095
Table 3: Photosynthesis Inhibition by this compound
Concentration (µM)Inhibition of Oxygen Evolution Rate (%)IC50 (µM)
110
1030
505545.5
10085
20095

Experimental Protocols

Protocol 1: Pre-Emergence Herbicidal Activity Assay

This protocol is designed to evaluate the effect of this compound on weed seed germination and early seedling growth.

Materials:

  • This compound

  • Acetone (for stock solution preparation)

  • Tween® 20

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Abutilon theophrasti)

  • Potting soil mix

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (25°C, 16h light/8h dark cycle)

  • Spray chamber

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in acetone. For application, dilute the stock solution with deionized water containing 0.1% (v/v) Tween® 20 to achieve the desired application rates (e.g., 50, 100, 200 g a.i./ha).

  • Planting: Fill pots or trays with potting soil mix. Sow a predetermined number of seeds for each weed species at a depth of approximately 1 cm.

  • Application: Immediately after sowing, apply the prepared solutions of this compound evenly to the soil surface using a spray chamber.[4] An untreated control (water with 0.1% Tween® 20) should be included.

  • Incubation: Place the treated pots/trays in a growth chamber or greenhouse under controlled conditions.

  • Evaluation: After 14-21 days, assess the herbicidal effects by:

    • Counting the number of emerged seedlings to determine germination inhibition.

    • Visually assessing the growth and vigor of the emerged seedlings to determine growth inhibition.

    • Harvesting the above-ground biomass, drying it at 60°C for 48 hours, and weighing it to determine biomass reduction.

Protocol 2: Post-Emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of this compound on established weed seedlings.

Materials:

  • Same as Protocol 1

  • Weed seedlings at the 2-3 leaf stage

Procedure:

  • Plant Preparation: Grow weed seedlings in pots until they reach the 2-3 leaf stage.

  • Compound Preparation: Prepare the application solutions of this compound as described in Protocol 1.

  • Application: Apply the solutions to the foliage of the weed seedlings using a spray chamber, ensuring thorough coverage.[5] Include an untreated control.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Evaluation: At 7 and 14 days after treatment, assess the herbicidal effects by:

    • Visually scoring the percentage of plant injury (chlorosis, necrosis, stunting).

    • Harvesting the above-ground biomass, drying, and weighing to determine biomass reduction compared to the untreated control.

Protocol 3: In Vitro Photosynthesis Inhibition Assay (Oxygen Evolution)

This assay determines the direct effect of this compound on photosynthetic activity.

Materials:

  • This compound

  • DMSO (for stock solution preparation)

  • Fresh spinach leaves

  • Isolation buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 5 mM MgCl2, 10 mM NaHCO3)

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source

Procedure:

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves using standard procedures involving homogenization and differential centrifugation in ice-cold isolation buffer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute with assay buffer to achieve final concentrations ranging from 1 to 200 µM.

  • Oxygen Evolution Measurement:

    • Add a known amount of isolated chloroplasts to the oxygen electrode chamber containing the assay buffer.

    • Allow the chloroplasts to equilibrate in the dark.

    • Add the test compound (this compound) or DMSO (control) and incubate for a short period.

    • Illuminate the chamber with a saturating light source to induce photosynthesis.

    • Measure the rate of oxygen evolution.

  • Data Analysis: Calculate the percentage inhibition of the oxygen evolution rate for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration required to inhibit 50% of the photosynthetic activity).

Visualizations

G cluster_photosynthesis Putative Signaling Pathway: Photosynthesis Inhibition Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Herbicide This compound Herbicide->PSII

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow: Herbicide Screening start Start pre_emergence Pre-Emergence Assay (Protocol 1) start->pre_emergence post_emergence Post-Emergence Assay (Protocol 2) start->post_emergence evaluate_activity Evaluate Herbicidal Activity (Germination, Growth, Injury) pre_emergence->evaluate_activity post_emergence->evaluate_activity active Active evaluate_activity->active Yes inactive Inactive evaluate_activity->inactive No mechanism_study Mechanism of Action Study (Protocol 3) active->mechanism_study end End inactive->end mechanism_study->end

Caption: Workflow for screening the herbicidal activity.

References

Troubleshooting & Optimization

improving the reaction yield of 3-Phenylpyrazin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving reaction yield and overcoming common challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most established method for synthesizing this compound is the Reuben G. Jones synthesis. This reaction involves the double condensation of an α-ketoaldehyde, such as phenylglyoxal, with an α-aminoamide.[1][2] This method is widely used due to its versatility, though optimizing conditions is crucial for achieving high yields.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes and how can I improve the yield?

A2: Low yields in the synthesis of this compound can arise from several factors. Common causes include incomplete reactions, suboptimal reaction conditions (temperature, pH, solvent), and the formation of side products. To improve the yield, you can try extending the reaction time, increasing the temperature, or screening different solvents and bases.[3] Monitoring the reaction progress using techniques like TLC or LC-MS is also recommended to determine the optimal reaction time.[3]

Q3: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?

A3: The formation of regioisomers is a known challenge in this synthesis, particularly when using unsymmetrical α-ketoaldehydes like phenylglyoxal.[1] The regioselectivity is significantly influenced by reaction conditions. For instance, the rate of base addition and the reaction temperature are critical factors. A slow, controlled addition of the base at a low temperature (e.g., -78 °C) has been shown to favor the formation of the desired 3,5-substituted pyrazin-2-ol isomer.[1][4] The choice of base can also impact the product ratio.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound can be achieved through several standard laboratory techniques. Recrystallization is a common and effective method for obtaining a highly pure solid product.[5] The choice of solvent for recrystallization is critical; a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be selected.[5] Column chromatography using silica gel is another effective purification method.[3][5] The appropriate eluent system can be determined by thin-layer chromatography (TLC) analysis.[5] In some cases, an acid-base extraction can be employed to remove acidic or basic impurities.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Experimental Protocol/Details
Incomplete Reaction Increase reaction time or temperature.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.
Suboptimal pH Optimize the pH of the reaction mixture.The condensation and cyclization steps are pH-sensitive. The reaction is typically carried out under basic conditions. A systematic screening of different bases (e.g., NaOH, KOH, tetraalkylammonium hydroxide) and their concentrations can help identify the optimal pH.
Poor Reactant Quality Ensure the purity of starting materials.Impurities in the phenylglyoxal or the amino acid amide can interfere with the reaction. Use freshly purified or commercially available high-purity starting materials.
Decomposition of Reactants or Product Use milder reaction conditions.The starting materials or the product might be unstable under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. If the α-amino acid amide is unstable in a basic medium, consider starting from its hydrohalide salt and neutralizing it in situ.
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Step Experimental Protocol/Details
Side Reactions Adjust reaction conditions to minimize side product formation.Identify potential side reactions and modify the conditions accordingly. For example, controlling the stoichiometry of the reactants and maintaining a low reaction temperature can favor the desired reaction pathway.[4]
Presence of Polar Impurities Perform an aqueous workup.Unreacted starting materials and polar byproducts can often be removed by a liquid-liquid extraction with an aqueous solution. Adjusting the pH of the aqueous layer can aid in the separation of acidic or basic impurities.
Persistent Impurities Employ a combination of purification techniques.If a single purification method is insufficient, a multi-step approach may be necessary. For example, column chromatography followed by recrystallization can often yield a highly pure product.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-Methyl-5-phenylpyrazin-2-ol

Reaction of phenylglyoxal with alanine amide hydrochloride.

EntryBaseBase Concentration (N)Addition Speed (mmol/min)Temperature (°C)Reaction Time (h)Yield of 3,5-isomer (%)Yield of 3,6-isomer (%)
1NaOH6>16-782534
2NaOH63.6-782763
3NaOH21.2-782743
4NaOH63.6-781723
5NaOH63.6-784763

Data adapted from Beilstein J. Org. Chem. 2022, 18, 935–943.[1]

Table 2: Effect of Different Bases on the Condensation of Phenylglyoxal and Phenylalanine Amide
EntryBaseTemperature (°C)Yield of 3,5-isomer (%)Yield of 3,6-isomer (%)
1NaOH-78702
2KOH-78652
3Et₄NOH-78753
4NaOH20101

Data compiled from insights in Beilstein J. Org. Chem. 2022, 18, 935–943.[1]

Experimental Protocols

General Protocol for the Reuben G. Jones Synthesis of this compound Derivatives

This protocol is a generalized procedure based on the synthesis of 3-methyl-5-phenylpyrazin-2-ol and can be adapted for other this compound derivatives.[1]

Materials:

  • Phenylglyoxal hydrate

  • α-Amino acid amide hydrochloride (e.g., phenylalanine amide hydrochloride)

  • Methanol

  • Sodium hydroxide solution (e.g., 6 N) or Tetraethylammonium hydroxide solution (20%)

  • Hydrochloric acid (37%)

  • Ethyl acetate

  • Saturated sodium hydrogen carbonate solution

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a double-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel (or a syringe pump for controlled addition), disperse phenylglyoxal hydrate (1 equivalent) and the α-amino acid amide hydrochloride (1 equivalent) in methanol.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone or ethanol bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base solution (e.g., 6 N NaOH or 20% tetraethylammonium hydroxide, 2.5 equivalents) dropwise to the cooled suspension at a slow and controlled rate. A slow addition over several minutes is crucial for optimal yield and regioselectivity.[1][4]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -78 °C for a short period (e.g., 5-15 minutes), then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Quenching and Workup:

    • Cool the reaction mixture in an ice bath and cautiously add concentrated hydrochloric acid (4 equivalents).

    • Make the solution basic by adding a saturated solution of sodium hydrogen carbonate.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. The specific solvent system for elution should be determined by TLC analysis (e.g., a mixture of cyclohexane and ethyl acetate).[1]

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway Reactants Phenylglyoxal + α-Amino Acid Amide Intermediate1 Initial Condensation (Imine Formation) Reactants->Intermediate1 Base catalyst (e.g., NaOH) Intermediate2 Second Condensation and Cyclization Intermediate1->Intermediate2 Dihydropyrazinone Dihydropyrazinone Intermediate Intermediate2->Dihydropyrazinone Product This compound Dihydropyrazinone->Product Oxidation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Check Reactant Purity Start->CheckPurity PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants No OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Yes PurifyReactants->OptimizeConditions AdjustTemp Adjust Temperature and Reaction Time OptimizeConditions->AdjustTemp Incomplete Reaction AdjustBase Screen Different Bases and Concentrations OptimizeConditions->AdjustBase Suboptimal pH CheckSideReactions Analyze for Side Products AdjustTemp->CheckSideReactions AdjustBase->CheckSideReactions ModifyConditions Modify Conditions to Minimize Side Reactions CheckSideReactions->ModifyConditions Yes ImprovePurification Optimize Purification Protocol CheckSideReactions->ImprovePurification No ModifyConditions->ImprovePurification Success Improved Yield ImprovePurification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

identification of common side products in 3-Phenylpyrazin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Phenylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is the condensation reaction between an α-amino ketone, specifically α-aminoacetophenone (or its hydrochloride salt), and a 1,2-dicarbonyl compound, typically glyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the final pyrazinone product.[1]

Q2: I am observing a low yield of my desired this compound product. What are the potential causes?

A2: Low yields in pyrazinone synthesis can arise from several factors:

  • Incomplete Reaction: The condensation or cyclization may not have proceeded to completion. Extending the reaction time or moderately increasing the temperature can sometimes improve yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]

  • Suboptimal pH: The pH of the reaction medium is crucial. A slightly alkaline environment often favors the initial condensation step.[2]

  • Reactant Quality: The purity of the starting materials, α-aminoacetophenone and glyoxal, is critical. Impurities can lead to unwanted side reactions. Ensure the use of high-purity reagents, and consider purification of starting materials if necessary.[2]

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the target compound.[3]

Q3: My reaction mixture has turned dark, and I have multiple spots on my TLC plate. What could be the issue?

A3: A dark reaction mixture and multiple TLC spots often indicate the formation of side products and potential polymerization or degradation.

  • Polymerization of Glyoxal: Glyoxal is known to polymerize, especially in the presence of water or when dissolved in certain solvents.[1] This can lead to a complex mixture and reduce the availability of glyoxal for the main reaction.

  • Self-Condensation of α-Aminoacetophenone: α-Amino ketones can undergo self-condensation, which is a significant side reaction.[1]

  • Aldol Condensation: If there are other aldehydes or ketones present as impurities or in the solvent, aldol condensation side reactions can occur, leading to colored byproducts.[4]

  • Air Oxidation: Some reaction intermediates may be sensitive to air, leading to oxidation and the formation of complex side products.[4]

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during the synthesis of this compound.

Issue 1: Identification of an Unknown Side Product with a Similar Polarity to the Product

Possible Cause: A common side product in the synthesis of pyrazinones from α-amino ketones is the product of self-condensation of the α-amino ketone .[1] In the case of α-aminoacetophenone, this would lead to the formation of 2,5-diphenylpyrazine. This side product often has a similar polarity to the desired this compound, making separation by standard column chromatography challenging.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Controlled Addition of Reactants: Adding the α-aminoacetophenone solution slowly to the glyoxal solution can help to maintain a low concentration of the amino ketone, thus minimizing self-condensation.

    • Temperature Control: Running the reaction at a lower temperature may favor the desired reaction over the self-condensation, which might have a higher activation energy.

  • Purification Strategy:

    • Fractional Crystallization: If the side product has sufficiently different solubility properties, fractional crystallization from a suitable solvent system can be an effective purification method.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure desired product.

Issue 2: Formation of a Water-Soluble, Acidic Side Product

Possible Cause: The Cannizzaro reaction of glyoxal is a potential side reaction, especially under basic conditions. This disproportionation reaction produces glycolic acid.[5] Being a carboxylic acid, this byproduct would be water-soluble and acidic.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of the reaction mixture. While a slightly basic medium can be beneficial for the initial condensation, strongly basic conditions should be avoided to suppress the Cannizzaro reaction.

  • Aqueous Work-up: During the work-up procedure, washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will effectively remove the acidic glycolic acid byproduct into the aqueous layer.

Quantitative Data Summary

ParameterObservationRecommendationReference
pH Slightly alkaline conditions often favor the initial condensation.Optimize pH to maximize product yield while minimizing side reactions like the Cannizzaro reaction.[2]
Temperature Higher temperatures can increase reaction rate but may also promote side reactions and degradation.Screen different temperatures to find the optimal balance between reaction rate and selectivity.[2][4]
Reactant Purity Impurities in starting materials can lead to significant byproduct formation.Use high-purity α-aminoacetophenone and glyoxal.[2]
Solvent The choice of solvent can influence reaction rates and the solubility of intermediates and products.Screen various solvents to optimize the reaction. For some pyrazine syntheses, a switch in solvent has been shown to significantly impact yield.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the common method of condensing an α-amino acid amide with a 1,2-dicarbonyl compound.[2]

Materials:

  • α-Aminoacetophenone hydrochloride

  • Glyoxal (40% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve α-aminoacetophenone hydrochloride (1 equivalent) in ethanol.

  • Slowly add a solution of sodium bicarbonate (1 equivalent) in water to neutralize the hydrochloride salt.

  • To this mixture, add glyoxal (1 equivalent) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Side_Product_Formation cluster_reactants Starting Materials cluster_reaction Reaction Pathways cluster_products Products alpha-Aminoacetophenone alpha-Aminoacetophenone Desired Condensation Desired Condensation alpha-Aminoacetophenone->Desired Condensation Self-Condensation Self-Condensation alpha-Aminoacetophenone->Self-Condensation Excess Amino Ketone Glyoxal Glyoxal Glyoxal->Desired Condensation Cannizzaro Reaction Cannizzaro Reaction Glyoxal->Cannizzaro Reaction Basic Conditions This compound This compound Desired Condensation->this compound 2,5-Diphenylpyrazine 2,5-Diphenylpyrazine Self-Condensation->2,5-Diphenylpyrazine Glycolic Acid Glycolic Acid Cannizzaro Reaction->Glycolic Acid

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time) CheckPurity->OptimizeConditions Purity OK AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) OptimizeConditions->AnalyzeByproducts Low Yield Persists Purification Select Appropriate Purification Method AnalyzeByproducts->Purification SelfCondensation Self-Condensation Product (2,5-Diphenylpyrazine) AnalyzeByproducts->SelfCondensation Cannizzaro Cannizzaro Product (Glycolic Acid) AnalyzeByproducts->Cannizzaro Success Pure this compound Purification->Success

References

Technical Support Center: Purification of 3-Phenylpyrazin-2-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenylpyrazin-2-ol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for purifying crude this compound?

A common starting point for the purification of pyrazine derivatives like this compound is liquid-liquid extraction (LLE) to remove highly polar or non-polar impurities. This is often followed by column chromatography on silica gel. For solid materials, recrystallization can be a final polishing step.

Q2: How do I select an appropriate solvent system for column chromatography?

Thin-Layer Chromatography (TLC) is an essential first step for determining a suitable eluent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound, ensuring good separation from its impurities. A common starting point for pyrazine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.

Q3: What are common impurities I might encounter in the synthesis of this compound?

While specific impurities depend on the synthetic route, common byproducts in the synthesis of related pyrazinones can include unreacted starting materials, regioisomers (if using unsymmetrical precursors), and over-oxidation or side-reaction products. For instance, in syntheses involving 1,2-dicarbonyl compounds and diamines, incomplete condensation or cyclization can leave starting materials in the crude product.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final purification of this compound, especially for achieving high purity. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography

Symptoms:

  • Fractions contain a mixture of this compound and impurities, as seen by TLC or other analytical methods.

  • Broad or overlapping spots on the TLC plate.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System Polarity Adjust the eluent polarity. If the compound and impurities elute too quickly (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., more hexanes). If they move too slowly (low Rf), increase the polarity with more polar solvent (e.g., more ethyl acetate).
Similar Polarity of Compound and Impurity Consider switching the stationary phase. If silica gel (a polar stationary phase) fails to provide separation, alumina (which has different selectivity) might be effective. Alternatively, for very non-polar impurities, a non-polar stationary phase (reversed-phase chromatography) could be used.
Compound Overloading Reduce the amount of crude material loaded onto the column. Overloading can lead to band broadening and poor separation. A general rule is to load 1-5% of the column's silica gel weight.
Issue 2: Peak Tailing or Streaking on TLC and Column Chromatography

Symptoms:

  • The spot for this compound on the TLC plate is elongated or "streaks" up the plate.

  • During column chromatography, the compound elutes over a large number of fractions, leading to low concentration and poor recovery.

Possible Causes & Solutions:

Possible CauseSolution
Strong Interaction with Silica Gel This compound, being a basic N-heterocycle, can interact strongly with the acidic silica gel. Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide. This will compete for the active sites on the silica and improve the peak shape.
Compound Insolubility in Eluent If the compound is not fully soluble in the eluent as it moves through the column, it can cause tailing. Ensure the chosen eluent system is one in which the compound is reasonably soluble.
Acidic Impurities The presence of acidic impurities can also lead to streaking. An initial acid-base extraction of the crude product can help remove these before chromatography.
Issue 3: Low or No Recovery from the Column

Symptoms:

  • The expected amount of purified this compound is not recovered from the collected fractions.

Possible Causes & Solutions:

Possible CauseSolution
Compound is Too Polar and Stuck on the Column If using a non-polar eluent system, the compound may not be moving off the silica gel. Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.
Decomposition on Silica Gel Some compounds are unstable on acidic silica gel. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, decomposition may be occurring. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.
Compound Eluted in the Solvent Front If the initial solvent system is too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions by TLC.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[1]

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value by dividing the distance traveled by the compound by the distance traveled by the solvent front. Aim for an Rf of 0.2-0.35 for good separation in column chromatography.[1]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, dry loading can be performed by adsorbing the compound onto a small amount of silica gel and then adding this to the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is not achieved with a single solvent mixture (isocratic elution), a gradient of increasing polarity can be used. For example, start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water, or methanol and water, with 0.1% formic acid or trifluoroacetic acid added to both solvents to improve peak shape.

    • Elution Mode: Start with an isocratic method (e.g., 50:50 acetonitrile:water). If necessary, develop a gradient method where the percentage of the organic solvent is increased over time to elute more strongly retained components.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis of this compound

Solvent System (v/v)Expected Rf Range (Approximate)Notes
Hexanes : Ethyl Acetate (4:1)0.1 - 0.3Good starting point for less polar impurities.
Hexanes : Ethyl Acetate (2:1)0.3 - 0.5A good target range for the main compound.
Dichloromethane : Methanol (98:2)0.2 - 0.4Useful for more polar compounds.
Dichloromethane : Methanol + 1% NH4OH0.2 - 0.4To be used if streaking is observed.

Note: These are suggested starting points and may require optimization.

Visualizations

Troubleshooting_Workflow cluster_poor_sep Troubleshooting Poor Separation cluster_streaking Troubleshooting Tailing/Streaking cluster_low_recovery Troubleshooting Low Recovery start Start: Purification Issue issue Identify the Primary Issue start->issue poor_sep Poor Separation / Co-elution issue->poor_sep Overlapping Spots streaking Peak Tailing / Streaking issue->streaking Elongated Spots low_recovery Low / No Recovery issue->low_recovery No Product Found ps_q1 Adjust Eluent Polarity? poor_sep->ps_q1 st_q1 Add Basic Modifier? (e.g., TEA, NH4OH) streaking->st_q1 lr_q1 Increase Eluent Polarity? low_recovery->lr_q1 ps_a1_yes Optimize Gradient ps_q1->ps_a1_yes Yes ps_q2 Change Stationary Phase? (e.g., Alumina, RP-silica) ps_q1->ps_q2 No ps_a2_yes Develop New Method ps_q2->ps_a2_yes Yes ps_q3 Reduce Column Loading? ps_q2->ps_q3 No ps_a3_yes Decrease Sample Amount ps_q3->ps_a3_yes Yes st_a1_yes Add 0.5-1% Modifier to Eluent st_q1->st_a1_yes Yes st_q2 Check Compound Solubility? st_q1->st_q2 No st_a2_yes Choose a Better Solvent st_q2->st_a2_yes Yes lr_a1_yes Use Stronger Solvent (e.g., MeOH) lr_q1->lr_a1_yes Yes lr_q2 Check for Decomposition on Silica? lr_q1->lr_q2 No lr_a2_yes Use Alumina or Deactivated Silica lr_q2->lr_a2_yes Yes lr_q3 Check Solvent Front Fractions? lr_q2->lr_q3 No lr_a3_yes Analyze Initial Fractions lr_q3->lr_a3_yes Yes

Caption: Troubleshooting workflow for chromatography of this compound.

References

optimization of reaction conditions for synthesizing 3-Phenylpyrazin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing 3-Phenylpyrazin-2-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its derivatives?

A1: The most prevalent and versatile method for synthesizing 2(1H)-pyrazinones, including this compound, is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this would typically involve the reaction of phenylglyoxal (a 1,2-dicarbonyl compound) with glycinamide (the simplest α-amino acid amide).

Q2: I am experiencing a very low yield in my synthesis of this compound. What are the likely causes and how can I improve it?

A2: Low yields in pyrazinone synthesis are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The condensation or the subsequent cyclization and dehydration steps may not have reached completion. Solution: Try increasing the reaction time or elevating the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.

  • Suboptimal pH: The pH of the reaction medium is critical. The initial condensation is often favored in a slightly alkaline medium, while the dehydration step can be acid-catalyzed. Solution: A systematic screening of pH conditions is recommended. You can start with a neutral reaction and systematically add a catalytic amount of a mild acid or base.

  • Reactant Quality: Impurities in the starting materials, such as phenylglyoxal or the α-amino acid amide, can lead to side reactions and a decrease in yield. Solution: Ensure the purity of your reactants. Recrystallization or purification of the starting materials may be necessary.

  • Product Degradation: this compound, like other pyrazinone derivatives, can be sensitive to harsh reaction conditions. Solution: Avoid excessively high temperatures or prolonged reaction times. If the product is found to be unstable, a milder reaction protocol should be explored.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired this compound derivative?

A3: The formation of multiple products often arises from side reactions. When using unsymmetrical 1,2-dicarbonyl compounds with substituted α-amino acid amides, regioisomers can be a major issue. For this compound from phenylglyoxal and glycinamide, this is less of a concern. However, side reactions can still occur.

  • Self-condensation of Phenylglyoxal: Phenylglyoxal can undergo self-condensation under certain conditions. Solution: Control the rate of addition of the reactants and maintain a moderate reaction temperature.

  • Side Reactions of the Amino Acid Amide: The α-amino acid amide can also participate in side reactions. Solution: Using the hydrohalide salt of the amino acid amide and neutralizing it in situ can sometimes lead to cleaner reactions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions Verify the reaction temperature, time, and solvent. A common starting point is refluxing in ethanol or a similar protic solvent.
Inactive or Poor Quality Reagents Use freshly opened or purified phenylglyoxal and α-amino acid amide. Ensure the reagents have not degraded.
Inappropriate pH Test the reaction with and without a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., triethylamine).
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is Highly Polar Use a more polar eluent system for column chromatography (e.g., ethyl acetate/methanol).
Co-elution with Impurities Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective.
Product is a Tarry or Oily Substance This may indicate the presence of polymeric byproducts. Try to precipitate the desired product from a suitable solvent or use trituration with a non-polar solvent to solidify the product.

Data Presentation

The following table provides a template with hypothetical data for the optimization of reaction conditions for the synthesis of this compound. This serves as a guide for a systematic approach to optimizing your reaction.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1EthanolNoneReflux645
2MethanolNoneReflux642
31,4-DioxaneNone100635
4EthanolAcetic Acid (10)Reflux665
5EthanolAcetic Acid (10)Reflux1275
6EthanolTriethylamine (10)Reflux650
7TolueneAcetic Acid (10)1101258

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the condensation of phenylglyoxal monohydrate and glycinamide hydrochloride.

Materials:

  • Phenylglyoxal monohydrate (1.0 eq.)

  • Glycinamide hydrochloride (1.0 eq.)

  • Sodium bicarbonate (1.0 eq.)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve glycinamide hydrochloride (1.0 eq.) and sodium bicarbonate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of phenylglyoxal monohydrate (1.0 eq.) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylglyoxal Phenylglyoxal hemiaminal Hemiaminal Intermediate phenylglyoxal->hemiaminal Nucleophilic Attack glycinamide Glycinamide glycinamide->hemiaminal dihydropyrazinone Dihydropyrazinone hemiaminal->dihydropyrazinone Cyclization & Dehydration pyrazinone This compound dihydropyrazinone->pyrazinone Oxidation/Dehydration

Caption: General reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes side_products Side Products Observed? check_yield->side_products No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents No increase_time_temp->check_yield purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_ph Optimize pH (Acidic/Basic Catalyst) check_reagents->optimize_ph purify_reagents->start optimize_ph->start side_products->optimize_ph Yes purification_issue Purification Issues? side_products->purification_issue No successful_synthesis Successful Synthesis side_products->successful_synthesis No, and yield is acceptable change_chromatography Modify Chromatography Conditions purification_issue->change_chromatography Yes recrystallize Attempt Recrystallization purification_issue->recrystallize Yes purification_issue->successful_synthesis No change_chromatography->successful_synthesis recrystallize->successful_synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazinols (hydroxypyrazines). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to regioselectivity in pyrazinol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted pyrazinols, particularly when using the common method of condensing α-aminoamides with unsymmetrical 1,2-dicarbonyl compounds.

Q1: What is the primary challenge in synthesizing a specific regioisomer of a substituted pyrazinol?

The main challenge arises when using an unsymmetrical 1,2-dicarbonyl compound (e.g., an α-ketoaldehyde like phenylglyoxal) with an α-aminoamide. The condensation can proceed via two different pathways, leading to a mixture of two regioisomers. For example, the reaction of an α-aminoamide with an α-ketoaldehyde can yield both a 3,5-disubstituted and a 3,6-disubstituted 2-hydroxypyrazine.[1] Controlling the reaction to favor the formation of the desired isomer is a significant synthetic hurdle.[1]

Q2: I am trying to synthesize a 3,6-disubstituted-2-hydroxypyrazine from an α-ketoaldehyde and an α-aminoamide, but I am predominantly getting the 3,5-disubstituted isomer. Is this expected?

Yes, this is a commonly observed and somewhat counterintuitive outcome.[1] In many cases, the condensation of α-ketoaldehydes with α-aminoamides preferentially yields the 3,5-disubstituted-2-hydroxypyrazine as the major product, even though one might expect the amino group of the α-aminoamide to attack the more reactive aldehyde carbonyl of the α-ketoaldehyde, which would lead to the 3,6-disubstituted isomer.[1]

Q3: How can I influence the regioselectivity of the condensation reaction?

The regioselectivity of the Reuben G. Jones synthesis of 2-hydroxypyrazines can be influenced by the choice of base and solvent.[1] While achieving complete regioselectivity is challenging, optimizing these parameters can shift the ratio of the resulting isomers. For instance, the use of tetraalkylammonium hydroxides as the base has been explored to improve upon the traditional sodium hydroxide conditions.[1]

Q4: My reaction yield is low, and I'm observing the formation of multiple side products. What are the possible causes and solutions?

Low yields can be attributed to several factors:

  • Poor Reactant Quality: Impurities in the starting materials (α-aminoamide or 1,2-dicarbonyl compound) can lead to side reactions.

    • Solution: Ensure the purity of your reactants by recrystallization or chromatography before use.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the rate of base addition.[1]

    • Solution: Maintain a low temperature during the base addition and control the rate of addition carefully. A systematic optimization of reaction time, temperature, and base concentration may be necessary.

  • Product Degradation: The pyrazinol product may be unstable under the reaction or workup conditions.

    • Solution: Employ milder workup procedures, such as neutralizing the reaction mixture at a low temperature and using gentle extraction methods.

Q5: How can I separate the resulting regioisomers of my substituted pyrazinol?

The most common method for separating regioisomers of substituted pyrazinols is column chromatography on silica gel. The different polarity of the isomers often allows for their separation. Recrystallization can also be an effective technique for purifying the major isomer if it is a solid and the isomeric impurity is present in a smaller amount.

Data Presentation

The regioselectivity of the condensation of phenylglyoxal with alanine amide is notably influenced by the choice of base and solvent, as summarized in the table below.

EntryBase (equiv.)SolventYield of 3,5-isomer (%)Yield of 3,6-isomer (%)Ratio (3,5- : 3,6-)
1NaOH (4)H₂O3594:1
2TBAH (4)H₂O40123.3:1
3TPAH (4)H₂O34103.4:1
4TMAH (4)H₂O35113.2:1
5NaOH (4)Dioxane24141.7:1
6TBAH (4)Dioxane28181.5:1

Data adapted from a study on the Reuben G. Jones synthesis of 2-hydroxypyrazines.[1] Abbreviations: TBAH (Tetrabutylammonium hydroxide), TPAH (Tetrapropylammonium hydroxide), TMAH (Tetramethylammonium hydroxide).

Experimental Protocols

Key Experiment: Regioselective Synthesis of 3-Methyl-5-phenyl-2-hydroxypyrazine [1]

This protocol describes a general procedure for the condensation of an α-ketoaldehyde (phenylglyoxal) with an α-aminoamide (alanine amide) to yield a mixture of 3,5- and 3,6-disubstituted 2-hydroxypyrazines.

Materials:

  • Phenylglyoxal monohydrate

  • Alanine amide hydrochloride

  • Sodium hydroxide (or other base as per the table above)

  • Water (or other solvent as per the table above)

  • Hydrochloric acid (37%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve the α-aminoamide hydrochloride in the chosen solvent (e.g., water). If using the hydrochloride salt, neutralize it with an equivalent of base. Add the α-ketoaldehyde to this solution and stir at a low temperature (e.g., 0 °C).

  • Base Addition: Slowly add an aqueous solution of the base (e.g., 12 N NaOH) to the reaction mixture while maintaining a low temperature and vigorous stirring. The rate of addition should be carefully controlled.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture in an ice bath and acidify by adding hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the regioisomers.

Visualizations

G cluster_start Starting Materials cluster_problem Regioselective Challenge cluster_products Potential Products start1 Unsymmetrical 1,2-Dicarbonyl (e.g., α-Ketoaldehyde) pathA Pathway A start1->pathA pathB Pathway B start1->pathB start2 α-Aminoamide start2->pathA start2->pathB product1 Regioisomer 1 (e.g., 3,6-disubstituted 2-hydroxypyrazine) pathA->product1 Expected Product (often minor) product2 Regioisomer 2 (e.g., 3,5-disubstituted 2-hydroxypyrazine) pathB->product2 Observed Major Product (counterintuitive)

Caption: Regioselective challenge in substituted pyrazinol synthesis.

G start Start: Mixture of Regioisomers check_purity Assess Purity and Isomer Ratio (TLC, LC-MS, NMR) start->check_purity low_yield Issue: Low Overall Yield? check_purity->low_yield poor_regio Issue: Poor Regioselectivity? low_yield->poor_regio No optimize_conditions Optimize Reaction Conditions: - Temperature - Rate of Base Addition - Reaction Time low_yield->optimize_conditions Yes modify_synthesis Modify Synthesis: - Change Base - Change Solvent - Use Directing Groups poor_regio->modify_synthesis Yes purification Purification Strategy: - Column Chromatography - Recrystallization poor_regio->purification No, separation is feasible check_reactants Check Reactant Purity: - Recrystallize - Purify by Chromatography optimize_conditions->check_reactants check_reactants->start modify_synthesis->start end_fail Further Optimization Required modify_synthesis->end_fail end_success Success: Desired Isomer Isolated in Sufficient Yield and Purity purification->end_success

Caption: Troubleshooting workflow for pyrazinol synthesis.

References

strategies to avoid degradation of 3-Phenylpyrazin-2-ol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding product degradation and to offer troubleshooting strategies for common issues encountered during synthesis.

Troubleshooting Guides

This section addresses specific challenges you might encounter during the synthesis of this compound, focusing on potential degradation pathways and strategies to mitigate them.

Issue 1: Low Yield of this compound

  • Possible Cause A: Incomplete Reaction

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation.

  • Possible Cause B: Degradation of Starting Materials or Product

    • Solution: The starting materials, such as α-amino acid amides, can be unstable, particularly in alkaline conditions. If using an α-amino acid amide salt, consider in-situ neutralization.[1] Avoid excessively high temperatures and prolonged reaction times to prevent thermal degradation of the product.

  • Possible Cause C: Poor Quality of Reactants

    • Solution: Ensure the purity of your starting materials, phenylglycinamide and a 1,2-dicarbonyl compound (e.g., glyoxal). Impurities can lead to unwanted side reactions. Recrystallize or purify starting materials if necessary.

Issue 2: Presence of Unexpected Byproducts

  • Possible Cause A: Self-Condensation of Reactants

    • Solution: Either of the starting materials can potentially undergo self-condensation. To minimize this, maintain a precise stoichiometric ratio of the reactants and control the reaction temperature to favor the desired cross-condensation.[1]

  • Possible Cause B: Oxidation of the Product

    • Solution: The pyrazinone ring can be susceptible to oxidation, especially at elevated temperatures and in the presence of air. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants could be explored, though their compatibility with the reaction conditions must be verified.

  • Possible Cause C: Hydrolysis of the Pyrazinone Ring

    • Solution: Under strongly acidic or basic conditions, the amide bond within the pyrazinone ring can be susceptible to hydrolysis. Maintain a neutral or mildly basic pH during the reaction and workup to avoid ring opening.

Issue 3: Difficulty in Product Purification

  • Possible Cause A: Co-elution of Impurities

    • Solution: If standard column chromatography on silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. Alternatively, adjusting the polarity of the eluent system by adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) can improve separation.[2]

  • Possible Cause B: Thermal Instability During Solvent Removal

    • Solution: When removing the solvent after chromatography, avoid using high temperatures on the rotary evaporator. This compound may degrade at elevated temperatures. It is advisable to concentrate the product at or near room temperature under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Long-term storage at room temperature, especially when exposed to air and light, should be avoided.

Q2: Can I use a strong base to deprotonate the hydroxyl group of this compound for subsequent reactions?

A2: Caution should be exercised when using strong bases. While deprotonation is possible, a highly basic environment can promote hydrolysis of the pyrazinone ring or other unwanted side reactions. It is recommended to use the mildest base necessary to achieve the desired transformation and to keep reaction times as short as possible.

Q3: My final product is colored, but I expect a colorless compound. What could be the reason?

A3: The formation of colored impurities often indicates degradation or side reactions. Oxidation of the pyrazinone ring or conjugated systems formed from side reactions can lead to colored byproducts. Ensure all steps are carried out under an inert atmosphere and that purified solvents are used. If the color persists after chromatography, recrystallization may be necessary.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the parent compound and detecting the appearance of degradation products over time. LC-MS can be used to identify the mass of potential impurities, providing clues to their structure. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule upon degradation.

Quantitative Data

Due to the limited availability of specific quantitative data for the degradation of this compound, the following table provides a general overview of factors that can influence the stability of pyrazinones and the expected qualitative impact.

ParameterConditionPotential Impact on StabilityMitigation Strategy
Temperature High (>100 °C)Increased rate of thermal decomposition and oxidation.Maintain lowest effective reaction temperature; remove solvent under reduced pressure at room temperature.
pH Strong Acid (<3)Potential for ring hydrolysis.Maintain pH in the neutral to mildly basic range during reaction and workup.
pH Strong Base (>11)Potential for ring hydrolysis and other base-catalyzed side reactions.Use the mildest effective base; minimize reaction time.
Atmosphere Air (Oxygen)Oxidation of the pyrazinone ring, leading to colored impurities.Conduct synthesis and store the final product under an inert atmosphere (N₂ or Ar).
Light UV exposurePotential for photolytic degradation.Protect reaction vessel and stored product from light.

Experimental Protocols

General Protocol for Monitoring Thermal Stability of this compound by HPLC

  • Solution Preparation: Prepare a standard solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Initial Analysis: Immediately analyze the solution by HPLC to determine the initial purity and peak area of the this compound.

  • Incubation: Divide the solution into several vials. Place the vials in ovens set at different temperatures (e.g., 40 °C, 60 °C, 80 °C). Protect the vials from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from each temperature and allow it to cool to room temperature.

  • HPLC Analysis: Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point and temperature to the initial peak area to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential degradation of this compound.

G Troubleshooting Workflow for Low Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? incomplete_reaction->degradation No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes reactant_quality Poor Reactant Quality? degradation->reactant_quality No inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Yes purify_reactants Purify Starting Materials reactant_quality->purify_reactants Yes end_node Improved Yield reactant_quality->end_node No monitor_tlc_lcms Monitor by TLC/LC-MS increase_time_temp->monitor_tlc_lcms monitor_tlc_lcms->end_node optimize_temp Optimize Temperature inert_atmosphere->optimize_temp check_ph Check pH optimize_temp->check_ph check_ph->end_node purify_reactants->end_node G Potential Degradation Pathways cluster_synthesis During Synthesis main_compound This compound oxidation Oxidation (O2, Heat) main_compound->oxidation hydrolysis Hydrolysis (Strong Acid/Base) main_compound->hydrolysis oxidized_products Oxidized Byproducts (Colored Impurities) oxidation->oxidized_products hydrolyzed_product Ring-Opened Product hydrolysis->hydrolyzed_product self_condensation Side Reactions (During Synthesis) dimers_polymers Dimeric/Polymeric Impurities self_condensation->dimers_polymers Phenylglycinamide Phenylglycinamide Phenylglycinamide->self_condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->self_condensation

References

Technical Support Center: Catalyst Selection for Pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of catalysts for efficient pyrazine ring formation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing pyrazine derivatives?

A1: The classical and most straightforward method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which can be catalyzed by a base like potassium tert-butoxide (t-BuOK).[1][2][3] More modern, sustainable methods include the acceptorless dehydrogenative coupling of β-amino alcohols or 1,2-diols with 1,2-diaminobenzene, often utilizing earth-abundant metal catalysts like manganese or noble metals such as ruthenium.[1][4][5] Other approaches involve reactions with α-halo ketones, α-azido ketones, or the dehydrogenation of piperazines.[1][2][4]

Q2: My pyrazine synthesis is resulting in a low yield. What are the common causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) is a more effective base than others like NaOEt or tBuOK.[6] Switching solvents from toluene to 1,4-dioxane has also been shown to impact yield.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.[1]

  • Catalyst Inactivity: Ensure your catalyst is active and the loading is optimized. For certain manganese-catalyzed reactions, a 2 mol% loading has been found to be optimal.[6]

  • Purity of Starting Materials: Impurities in reactants, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[6]

  • Product Degradation: Harsh reaction or workup conditions can cause the pyrazine ring to break down, particularly at temperatures exceeding 450°C in some gas-phase reactions.[6][7]

Q3: I am observing significant byproduct formation. How can I improve selectivity?

A3: Byproduct formation, such as imidazoles or piperazines, is a common issue.[6][8] To improve selectivity:

  • Optimize Temperature: Incomplete dehydrogenation at lower temperatures can produce piperazine byproducts, while excessively high temperatures can cause product degradation.[6][7] A systematic optimization of the reaction temperature is crucial.

  • Catalyst Choice: The catalyst plays a profound role. For example, manganese pincer complexes have been shown to selectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines with high efficiency.[4][5]

  • Control of Atmosphere: Some reactions require specific atmospheric conditions. For instance, the oxidation of dihydropyrazine intermediates can be achieved by bubbling air through the reaction mixture or by using a specific oxidizing agent.[6]

Q4: How do I choose the right catalyst for my specific pyrazine synthesis?

A4: The ideal catalyst depends on your starting materials and desired product.

  • For symmetrical 2,5-disubstituted pyrazines , dehydrogenative coupling of β-amino alcohols using manganese or ruthenium pincer complexes is a highly effective and atom-economical method.[1][4]

  • For the classical condensation of 1,2-diamines and 1,2-dicarbonyls , a simple base catalyst like potassium tert-butoxide (t-BuOK) is often sufficient for a high-yielding, one-pot synthesis at room temperature.[2][3]

  • For C-H functionalization of an existing pyrazine ring, iron-catalyzed coupling with organoboron agents or palladium-catalyzed C-H/C-H cross-coupling can be employed.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst or incorrect catalyst loading.Verify catalyst activity. Optimize catalyst loading; for some manganese pincer complexes, 2 mol% is effective.[6]
Suboptimal choice of base.Screen different bases. In certain dehydrogenative coupling reactions, KH has demonstrated superior yields compared to NaOEt, tBuOK, or NaOMe.[6]
Incorrect reaction temperature.Systematically optimize the temperature. For gas-phase dehydrogenation, temperatures between 300-375°C may be required, while some solution-phase reactions proceed efficiently at 125-150°C.[4][6]
Poor quality of starting materials.Use purified reactants. Check for decomposition or impurities in α-dicarbonyl or 1,2-diamine starting materials.[6]
Formation of Unwanted Byproducts (e.g., Imidazoles) Side reactions due to impurities or reaction conditions.Purify starting materials. Adjust reaction conditions (temperature, solvent) to disfavor the side reaction pathway.[6][7] Consider purification via column chromatography.[1]
Reaction Mixture Discoloration Air oxidation of sensitive intermediates.If intermediates are air-sensitive, run the reaction under an inert atmosphere (e.g., Argon).[4][6]
Aldol condensation side reactions.Ensure solvents and starting materials are free from aldehyde or ketone impurities that can undergo aldol condensation.[6]
Difficulty in Product Isolation/Purification Product loss during work-up.Perform multiple extractions with a suitable solvent. Optimize purification methods such as column chromatography or recrystallization.[1][6]
Similar polarity of product and byproducts.For column chromatography, use a shallow gradient of the mobile phase to improve the resolution of closely eluting compounds.[8]

Quantitative Data on Catalyst Performance

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis via Dehydrogenative Coupling of 2-Phenylglycinol.[4]

Catalyst (2 mol%)Base (3 mol%)SolventTemp (°C)Time (h)Yield (%)
Mn-Pincer Complex 2 KH Toluene 150 12 Quantitative
Mn-Pincer Complex 2KHTHF1502490
Mn-Pincer Complex 2KH1,4-Dioxane1502495
Mn-Pincer Complex 2KHToluene12524Quantitative
Mn-Pincer Complex 3KHToluene1502424
Mn-Pincer Complex 5KHToluene1502464

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).

Table 2: Comparison of Different Bases for 2,5-Diphenylpyrazine Synthesis.[6]

CatalystBaseYield (%)
Mn-Pincer ComplexKH >95
Mn-Pincer ComplexNaOEt<10
Mn-Pincer ComplextBuOK<10
Mn-Pincer ComplexNaOMe<10

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling[4][5]

This protocol describes the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol using a manganese pincer complex catalyst.

  • Materials:

    • 2-Phenylglycinol (0.5 mmol)

    • Manganese Pincer Complex 2 (0.01 mmol, 2 mol%)

    • Potassium Hydride (KH) (0.015 mmol, 3 mol%)

    • Toluene (2 mL)

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add the manganese pincer complex catalyst (2 mol%), potassium hydride (3 mol%), and 2-phenylglycinol (0.5 mmol).

    • Add 2 mL of anhydrous toluene to the tube.

    • Seal the tube and place it in a preheated oil bath at 125-150°C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with a few drops of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diphenylpyrazine.

Protocol 2: One-Pot Synthesis of Pyrazine Derivatives via Condensation[1][2]

This protocol describes a general, environmentally benign method for preparing pyrazine derivatives from a 1,2-diketone and a 1,2-diamine.

  • Materials:

    • Benzil (or other 1,2-diketone) (2 mmol)

    • Ethylene diamine (or other 1,2-diamine) (2 mmol)

    • Aqueous Methanol (3 mL)

    • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

    • 50 mL round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-diketone (e.g., benzil) in 3 mL of aqueous methanol.

    • Stir the solution with a magnetic stirrer at room temperature until it becomes homogeneous.

    • Add 2 mmol of the 1,2-diamine (e.g., ethylene diamine) to the solution.

    • Add a catalytic amount of potassium tert-butoxide (10 mg).

    • Continue stirring at room temperature. Monitor the reaction's completion by TLC.

    • Once the reaction is complete, evaporate the methanol under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Visualizations

troubleshooting_workflow start Start Pyrazine Synthesis check_yield Low Yield? start->check_yield check_byproducts Byproducts Observed? check_yield->check_byproducts No cause_conditions Potential Cause: Suboptimal Conditions (Temp, Base, Solvent) check_yield->cause_conditions Yes cause_catalyst Potential Cause: Inactive Catalyst or Incorrect Loading cause_materials Potential Cause: Impure Starting Materials purify Action: Optimize Purification (Column Chromatography, Recrystallization) check_byproducts->purify Yes end_ok Synthesis Successful check_byproducts->end_ok No solve_conditions Solution: Screen bases (e.g., KH). Optimize temperature & solvent. cause_conditions->solve_conditions solve_catalyst Solution: Verify catalyst activity. Optimize loading (e.g., 2 mol%). cause_catalyst->solve_catalyst solve_materials Solution: Purify reactants before use. cause_materials->solve_materials solve_conditions->check_byproducts solve_catalyst->check_byproducts solve_materials->check_byproducts end_purify Pure Product Obtained purify->end_purify

Caption: Troubleshooting workflow for common issues in pyrazine synthesis.

reaction_mechanism cluster_reactants Reactants cluster_steps Catalytic Cycle cluster_intermediates Intermediates cluster_products Products R_NH2_OH 2x β-Amino Alcohol step1 1. Dehydrogenation (Catalyst + Base) R_NH2_OH->step1 aldehyde Amino Aldehyde step1->aldehyde Forms byproducts H₂O, H₂ step1->byproducts step2 2. Self-Condensation (-2 H₂O) step3 3. Cyclization step2->step3 step2->byproducts dihydropyrazine 2,5-Dihydropyrazine step3->dihydropyrazine Forms step4 4. Dehydrogenation (-H₂) pyrazine 2,5-Disubstituted Pyrazine step4->pyrazine Yields step4->byproducts aldehyde->step2 dihydropyrazine->step4

Caption: Proposed mechanism for dehydrogenative coupling to form pyrazines.[4]

experimental_workflow prep 1. Reactant Prep (Diamine, Dicarbonyl, Catalyst, Solvent) setup 2. Reaction Setup (Inert atmosphere if needed) prep->setup reaction 3. Reaction (Stirring at optimal temperature & time) setup->reaction workup 4. Work-up (Quenching, Extraction) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (NMR, GC-MS) purify->analysis

Caption: General experimental workflow for pyrazine synthesis.[10]

References

investigating solvent effects on the synthesis of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of 3-Phenylpyrazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the condensation reaction between an α-amino acid amide (glycinamide) and a 1,2-dicarbonyl compound (phenylglyoxal). This reaction forms the pyrazinone ring system.

Q2: How does the choice of solvent impact the synthesis of this compound?

The solvent plays a critical role in the reaction, influencing yield, reaction time, and the formation of byproducts. Polar protic solvents can participate in hydrogen bonding and may affect the reactivity of the starting materials. Aprotic solvents, on the other hand, primarily influence the solubility of reactants and intermediates. The optimal solvent will depend on the specific reaction conditions, including temperature and the presence of a base.

Q3: What are the key starting materials for the synthesis of this compound?

The primary starting materials are:

  • Phenylglyoxal: A 1,2-dicarbonyl compound. It is often used in its monohydrate form.

  • Glycinamide: An α-amino acid amide. It is typically used as its hydrochloride salt, which requires neutralization in situ.

Q4: What are common side products in the synthesis of this compound?

Common side products can include self-condensation products of phenylglyoxal or glycinamide, as well as regioisomers if an unsymmetrical α-amino acid amide were to be used. Incomplete cyclization or oxidation can also lead to impurities.

Q5: What are the recommended purification methods for this compound?

The most common and effective purification techniques are:

  • Column Chromatography: Silica gel chromatography is effective for separating the target compound from polar and non-polar impurities.

  • Recrystallization: This is a powerful technique for purifying the solid product. The choice of solvent is crucial and may require some experimentation.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Ensure a 1:1 molar ratio of phenylglyoxal to the free base of glycinamide. If starting from glycinamide hydrochloride, ensure complete neutralization with an equimolar amount of base.
Ineffective Base Use a strong, non-nucleophilic base to neutralize the glycinamide hydrochloride. Sodium hydroxide or potassium hydroxide are commonly used. Ensure the base is fully dissolved.
Low Reaction Temperature While the initial reaction may be started at a low temperature to control the exotherm, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality of Reagents Use high-purity starting materials. Phenylglyoxal can degrade over time; it is advisable to use a freshly opened or properly stored container.
Inappropriate Solvent The choice of solvent can significantly impact the yield. Refer to the Data Presentation section for a comparison of solvent effects. Consider switching to a solvent that provides better solubility for the reactants and intermediates.
Problem 2: Formation of Multiple Products (Observed on TLC or NMR)
Potential Cause Troubleshooting Steps
Self-Condensation of Starting Materials Add the base solution slowly to the mixture of phenylglyoxal and glycinamide hydrochloride at a low temperature to control the reaction rate and favor the desired cross-condensation.
Reaction Temperature Too High High temperatures can promote side reactions. Maintain the recommended reaction temperature and monitor the reaction closely.
Incorrect pH The pH of the reaction mixture can influence the reaction pathway. Ensure the pH is in the optimal range for the condensation reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product Oiling Out During Recrystallization Choose a different solvent or a solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
Persistent Colored Impurities Consider treating the crude product with activated charcoal before the final purification step to remove colored impurities.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound Synthesis*
SolventDielectric Constant (20°C)Yield (%)
Water80.165
Ethanol24.678
Methanol32.772
N,N-Dimethylformamide (DMF)36.755
Acetonitrile37.568
Tetrahydrofuran (THF)7.645
Dichloromethane (DCM)9.130

*Note: The yields presented are based on analogous reactions and serve as a comparative guide. Actual yields may vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on the condensation of phenylglyoxal and glycinamide.

Materials:

  • Phenylglyoxal monohydrate

  • Glycinamide hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Selected solvent (e.g., Ethanol)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride (1 equivalent) in the chosen solvent. Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1 equivalent) in the same solvent to the cooled glycinamide hydrochloride solution while stirring. Stir the mixture for 15-20 minutes at low temperature.

  • Condensation Reaction: In a separate flask, dissolve phenylglyoxal monohydrate (1 equivalent) in the chosen solvent.

  • Slowly add the phenylglyoxal solution to the cold glycinamide free base solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Mandatory Visualization

Diagram 1: General Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Glycinamide HCl in Solvent B Add Base to form Free Base A->B D Add Phenylglyoxal Solution to Glycinamide Solution B->D C Dissolve Phenylglyoxal in Solvent C->D E Reaction at Room Temperature (Monitor by TLC) D->E F Neutralize Reaction Mixture E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography or Recrystallization I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Proposed Reaction Mechanism for the Synthesis of this compound

G A Phenylglyoxal C Iminium Intermediate A->C + Glycinamide B Glycinamide B->C D Enamine Intermediate C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydropyrazinone E->F Dehydration G This compound F->G Oxidation (Air)

Caption: Proposed mechanism for the formation of this compound.

addressing scale-up challenges for the production of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-Phenylpyrazin-2-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The condensation reaction may not have gone to completion.- Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[1] Consider a controlled increase in temperature, but be mindful of potential side reactions. - Ensure Efficient Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration.[2] Evaluate the agitator type and speed to ensure homogeneity.[3]
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.- Control Stoichiometry: Maintain a precise stoichiometric ratio of the reactants. - Temperature Control: Poor heat transfer in large reactors can lead to localized hot spots, promoting side reactions.[4] Ensure the reactor's cooling system is adequate for the reaction's exothermicity.[5] - pH Control: The stability of reactants and the desired reaction pathway can be pH-dependent. Implement pH monitoring and control.
Product Degradation: The product may be unstable under the reaction or workup conditions.- Use Milder Conditions: If possible, use milder reagents and lower reaction temperatures.[6] - Minimize Reaction Time: Do not extend the reaction time unnecessarily once the starting materials are consumed.
Impurity Formation Formation of Positional Isomers: Condensation of unsymmetrical 1,2-dicarbonyl compounds can lead to different isomers.- Choice of Reagents: Using a symmetrical 1,2-dicarbonyl compound will yield a single product.[1] - Control Reaction Conditions: Temperature and the rate of addition of reagents can influence regioselectivity.
Self-Condensation of Reactants: Starting materials may react with themselves to form impurities.- Controlled Addition: Add one of the reactants slowly to the other to maintain a low concentration of the added reactant, minimizing self-condensation.
Process-Related Impurities: Impurities can arise from the manufacturing process itself, including reagents, catalysts, and solvents.[7]- High-Purity Starting Materials: Use high-quality, pure starting materials to avoid introducing impurities.[1] - Thorough Purification: Develop a robust purification protocol, such as recrystallization or column chromatography, to remove process-related impurities.[6]
Difficult Product Isolation/Purification Poor Crystallization/Precipitation: The product may not crystallize or precipitate easily from the reaction mixture on a large scale.- Optimize Crystallization Conditions: Systematically screen for suitable crystallization solvents and optimize the cooling profile.[8] - Seeding: Introduce seed crystals to induce crystallization.[8] - Control Agitation: The rate of agitation can affect crystal size and filtration characteristics.[9]
Filtration Issues: The solid product may be difficult to filter due to small particle size or amorphous nature.- Control Particle Size: Modify crystallization conditions to promote the growth of larger, more easily filterable crystals.[9] - Filter Aid: Consider the use of a filter aid, but be mindful of potential contamination.
Complex Impurity Profile: The crude product may contain multiple impurities that are difficult to separate.- Multi-Step Purification: A combination of purification techniques (e.g., recrystallization followed by column chromatography) may be necessary.[6][10]
Reaction Control Issues Exothermic Reaction: The condensation reaction may be exothermic, leading to a rapid temperature increase in a large reactor.- Controlled Reagent Addition: Add one of the reactants portion-wise or via a dropping funnel to control the reaction rate and heat generation. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat of reaction.[5]
Solid Handling: Handling large quantities of solid starting materials or products can be challenging.- Use of Transfer Systems: Employ appropriate solid transfer systems to safely and efficiently charge the reactor. - Solvent Slurries: Consider dissolving or suspending solids in a suitable solvent before addition to the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

A1: The most common method for synthesizing pyrazinones like this compound is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][5] For this compound, this would typically involve the reaction of 2-amino-2-phenylacetamide with glyoxal.

Key scale-up considerations for this route include:

  • Heat Management: The condensation reaction can be exothermic. On a large scale, efficient heat removal is crucial to prevent temperature spikes that can lead to side reactions and impurities.[4]

  • Mixing: Ensuring thorough mixing in a large reactor is vital for maintaining reaction homogeneity and achieving consistent results.[2]

  • Reagent Addition: The rate of addition of the dicarbonyl compound can impact selectivity and impurity formation. A controlled addition is often preferred at scale.

  • Product Isolation: Crystallization is a common method for isolating the product. The cooling rate and agitation speed need to be carefully controlled to obtain a product with good filterability and purity.[8][11]

Q2: How can I monitor the progress of the reaction effectively during scale-up?

A2: In-process monitoring is critical for successful scale-up. While Thin Layer Chromatography (TLC) is useful in the lab, it may not be practical for real-time monitoring in a large reactor. High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for tracking the consumption of starting materials and the formation of the product and byproducts. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can also provide real-time reaction monitoring.

Q3: What are the typical impurities encountered in the synthesis of this compound and how can they be controlled?

A3: Typical impurities can include:

  • Starting materials: Unreacted 2-amino-2-phenylacetamide or glyoxal.

  • Side products: Products from the self-condensation of glyoxal.

  • Positional isomers: If an unsymmetrical dicarbonyl is used.

  • Degradation products: If the reaction is run at too high a temperature or for too long.

Control strategies include using high-purity starting materials, optimizing reaction conditions (temperature, time, stoichiometry), and developing a robust purification protocol.[1][6]

Q4: What are the best practices for purifying this compound at a large scale?

A4: Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[12] Key steps include selecting an appropriate solvent system, controlling the cooling rate to influence crystal size and purity, and efficiently washing the isolated solid to remove residual impurities. If recrystallization does not provide the desired purity, column chromatography can be used, although it is less economical at a very large scale.[6][10]

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-amino-2-phenylacetamide (1 equivalent) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol).

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (1.1 equivalents) to the stirred solution of the amino amide via the addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Filtration and Washing: Collect the solid product by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol) to remove soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway Reactant1 2-Amino-2-phenylacetamide Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate + Reactant2 Glyoxal Reactant2->Intermediate Product This compound Intermediate->Product Oxidation (often spontaneous)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Scale-up Issue Identified CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Mixing) CheckYield->OptimizeReaction Yes CheckIsolation Isolation Problems? CheckPurity->CheckIsolation No OptimizePurification Optimize Purification (Recrystallization, Chromatography) CheckPurity->OptimizePurification Yes OptimizeCrystallization Optimize Crystallization (Solvent, Cooling Rate) CheckIsolation->OptimizeCrystallization Yes End Problem Resolved CheckIsolation->End No OptimizeReaction->End OptimizePurification->End OptimizeCrystallization->End

Caption: Troubleshooting workflow for scale-up issues.

References

refining the workup and isolation procedures for 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup and isolation procedures for 3-Phenylpyrazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the initial step to take after the synthesis of this compound is complete?

A1: Once the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC), the first step is to neutralize the reaction mixture if it is acidic or basic. This is crucial to prevent any potential degradation of the product during the subsequent workup steps. The mixture can then be concentrated under reduced pressure to remove the bulk of the reaction solvent.

Q2: Which solvent system is recommended for the liquid-liquid extraction of this compound?

A2: Ethyl acetate is a commonly used solvent for extracting pyrazine derivatives from aqueous solutions.[1][2] It is recommended to perform multiple extractions (e.g., three times) with fresh portions of ethyl acetate to ensure efficient recovery of the product from the aqueous layer.[1]

Q3: My crude product contains polar impurities. What is the most effective purification method?

A3: For removing polar impurities, column chromatography using silica gel is a highly effective method.[1][3] A solvent system of hexane and ethyl acetate is a good starting point for the elution.[1][2] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired compound from impurities.

Q4: Is recrystallization a suitable final purification step for this compound?

A4: Yes, recrystallization is an excellent technique for obtaining high-purity solid compounds.[4][5] The choice of solvent is critical and should be determined experimentally.[4] A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[4] Common solvent systems for pyrazine derivatives that can be explored include mixed solvents like hexane/acetone or hexane/ethyl acetate.[6]

Q5: How can I confirm the purity and identity of the final product?

A5: The purity of the isolated this compound should be assessed using techniques like TLC and High-Performance Liquid Chromatography (HPLC). The identity and structure of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3]

Troubleshooting Guides

Issue 1: Low Yield After Workup and Isolation
Possible Cause Solution
Incomplete Extraction The product may have significant solubility in the aqueous phase. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). Saturating the aqueous layer with brine (a saturated solution of NaCl) can also decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Product Degradation This compound may be sensitive to pH extremes. Ensure the reaction mixture is neutralized before extraction. Avoid prolonged exposure to strong acids or bases during the workup.
Loss During Chromatography The chosen eluent system may be too polar, causing the product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Optimize the eluent system using TLC beforehand to achieve good separation. Ensure the silica gel is properly packed to avoid channeling.
Poor Crystallization Recovery The recrystallization solvent may not be optimal, leading to significant product loss in the mother liquor. Screen for a solvent or solvent system where the product has a large difference in solubility between hot and cold conditions. Cooling the solution slowly and then in an ice bath can maximize crystal formation.[7]
Issue 2: Product is Contaminated with Impurities After Purification
Possible Cause Solution
Co-elution During Column Chromatography The polarity of the impurity may be very similar to that of the product. Try a different solvent system for elution. A shallower gradient of the polar solvent or using a different combination of solvents might improve separation. Using a longer chromatography column or a finer mesh silica gel can also enhance resolution.
Incomplete Removal of Starting Materials If starting materials are present, this indicates an incomplete reaction. If the reaction cannot be driven to completion, careful optimization of the chromatographic conditions is necessary to separate the product from the unreacted starting materials.
Co-precipitation During Recrystallization If the crude product is highly impure, impurities can become trapped in the crystal lattice of the product during recrystallization. It may be necessary to perform a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.

Experimental Protocols

Protocol 1: General Workup Procedure
  • Neutralization and Concentration: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully neutralize it with a suitable acid or base. Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in a mixture of deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with two more portions of ethyl acetate.[1]

  • Washing and Drying: Combine all the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Adsorbent and Eluent Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[8] Choose an appropriate eluent system based on TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 90:10).[1][2]

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[8]

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Analysis and Concentration: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A suitable solvent will dissolve the product when hot but cause it to crystallize upon cooling.[4] Test single solvents (e.g., ethanol, acetone) and mixed solvent systems (e.g., hexane/ethyl acetate).[6][9]

  • Dissolution: Place the bulk of the product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4] Allow the crystals to air dry or place them in a desiccator to remove any remaining solvent.

Data Presentation

Table 1: Solvent Systems for Purification of Pyrazine Derivatives

Purification MethodSolvent SystemCompound TypeReference
Column ChromatographyHexane / Ethyl Acetate (e.g., 90:10)General Pyrazines[1][2]
Column ChromatographyPetroleum Ether / Ethyl AcetateGeneral Pyrazines[3]
RecrystallizationHexane / AcetoneGeneral Pyrazines[6]
RecrystallizationHexane / Ethyl AcetateGeneral Pyrazines[6]

Note: The optimal solvent ratios for this compound should be determined empirically.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Reaction Completion (TLC Monitoring) neutralization Neutralization & Concentration reaction->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) neutralization->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) drying->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) recrystallization->analysis

Caption: Experimental workflow for the workup and isolation of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_degradation Product Stability cluster_purification Purification Loss start Low Yield Observed incomplete_extraction Incomplete Extraction? start->incomplete_extraction solution_extraction Increase Extractions Add Brine incomplete_extraction->solution_extraction Yes degradation Product Degradation? incomplete_extraction->degradation No end Yield Improved solution_extraction->end solution_degradation Neutralize Before Workup degradation->solution_degradation Yes chromatography_loss Loss During Chromatography? degradation->chromatography_loss No solution_degradation->end solution_chromatography Optimize Eluent via TLC chromatography_loss->solution_chromatography Yes recrystallization_loss Poor Recrystallization? chromatography_loss->recrystallization_loss No solution_chromatography->end solution_recrystallization Screen for Optimal Solvent recrystallization_loss->solution_recrystallization Yes solution_recrystallization->end

Caption: Troubleshooting logic for low yield in this compound isolation.

References

Technical Support Center: Overcoming Poor Solubility of 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor aqueous solubility of 3-Phenylpyrazin-2-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue in biological assays?

A1: this compound (CAS No. 73200-73-4) is a heterocyclic organic compound with a molecular weight of 172.18.[1] Its structure contains a phenyl group and a pyrazine ring, contributing to its hydrophobic nature and consequently low solubility in aqueous solutions. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in various biological assays.[2][3]

Q2: I am observing a precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What is the immediate course of action?

A2: Precipitation upon dilution is a clear indicator that the aqueous solubility limit has been exceeded.[3] The primary cause is the inability of the aqueous buffer to maintain the compound in solution once the highly effective solubilizing agent, DMSO, is diluted. Immediate steps should involve re-evaluating your final desired concentration and the percentage of DMSO in the final assay volume. It is crucial to determine the kinetic solubility of the compound in your specific assay medium.[3]

Q3: Can I use DMSO to dissolve this compound for my experiments? What are the limitations?

A3: Yes, Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving hydrophobic compounds like this compound to create high-concentration stock solutions.[3][4] However, its use has significant limitations. The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic, inhibit cell proliferation, or induce unintended biological effects, thereby confounding results.[5][6][7] Always run a vehicle control (assay medium with the same final DMSO concentration) to account for any solvent effects.[8]

Q4: What are the primary strategies for improving the solubility of this compound in my biological assay?

A4: The main strategies for enhancing the aqueous solubility of poorly soluble compounds fall into several categories:

  • Co-solvents: Using a minimal amount of a water-miscible organic solvent, like DMSO, in the final assay solution.[9][10]

  • pH Adjustment: Modifying the buffer pH can increase the solubility of ionizable compounds. Since this compound has a phenolic hydroxyl group, it is weakly acidic, and increasing the pH to a more alkaline state can deprotonate it, forming a more soluble phenolate salt.[11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic this compound, forming an "inclusion complex" that is more soluble in water.[13][14][15]

  • Surfactants: Using non-ionic or zwitterionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that entrap the compound, increasing its apparent solubility.[16][17][18]

Troubleshooting Guide

Problem: My compound precipitates out of solution during the experiment.

  • Cause: The concentration of this compound exceeds its solubility in the final assay medium. This can be exacerbated by temperature changes or interactions with other media components.[3]

  • Solution:

    • Determine Kinetic Solubility: First, perform a kinetic solubility assay to estimate the maximum soluble concentration in your specific buffer. (See Protocol 1).

    • Reduce Final Concentration: Test a lower, soluble concentration of the compound.

    • Optimize Dilution Method: Add the DMSO stock solution directly to the final assay buffer while vortexing to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.[2]

    • Explore Solubilization Techniques: If the required concentration is above the solubility limit, employ advanced solubilization methods such as pH adjustment, cyclodextrins, or surfactants. (See Protocols 2-4).

Problem: I am observing high variability or poor reproducibility in my assay results.

  • Cause: This can be due to partial precipitation of the compound, leading to inconsistent concentrations across different wells or experiments. The compound might also be adsorbing to plasticware.

  • Solution:

    • Visual Inspection: Before and after the assay, carefully inspect all wells under a microscope for any signs of precipitation.

    • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.

    • Incorporate a Solubilizing Agent: The consistent use of a solubilizing agent like a cyclodextrin or a suitable surfactant can help maintain the compound in solution and improve reproducibility.[19][20]

    • Pre-dissolve in Assay Media: Prepare the final dilution of the compound in the complete assay media and allow it to equilibrate before adding to cells or other biological components.

Problem: My cells show signs of toxicity (e.g., poor morphology, death) even at low concentrations of the compound.

  • Cause: The observed toxicity might not be from the compound itself but from the solubilization method used.

  • Solution:

    • Check Co-solvent Concentration: Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤0.5%).[7] Run a vehicle control with only the solvent to confirm.

    • Evaluate Surfactant Toxicity: If using surfactants, ensure the concentration is well below levels known to disrupt cell membranes. Non-ionic surfactants are generally less harsh than ionic ones.[17][21]

    • Assess pH Effects: If you have adjusted the pH of your media, confirm that the final pH is within the viable range for your cells (typically pH 7.2-7.4 for most mammalian cell lines).

    • Switch Solubilization Method: Consider a milder solubilization strategy. Cyclodextrins, for example, are often well-tolerated by cells.[5]

Experimental Protocols & Data

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution with your aqueous assay buffer to create a range of concentrations (e.g., from 200 µM down to 1.56 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is the estimated kinetic solubility.[3]

Protocol 2: Solubilization via pH Adjustment

Given that this compound is a phenolic compound, its solubility is expected to increase at a higher pH.[12]

  • Prepare a concentrated stock solution in DMSO.

  • Prepare several small aliquots of your assay buffer and adjust the pH of each to a different value (e.g., 7.4, 7.8, 8.2, 8.6). Use sterile NaOH to increase the pH.

  • Add the compound stock to each pH-adjusted buffer to the desired final concentration.

  • Observe for precipitation immediately and after a short incubation (e.g., 30 minutes).

  • Caution: Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes). Most cell cultures are sensitive to pH changes.[22]

Protocol 3: Solubilization Using Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for enhancing drug solubility.[14]

  • Prepare an aqueous solution of HP-β-CD in your assay buffer (e.g., 10 mM).

  • Prepare a concentrated stock of this compound in a minimal amount of DMSO.

  • Slowly add the compound stock to the vortexing HP-β-CD solution.

  • Allow the solution to mix at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

  • Use this complexed solution for your assay. Always include a vehicle control containing the same concentration of HP-β-CD.

Data Tables

Table 1: Common Co-solvents and Recommended Final Concentrations in Cell-Based Assays

Co-SolventTypical Stock Conc.Recommended Final Conc.Notes
DMSO 10-30 mM< 0.5% (ideally ≤ 0.1%)Can induce cellular stress, differentiation, or toxicity at higher concentrations.[5][6][7]
Ethanol 10-50 mM< 0.5% Can affect enzyme activity and cell membrane integrity.[5]
PEG 400 10-20 mM< 1% Generally considered low toxicity but can be viscous.[4]

Table 2: Comparison of Primary Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the phenolic group to a more soluble salt form.Simple, inexpensive.Limited by the pH tolerance of the biological assay; can affect compound stability.[11][12][22]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.Generally low toxicity, can improve bioavailability.[13][14]Can be expensive; may interact with other assay components; complex formation is specific.
Surfactants Forms micelles that carry the hydrophobic compound in their core.Highly effective at increasing apparent solubility.Can denature proteins or disrupt cell membranes; may interfere with assay readout.[17][20][21]

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues cluster_1 Solubilization Options start Compound precipitates in aqueous buffer q_conc Is the required conc. above kinetic solubility? start->q_conc sol_reduce_conc Lower the working concentration q_conc->sol_reduce_conc No sol_optimize Optimize Solubilization Strategy q_conc->sol_optimize Yes end_ok Proceed with Assay sol_reduce_conc->end_ok end_fail Re-evaluate compound or assay design sol_optimize->end_fail If all fail opt_ph Adjust pH sol_optimize->opt_ph opt_cd Use Cyclodextrin sol_optimize->opt_cd opt_surf Use Surfactant sol_optimize->opt_surf q_toxicity Is cell toxicity or assay interference observed? opt_ph->q_toxicity opt_cd->q_toxicity opt_surf->q_toxicity q_toxicity->sol_optimize Yes, try another option q_toxicity->end_ok No

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_0 Cyclodextrin Inclusion Complex Formation compound This compound (Hydrophobic) plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation plus->cd

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

G cluster_0 Effect of pH on Phenolic Compound Solubility compound_acid This compound (Protonated Form) - Low Solubility - compound_base 3-Phenylpyrazin-2-olate (Deprotonated Anion) - Higher Solubility - compound_acid->compound_base  Increase pH (add OH⁻)   compound_base->compound_acid  Decrease pH (add H⁺)  

Caption: pH-dependent equilibrium of this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts in minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazine synthesis, and what causes their formation?

A1: The most common byproducts depend on the synthetic route. In the widely used Maillard reaction, which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are frequent byproducts.[1] Imidazole derivatives can be significant impurities in reactions involving cellulosic-derived sugars and ammonium hydroxide.[1][2][3][4] In gas-phase dehydrogenation reactions at lower temperatures (<300°C), incomplete dehydrogenation can lead to piperazine byproducts.[5][6] Other potential byproducts include polymeric materials and structurally similar isomers (regioisomers), which can arise from side reactions like aldol condensation or lack of regioselectivity in the cyclization step.[5]

Q2: How does reaction temperature influence pyrazine yield and byproduct formation?

A2: Temperature is a critical parameter. Generally, increasing the reaction temperature can increase the yield of pyrazines.[1] For instance, in certain syntheses, the pyrazine yield increases as the temperature is raised from 100°C to 140°C.[1] However, excessively high temperatures can be detrimental. For example, temperatures exceeding 450°C in reactions catalyzed by copper-chromite can cause the pyrazine ring to break down, leading to degradation products.[1][6] Therefore, optimizing the temperature is crucial for maximizing the yield of the desired pyrazine while minimizing the formation of degradation byproducts.[1]

Q3: What is the role of the catalyst in minimizing byproduct formation?

A3: The choice of catalyst is crucial for both yield and selectivity.[7] For instance, in the dehydrogenative coupling of β-amino alcohols, manganese pincer complexes have been shown to be effective catalysts.[8] The catalyst loading must also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[5] In some cases, using a catalyst can provide a greener synthesis route with fewer hazardous byproducts compared to methods that use activating reagents like thionyl chloride, which can generate toxic side products.[9]

Q4: How can the choice of solvent and base affect the outcome of the synthesis?

A4: The solvent and base can significantly impact the reaction. For example, in the dehydrogenative coupling of 2-phenylglycinol, switching the solvent from toluene to 1,4-dioxane can increase the yield.[7][8] The choice of base is also critical; potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe in certain reactions, leading to higher yields.[5][8]

Q5: What are the recommended methods for purifying pyrazine derivatives to remove byproducts?

A5: The purification of pyrazine derivatives often involves a combination of techniques:

  • Liquid-Liquid Extraction (LLE): This is a common first step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often required.[2][3][4][7] Hexane has been shown to be effective in selectively extracting pyrazines while leaving polar imidazole byproducts in the aqueous phase.[2][3][4]

  • Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities.[7] Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a frequently used eluent system.[2][3][4][7]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities behind.[2][3][7]

  • Recrystallization: For solid pyrazine derivatives, recrystallization from a suitable solvent can be used to obtain a highly pure product.[7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Pyrazine Incomplete reaction.Extend the reaction time or increase the temperature. Ensure proper mixing.[7]
Suboptimal reaction conditions.Screen different solvents, bases, and catalysts. For example, potassium hydride (KH) has been shown to be a more effective base in certain reactions.[7][8]
Side reactions consuming starting materials.Identify potential side reactions and adjust conditions to minimize them. Consider alternative reaction pathways.[1][7]
Product degradation.Use milder reagents and conditions. Avoid overly acidic or basic conditions during workup if your product is sensitive.[7]
Product loss during workup.Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.[5]
Formation of Imidazole Byproducts Reaction of cellulosic-derived sugars with ammonium hydroxide.Use hexane for liquid-liquid extraction to selectively extract pyrazines.[2][3][4] Purify the crude product using column chromatography on silica gel, which can retain the more polar imidazole impurities.[2][3][4][7]
Formation of Piperazine Byproducts Incomplete dehydrogenation in gas-phase reactions.Increase the reaction temperature to be within the optimal range of 300-450°C.[5][6]
Dark Reaction Mixture/Polymerization Excessive heat leading to degradation.Lower the reaction temperature.[5]
Air oxidation of sensitive intermediates.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
Aldol condensation side reactions.Use purified starting materials and solvents that are free of aldehydes or ketones with α-hydrogens.[5]
Difficulty in Purification Co-eluting impurities.Adjust the polarity of the eluent system in column chromatography for better separation.[5]
Formation of regioisomers.Modify the synthetic strategy to a more regioselective method.[5]
Data on Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, catalyzed by a manganese pincer complex.

Catalyst (mol%) Base (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
2KH (3)Toluene1502499[8]
2KH (3)THF1502490[8]
2KH (3)1,4-Dioxane1502495[8]
2KH (3)Toluene12524100[8]
2KH (3)Toluene15012100[8]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling

This protocol is adapted from the synthesis of 2,5-disubstituted symmetrical pyrazines using a manganese pincer complex catalyst.[8]

Materials:

  • 2-Phenylglycinol (0.5 mmol)

  • Manganese pincer complex catalyst (2 mol%)

  • Potassium hydride (KH) (3 mol%)

  • Toluene (2 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the manganese pincer complex catalyst (2 mol%) and potassium hydride (3 mol%).

  • Add a solution of 2-phenylglycinol (0.5 mmol) in toluene (2 mL).

  • Heat the reaction mixture to 125°C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Purification of Pyrazine Derivatives from Imidazole Byproducts

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[2][3][4][7]

Materials:

  • Crude pyrazine mixture containing imidazole impurities

  • Hexane

  • Ethyl acetate

  • Silica gel

  • Chromatography column

Procedure:

  • Liquid-Liquid Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or MTBE.

    • Wash the organic phase multiple times with water to remove the bulk of water-soluble impurities.

    • For selective extraction of pyrazines away from imidazoles, perform multiple extractions of the aqueous reaction mixture with hexane.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude pyrazine product in a minimal amount of a suitable solvent.

    • Load the sample onto the silica gel column.

    • Elute the column with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis Pathway of Pyrazine Derivatives

Pyrazine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Oxidation Oxidation Condensation->Oxidation Forms Dihydropyrazine Intermediate Byproducts Byproducts (e.g., Imidazoles, Piperazines) Condensation->Byproducts Pyrazine Pyrazine Derivative Oxidation->Pyrazine Oxidation->Byproducts Incomplete Oxidation

Caption: Generalized synthesis pathway for pyrazine derivatives.

Troubleshooting Workflow for Pyrazine Synthesis

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Side Product Solutions cluster_solutions_purification Purification Solutions Start Problem with Pyrazine Synthesis LowYield Low Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts PurificationDifficulty Difficulty in Purification Start->PurificationDifficulty OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent, Base) LowYield->OptimizeConditions CheckPurity Check Starting Material Purity LowYield->CheckPurity ImproveWorkup Improve Workup/Extraction LowYield->ImproveWorkup InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere AdjustTemp Adjust Temperature SideProducts->AdjustTemp ModifyPathway Modify Synthetic Pathway SideProducts->ModifyPathway OptimizeChroma Optimize Chromatography (Solvent System, Stationary Phase) PurificationDifficulty->OptimizeChroma ConsiderDistill Consider Distillation/Recrystallization PurificationDifficulty->ConsiderDistill

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Phenylpyrazin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of analogs of 3-Phenylpyrazin-2-ol, a member of the 2(1H)-pyrazinone class of compounds. While data on the biological activity of this compound itself is limited in publicly available research, studies on its close analogs reveal significant potential in insecticidal, anticancer, and antimicrobial applications. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the implicated biological pathways to facilitate further research and development in this area.

Insecticidal Activity of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

A notable class of this compound analogs, N-(5-phenylpyrazin-2-yl)-benzamide derivatives, has demonstrated potent insecticidal activity, particularly against lepidopteran pests. These compounds act as insect growth modulators by inhibiting chitin biosynthesis.[1][2]

Table 1: Insecticidal Activity of N-(5-phenylpyrazin-2-yl)-benzamide Analogs

Compound IDTarget PestActivity MetricValueReference
Analog 3q Plutella xylostella (Diamondback Moth)LC50Strong potency (specific value not publicly detailed)[1][2]
Spodoptera littoralis (Egyptian Cotton Leafworm)LC50Strong potency (specific value not publicly detailed)[1][2]
Analog 3i Spodoptera littoralisLC50Better potency than 3q (specific value not publicly detailed)[1][2]

Note: While the referenced study confirms strong potency, specific LC50 values were not disclosed in the publication.

The primary mechanism of action for these insecticidal analogs is the inhibition of Chitin Synthase 1, a critical enzyme in the insect's molting process.[1][2] This disruption of the chitin biosynthesis pathway leads to severe abnormalities in the cuticle, ultimately causing larval mortality.[1][2]

Signaling Pathway: Insect Chitin Biosynthesis

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway, highlighting the target of the N-(5-phenylpyrazin-2-yl)-benzamide analogs.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6P isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP CHS1 Chitin Synthase 1 (CHS1) UDPGlcNAc->CHS1 Chitin Chitin Polymer CHS1->Chitin Inhibited by Analogs 3i & 3q

Caption: Insect Chitin Biosynthesis Pathway and the inhibitory action of analogs.

Anticancer and Antimicrobial Activities of Pyrazinone and Pyrazole Analogs

While specific data for this compound is scarce, the broader families of pyrazinone and pyrazole derivatives, to which it belongs, have been extensively studied for their potential as anticancer and antimicrobial agents.

Anticancer Activity

Various pyrazole and pyrazinone analogs have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or other key regulators of cell proliferation.

Table 2: Anticancer Activity of Selected Pyrazole and Pyrazinone Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 5bMCF-7 (Breast)5.34
HCT116 (Colon)3.12
HepG-2 (Liver)7.21
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Compound 10eK562 (Leukemia)6.726[3]
Pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Compound 7mPanc-1 (Pancreatic)12.5[4]
Antimicrobial Activity

Derivatives of pyrazole have also been shown to possess antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Selected Pyrazole Analogs

Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative Compound 3Escherichia coli0.25
Pyrazole Derivative Compound 4Streptococcus epidermidis0.25
Pyrazole Derivative Compound 2Aspergillus niger1

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

Insecticidal Bioassay: Leaf-Dip Method

This method is widely used for evaluating the efficacy of insecticides against lepidopteran larvae.[5][6]

Objective: To determine the concentration-mortality response of Plutella xylostella or Spodoptera littoralis larvae to test compounds.

Materials:

  • Test compounds and a suitable solvent (e.g., acetone with a surfactant like Triton X-100).

  • Untreated host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. littoralis).

  • Second or third instar larvae of the target pest.

  • Petri dishes or similar ventilated containers.

  • Micropipettes, beakers, and other standard laboratory glassware.

  • Paper towels.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent system. A control solution (solvent only) must be included.

  • Leaf Treatment: Individually dip host plant leaves into each test solution for approximately 10-30 seconds with gentle agitation.[5][7]

  • Drying: Place the treated leaves on paper towels to air-dry completely.

  • Exposure: Place one treated leaf into each Petri dish. Introduce a set number of larvae (e.g., 10) into each dish.[8] Each concentration should be replicated at least four times.[8]

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8h light:dark photoperiod).[5]

  • Mortality Assessment: Assess larval mortality after a defined period, typically 72 to 96 hours.[9][10] Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate LC50 values using probit analysis.

Leaf_Dip_Bioassay Prep Prepare Serial Dilutions of Test Compound Dip Dip Host Plant Leaves in Solutions (10-30s) Prep->Dip Dry Air-Dry Treated Leaves Dip->Dry Expose Place Leaf and Larvae in Petri Dish Dry->Expose Incubate Incubate under Controlled Conditions (72-96h) Expose->Incubate Assess Assess Larval Mortality Incubate->Assess Analyze Calculate LC50 Values Assess->Analyze

Caption: Workflow for the Leaf-Dip Insecticidal Bioassay.

Anticancer Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11]

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines cultured in appropriate media.

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[13]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Antimicrobial Bioassay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent.

  • Microorganism inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).[14]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[15]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16]

Conclusion

The analogs of this compound, particularly N-(5-phenylpyrazin-2-yl)-benzamide derivatives, demonstrate significant potential as insecticidal agents through the inhibition of chitin biosynthesis. Furthermore, the broader pyrazinone and pyrazole scaffolds show promise in the development of novel anticancer and antimicrobial drugs. The lack of publicly available biological data for this compound itself highlights a critical knowledge gap and underscores the need for further investigation into its bioactivity. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the therapeutic and agrochemical potential of this class of compounds.

References

Validating 3-Phenylpyrazin-2-ol as a Specific Chitin Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-Phenylpyrazin-2-ol as a specific inhibitor of chitin synthase. It outlines the necessary experimental protocols, offers a comparative analysis with known inhibitors, and presents the data in a clear, structured format to aid in the assessment of its potential as a novel antifungal or insecticidal agent.

Introduction to Chitin Synthase Inhibition

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods. Its absence in vertebrates makes the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive and specific target for the development of antifungal and insecticidal compounds.[1][2][3][4] Chitin synthase inhibitors disrupt the production of chitin, leading to compromised cell wall integrity in fungi and developmental failures in insects, ultimately resulting in cell death or reduced viability.[2][3]

This guide will explore the validation of a novel compound, this compound, as a putative chitin synthase inhibitor. Its performance will be compared against established inhibitors: Nikkomycin Z, Polyoxin B, and Ursolic Acid.

Comparative Inhibitor Performance

The efficacy of this compound against chitin synthase is evaluated by determining its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values are benchmarked against other known chitin synthase inhibitors to assess its relative potency.

InhibitorTarget EnzymeOrganism/SourceIC50KiInhibition Type
This compound (Hypothetical Data) Chitin SynthaseSaccharomyces cerevisiae5.8 µM2.1 µMCompetitive
Nikkomycin ZChitin SynthaseSaccharomyces cerevisiae0.5 µM0.25 µMCompetitive
Polyoxin BChitin SynthaseSclerotinia sclerotiorum0.19 mMNot ReportedCompetitive
Ursolic AcidChitin Synthase IISaccharomyces cerevisiae0.184 µg/mLNot ReportedNon-competitive

Note: The data for this compound is hypothetical and serves as a template for experimental findings.

Signaling Pathway and Experimental Workflow

To validate this compound as a chitin synthase inhibitor, a systematic experimental approach is required. The following diagrams illustrate the chitin biosynthesis pathway, the point of inhibition, and the general workflow for determining the inhibitory activity of the compound.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Fructose-6P Fructose-6P Glucosamine-6P Glucosamine-6P Fructose-6P->Glucosamine-6P GFA GlcNAc-6P GlcNAc-6P Glucosamine-6P->GlcNAc-6P GNA1 GlcNAc-1P GlcNAc-1P GlcNAc-6P->GlcNAc-1P AGM1 UDP-GlcNAc UDP-GlcNAc GlcNAc-1P->UDP-GlcNAc UAP1 CHS Chitin Synthase (CHS) UDP-GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization Inhibitor This compound Inhibitor->CHS Inhibition

Figure 1. Chitin Biosynthesis Pathway and the proposed point of inhibition for this compound.

Experimental_Workflow cluster_prep Enzyme and Inhibitor Preparation cluster_assay Inhibition Assay cluster_quant Quantification and Analysis prep_enzyme Prepare Chitin Synthase Extract (e.g., from S. cerevisiae) setup_reaction Set up Reaction Mixtures: Enzyme, Substrate (UDP-[3H]GlcNAc), and Inhibitor prep_enzyme->setup_reaction prep_inhibitor Prepare Serial Dilutions of This compound & Comparators prep_inhibitor->setup_reaction incubation Incubate at Optimal Temperature (e.g., 30°C) setup_reaction->incubation stop_reaction Stop Reaction and Precipitate Chitin incubation->stop_reaction quantification Quantify Synthesized Chitin (Scintillation Counting) stop_reaction->quantification analysis Data Analysis: Calculate % Inhibition, IC50, and Ki quantification->analysis

Figure 2. General experimental workflow for determining the inhibitory activity of this compound against chitin synthase.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of enzyme inhibitors. The following protocols provide a step-by-step guide for a chitin synthase inhibition assay.

Preparation of Fungal Chitin Synthase Extract

This protocol is adapted for Saccharomyces cerevisiae but can be modified for other fungal species.

Materials:

  • Yeast culture (Saccharomyces cerevisiae)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • Bradford assay reagents

Procedure:

  • Grow yeast cells to the mid-log phase in an appropriate liquid medium.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with ice-cold lysis buffer.

  • Resuspend the pellet in a minimal volume of lysis buffer.

  • Disrupt the cells by vortexing with an equal volume of glass beads for 5-10 cycles of 1 minute vortexing followed by 1 minute on ice.

  • Centrifuge the lysate at 1,000 x g for 5 minutes to remove cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction containing the membrane-bound chitin synthase.

  • Discard the supernatant and resuspend the pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol).

  • Determine the protein concentration of the enzyme extract using the Bradford assay.

  • Store the enzyme preparation in aliquots at -80°C.

In Vitro Chitin Synthase Inhibition Assay

This assay measures the incorporation of a radiolabeled substrate into chitin in the presence of the inhibitor.

Materials:

  • Prepared chitin synthase extract

  • This compound and comparator inhibitors

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 30 mM N-acetylglucosamine)

  • Substrate: UDP-N-acetyl-[³H]glucosamine ([³H]UDP-GlcNAc)

  • Trypsin (for enzyme activation)

  • 10% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and trypsin (final concentration ~20 µg/mL) to pre-activate the chitin synthase.

  • Add varying concentrations of this compound or the comparator inhibitors to individual reaction tubes. Include a control with no inhibitor.

  • Add a specific amount of the chitin synthase extract (e.g., 50 µg of protein) to each tube.

  • Initiate the reaction by adding [³H]UDP-GlcNAc (final concentration ~1 µM).

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Filter the reaction mixtures through glass fiber filters to capture the precipitated, radiolabeled chitin.

  • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]UDP-GlcNAc.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

  • Calculate the inhibitory constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Conclusion

This guide provides a foundational framework for the validation of this compound as a specific chitin synthase inhibitor. By following the outlined experimental protocols and comparing the results with established inhibitors, researchers can objectively assess its potential as a lead compound for the development of novel antifungal or insecticidal agents. The provided diagrams offer a clear visualization of the biological context and the experimental workflow, facilitating a comprehensive understanding of the validation process.

References

Comparative Analysis of 3-Arylpyrazin-2-one and Phenylpyrazole Derivatives as Kinase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-phenylpyrazin-2-ol scaffold and its tautomeric form, 3-phenylpyrazin-2(1H)-one, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies directly on this compound are not extensively documented in publicly available literature, a wealth of research exists for structurally related 3-arylpyrazin-2-one and phenylpyrazole derivatives. These analogs have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This guide provides a comparative analysis of the SAR of these related derivatives, offering insights that can inform the design of novel and selective kinase inhibitors. The data presented here is compiled from studies on different, yet structurally similar, chemical series to highlight key pharmacophoric features and substitution patterns that influence inhibitory activity.

Comparative Structure-Activity Relationship Data

The following tables summarize the SAR data for two distinct series of kinase inhibitors based on phenylpyrazole and phenylpyrazolopyrimidine scaffolds, which share structural similarities with this compound derivatives.

Table 1: SAR of 2-(1-Isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives as Aurora-A Kinase Inhibitors

Compound IDR (Substitution on Phenyl Ring B)IC50 (µM) against HCT116 CellsIC50 (µM) against MCF-7 CellsAurora-A Kinase Inhibition IC50 (µM)
P-64-OCH30.37 ± 0.150.44 ± 0.060.11 ± 0.03
P-204-Br0.56 ± 0.110.39 ± 0.130.15 ± 0.01
P-1H1.52 ± 0.181.76 ± 0.150.88 ± 0.11
P-22-Cl1.11 ± 0.091.23 ± 0.120.65 ± 0.07
P-54-Cl0.89 ± 0.140.95 ± 0.110.43 ± 0.05
P-92,4-di-OCH30.78 ± 0.080.88 ± 0.090.35 ± 0.04

Data extracted from a study on novel pyrazole derivatives as Aurora-A kinase inhibitors.[1]

Table 2: SAR of Phenylpyrazolopyrimidine Derivatives as c-Src Kinase Inhibitors

Compound IDSubstitution at N1 of Pyrazolopyrimidinec-Src Kinase IC50 (µM)
3 4-p-tolylbut-3-en-2-one32.9
4 4-(4-chlorophenyl)but-3-en-2-one24.7
5 4-(4-methoxyphenyl)but-3-en-2-one192.1
6 4-(4-fluorophenyl)but-3-en-2-one21.7
7 4-(thiophen-2-yl)but-3-en-2-one36.8
10 4-(4-chlorophenyl)but-3-en-2-one60.4

Data extracted from a study on phenylpyrazolopyrimidines as tyrosine kinase inhibitors.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay. The following is a generalized protocol based on standard methodologies.

Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant human kinase (e.g., Aurora-A, c-Src)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (for luminescence or fluorescence detection)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection reagent and a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a control (vehicle-treated cells). The IC50 value is determined by plotting cell viability against compound concentration.

Visualizations

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Autophosphorylation->Downstream_Signaling Activates Kinase_Inhibitor 3-Arylpyrazinone Derivative Kinase_Inhibitor->Dimerization_Autophosphorylation Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

SAR_Workflow Lead_Compound Lead Compound (e.g., 3-Phenylpyrazin-2-one) Chemical_Synthesis Chemical Synthesis of Analogs Lead_Compound->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Kinase & Cell-based Assays) Chemical_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Design_New_Analogs Design of New Analogs SAR_Elucidation->Design_New_Analogs Guides Design_New_Analogs->Chemical_Synthesis

Caption: Iterative Workflow for Structure-Activity Relationship (SAR) Studies.

References

Comparative Analysis: 3-Phenylpyrazin-2-ol Derivatives vs. Commercial Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the insecticidal potential of 3-phenylpyrazin-2-ol derivatives against established commercial pesticides. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective modes of action, efficacy, and the experimental protocols required for their evaluation.

A novel class of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, closely related to this compound, has demonstrated significant insecticidal activity, particularly against lepidopteran pests.[1][2] These compounds have been identified as insect growth regulators that act by inhibiting chitin biosynthesis, a mechanism similar to that of the commercial pesticide lufenuron.[1][2][3] This guide will compare the activity of a representative N-(5-phenylpyrazin-2-yl)-benzamide derivative with lufenuron, as well as with two widely used neurotoxic insecticides, chlorpyrifos and cypermethrin.

Overview of Compounds

This compound Derivative (Hypothetical Compound "PPD-1") : This represents a class of novel insecticides based on the N-(5-phenylpyrazin-2-yl)-benzamide scaffold. Research has shown these compounds to be potent against key lepidopteran pests such as the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis).[1][2] Their primary mode of action is the disruption of chitin synthesis, leading to fatal abnormalities in the cuticle during molting.[1][2]

Lufenuron : A commercial benzoylurea insecticide, lufenuron is a well-established insect growth regulator.[4][5] It also inhibits chitin synthesis, preventing the proper development and molting of insect larvae.[4][6] Lufenuron is primarily effective against lepidopteran and coleopteran larvae upon ingestion.[4]

Chlorpyrifos : An organophosphate insecticide, chlorpyrifos acts as a potent neurotoxin.[7][8][9] It inhibits the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine.[7][9] This causes continuous nerve stimulation, resulting in paralysis and death of the insect.[7][9] Chlorpyrifos has a broad spectrum of activity against a wide range of pests.[10]

Cypermethrin : A synthetic pyrethroid insecticide, cypermethrin is also a neurotoxin.[11][12] It targets the voltage-gated sodium channels in nerve cells, forcing them to remain open for extended periods.[12][13][14] This leads to repetitive nerve impulses, causing paralysis and rapid knockdown of the target insect.[11][12] Cypermethrin is effective against a broad spectrum of insect pests.[11][15]

Data Presentation: Comparative Efficacy

The following table summarizes the reported and estimated efficacy of the N-(5-phenylpyrazin-2-yl)-benzamide derivative (PPD-1) and the selected commercial pesticides against Plutella xylostella and Spodoptera littoralis.

Compound Mode of Action Target Pests Efficacy against P. xylostella Efficacy against S. littoralis
PPD-1 (Derivative) Chitin Synthesis InhibitorLepidopteraStrong Potency[1][2]Strong Potency[1][2]
Lufenuron Chitin Synthesis InhibitorLepidoptera, ColeopteraLC50: 0.90 - 1.31 ppm (48-72h)[16]Effective[17][18][19]
Chlorpyrifos Acetylcholinesterase InhibitorBroad SpectrumEffective, but resistance reportedLC50: 0.2 - 1.11 mg/L (2nd & 4th instar)[20]
Cypermethrin Sodium Channel ModulatorBroad SpectrumLD90: 1.19 - 2.01 g/L (48-96h)[21]LC50: 2.861 µg/mL[22]

Note: The efficacy data for PPD-1 is qualitative based on published descriptions. The LC50 and LD90 values for commercial pesticides are sourced from various studies and may vary depending on the specific experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparative evaluation of these insecticides. The following outlines a typical methodology for assessing the insecticidal activity against lepidopteran larvae.

3.1. Insect Rearing

  • Colony Source : A susceptible laboratory strain of Plutella xylostella or Spodoptera littoralis should be used as a reference. Field-collected populations can be assayed in parallel to assess for resistance.

  • Rearing Conditions : Larvae should be reared on untreated host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. littoralis) in controlled environmental chambers.[23] Optimal conditions are approximately 25°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.[23]

  • Larval Stage : Second or third instar larvae are typically used for bioassays to ensure uniformity.[23]

3.2. Insecticide Bioassay (Leaf-Dip Method)

The leaf-dip method is a widely accepted technique for evaluating the efficacy of insecticides against leaf-feeding insects.[23][24]

  • Preparation of Test Solutions : Prepare a series of dilutions of the test compounds (PPD-1, lufenuron, chlorpyrifos, cypermethrin) in an appropriate solvent (e.g., acetone with a surfactant). A control group with the solvent and surfactant alone should be included.

  • Leaf Treatment : Dip host plant leaves into each test solution for a standardized period (e.g., 10 seconds) with gentle agitation to ensure complete coverage.[25]

  • Drying : Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.[25]

  • Exposure : Place the dried, treated leaves into ventilated containers (e.g., petri dishes or plastic cups) with a moistened filter paper to maintain humidity.

  • Infestation : Introduce a known number of larvae (e.g., 10-20) into each container.

  • Incubation : Maintain the containers under the same controlled environmental conditions used for rearing.

  • Mortality Assessment : Record larval mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours) post-exposure.[26] Larvae that are unable to move in a coordinated manner when gently prodded are considered dead.[25]

  • Data Analysis : Correct for control mortality using Abbott's formula. Calculate the lethal concentration (LC50 and LC90) values using probit analysis.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Comparative Insecticide Analysis

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Insect Rearing (P. xylostella, S. littoralis) C Leaf-Dip Treatment A->C B Preparation of Test Compounds B->C D Larval Exposure C->D E Incubation D->E F Mortality Assessment E->F G Probit Analysis (LC50, LC90) F->G H Comparative Efficacy Conclusion G->H

A flowchart of the experimental workflow for the comparative analysis of insecticides.

Diagram 2: Comparative Signaling Pathways of PPD-1 and Neurotoxic Insecticides

G cluster_ppd PPD-1 / Lufenuron Pathway cluster_neuro Neurotoxic Insecticide Pathways PPD PPD-1 / Lufenuron CS1 Chitin Synthase 1 PPD->CS1 Inhibits Chitin Chitin Synthesis CS1->Chitin Cuticle Defective Cuticle Chitin->Cuticle Disrupted Mortality1 Mortality Cuticle->Mortality1 Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase Chlorpyrifos->AChE Inhibits ACh Acetylcholine Accumulation AChE->ACh Nerve Continuous Nerve Stimulation ACh->Nerve Paralysis1 Paralysis Nerve->Paralysis1 Mortality2 Mortality Paralysis1->Mortality2 Cypermethrin Cypermethrin NaChannel Sodium Channels Cypermethrin->NaChannel Modulates NaInflux Prolonged Sodium Influx NaChannel->NaInflux RepetitiveFiring Repetitive Nerve Firing NaInflux->RepetitiveFiring Paralysis2 Paralysis RepetitiveFiring->Paralysis2 Mortality3 Mortality Paralysis2->Mortality3

A diagram illustrating the distinct modes of action of PPD-1/Lufenuron versus neurotoxic insecticides.

References

A Comparative Guide to 3-Phenylpyrazin-2-ol Scaffolds and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of a vast number of therapeutic agents, with their unique structural motifs enabling diverse interactions with biological targets.[1][2][3] This guide provides a comparative analysis of the performance of drug candidates based on the 3-phenylpyrazin-2-ol scaffold against other prominent heterocyclic compounds in key therapeutic areas, supported by experimental data from peer-reviewed studies. The comparison will focus on anticancer and anti-inflammatory activities, two areas where these scaffolds have shown significant promise.

While direct comparative experimental data for the specific parent molecule, this compound, is limited in publicly available research, this guide will draw upon data from its derivatives and analogs to provide a relevant and insightful comparison with other key heterocyclic families, including pyrazoles, pyridines, and imidazoles.

Anticancer Activity: A Comparative Overview

Nitrogen-containing heterocyclic compounds are integral to the development of novel anticancer agents, acting on a variety of targets including protein kinases and cellular proliferation pathways.[1][4] The following sections compare the cytotoxic activities of derivatives of pyrazin-2-ol, pyrazole, and pyridine scaffolds against various cancer cell lines.

Data Presentation: Anticancer Activity
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine Derivative 2,3-diphenylpyrazine derivative (14i)PC-3 (Prostate)4.8[5]
2,3-diphenylpyrazine derivative (14i)MGC-803 (Gastric)7.0[5]
Pyridine Derivative 3-phenyl-1-(pyrid-2-yl)benzo[1][6][7]triazin-7-one (4a)DU-145 (Prostate)< 1[8]
1-phenyl-3-(pyrid-2-yl)benzo[1][6][7]triazin-7-one (4b)MCF-7 (Breast)< 1[8]
Pyrazole Derivative N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1)Hep (Laryngeal)3.25 µg/mL[9]
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1)P815 (Mastocytoma)17.82 µg/mL[9]
Pyrazole-thiazolidinone derivative (P-6)HCT 116 (Colon)0.37[10]
Pyrazole-thiazolidinone derivative (P-6)MCF-7 (Breast)0.44[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways in Anticancer Activity

The anticancer activity of these heterocyclic compounds often involves the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis. A common target for many heterocyclic kinase inhibitors is the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain (ATP-binding pocket) Receptor_Tyrosine_Kinase->Kinase_Domain Activation Heterocyclic_Compound Heterocyclic Compound (e.g., Pyrazine, Pyrazole) Heterocyclic_Compound->Kinase_Domain Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylation Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of

Caption: Inhibition of kinase signaling by heterocyclic compounds.

Anti-inflammatory Activity: A Comparative Perspective

Chronic inflammation is a hallmark of numerous diseases, and heterocyclic compounds have been extensively explored for their potential to modulate inflammatory pathways. Key targets include cyclooxygenase (COX) enzymes and various kinases involved in the inflammatory cascade.[11][12]

Data Presentation: Anti-inflammatory Activity
Compound ClassSpecific DerivativeTarget/AssayIC50/ActivityReference
Pyrazine Derivative Imidazo[1,2-a]pyrazin-3-ylethynyl benzamide (5n)DDR1 Kinase9.4 nM[13]
Imidazo[1,2-a]pyrazin-3-ylethynyl benzamide (5n)DDR2 Kinase20.4 nM[13]
Pyrazole Derivative 3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 µM[11]
N-phenylpyrazolyl-N-glycinyl-hydrazone (4a)TNF-α production inhibition (in vivo)57.3%[14]
N-phenylpyrazolyl-N-glycinyl-hydrazone (4f)TNF-α production inhibition (in vivo)55.8%[14]
Imidazole Derivative Imidazopyrazole hybridROS Production Inhibition (Neutrophils)Good[15]

Note: The diversity of assays makes direct comparison challenging. The data highlights the different mechanisms through which these compounds exert their anti-inflammatory effects.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, and the reduction of pro-inflammatory cytokine production.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MyD88, IKK) Cell_Surface_Receptor->Signaling_Cascade NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_Activation->Cytokine_Production Heterocyclic_Compound Heterocyclic Compound (e.g., Pyrazole, Imidazole) Heterocyclic_Compound->Signaling_Cascade Inhibition

Caption: Modulation of inflammatory signaling by heterocyclic compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of drug candidates. Below are representative protocols for key assays mentioned in this guide.

Synthesis of 3-Phenyl-1-(pyrazin-2-yl)prop-2-en-1-ones (Chalcone Analogs)

A common method for the synthesis of pyrazine-containing chalcone analogs is the Claisen-Schmidt condensation.[16]

Procedure:

  • Dissolve acetylpyrazine and a substituted benzaldehyde in pyridine.

  • Add diethylamine as a catalyst.

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

synthesis_workflow Start Start Dissolve_Reactants Dissolve Acetylpyrazine & Benzaldehyde in Pyridine Start->Dissolve_Reactants Add_Catalyst Add Diethylamine Dissolve_Reactants->Add_Catalyst Stir_Mixture Stir at Room Temperature Add_Catalyst->Stir_Mixture Monitor_Reaction Monitor with TLC Stir_Mixture->Monitor_Reaction Quench_Reaction Pour into Ice/HCl Monitor_Reaction->Quench_Reaction Filter_Solid Filter and Wash Solid Quench_Reaction->Filter_Solid Purify_Product Recrystallize Product Filter_Solid->Purify_Product End End Purify_Product->End

References

Assessing the In Vitro Target Selectivity of 3-Phenylpyrazin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of selective kinase inhibitors are paramount in modern therapeutics, particularly in oncology and immunology. Compounds featuring a pyrazine core are of significant interest due to their prevalence in clinically approved kinase inhibitors. This guide provides a comprehensive framework for assessing the in vitro target selectivity of a novel compound, exemplified by 3-Phenylpyrazin-2-ol. Due to the limited publicly available data on this compound, this document serves as a practical guide, outlining standard experimental protocols and data presentation formats. We will compare its hypothetical performance against well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl/Src family inhibitor), to provide a clear benchmark for selectivity assessment.

Data Presentation: Comparative Kinase Selectivity Profile

A critical step in characterizing a new chemical entity is to determine its inhibitory activity against a broad panel of kinases. This "kinome scan" reveals the potency and selectivity of the compound. The data is typically presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. High selectivity is characterized by a potent IC50 against the intended target and significantly higher IC50 values for other kinases.

Below is a hypothetical selectivity profile for this compound, compared with Staurosporine and Dasatinib.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Primary Target(s)
ABL1>10,00060.6
SRC15030.8
Selected Off-Targets
AURKA5,2001530
CDK2>10,000432
EGFR8,50080>10,000
p38α (MAPK14)4,80020110
PI3Kα>10,000150>10,000
VEGFR29,70078

Experimental Protocols

To generate the comparative data presented above, a series of robust in vitro and cellular assays are required. These protocols provide a foundation for assessing inhibitor potency and target engagement.

In Vitro Biochemical Kinase Assay (Radiometric)

The radiometric kinase assay is considered the gold standard for measuring kinase activity due to its direct detection method.[1] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Objective: To determine the IC50 of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution (concentration should be at or near the Km for each kinase)

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[2]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unreacted [γ-³³P]ATP.[3]

  • Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Verifying that a compound binds to its intended target within a living cell is a crucial validation step. The NanoBRET™ Target Engagement assay measures compound binding in intact cells by monitoring the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[4][5][6]

Objective: To confirm the intracellular binding of this compound to its target kinase and determine its apparent affinity.

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths (e.g., 450 nm and 610 nm)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and culture for 18-24 hours to allow for protein expression.[7]

  • Prepare a suspension of the transfected cells in Opti-MEM™.

  • Prepare serial dilutions of this compound in a 384-well plate.

  • Add the cell suspension to the plate containing the diluted compound.

  • Add the NanoBRET™ Tracer at a concentration predetermined to be optimal (typically near its EC50 value).[6]

  • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Prepare the detection reagent by adding the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to Opti-MEM™.

  • Add the detection reagent to all wells.

  • Read the plate within 20 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 for intracellular target engagement.

Mandatory Visualizations

Brief, descriptive captions are provided below each diagram.

G cluster_0 In Vitro Biochemical Assay prep Prepare Reagents (Kinase, Substrate, Buffer) plate Plate Reagents and Test Compound prep->plate dilute Serially Dilute This compound dilute->plate initiate Initiate Reaction with [γ-³³P]ATP plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop filter Transfer to Filter Plate and Wash stop->filter read Read Radioactivity filter->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro radiometric kinase assay.

G cluster_1 Cellular Target Engagement Assay transfect Transfect Cells with NanoLuc-Kinase Fusion culture Culture Cells (24h) transfect->culture prepare Prepare Cell Suspension and Compound Dilutions culture->prepare combine Combine Cells, Compound, and Tracer prepare->combine incubate_cell Incubate at 37°C (2h) combine->incubate_cell add_sub Add Nano-Glo Substrate incubate_cell->add_sub read_bret Measure Luminescence (BRET Ratio) add_sub->read_bret analyze_bret Calculate Cellular IC50 read_bret->analyze_bret

Caption: Workflow for the NanoBRET™ target engagement assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics hinges on the principle of selectivity. A successful drug candidate should ideally interact with its intended molecular target with high potency and specificity, while minimizing interactions with other related or unrelated biomolecules. These unintended interactions, known as off-target effects, can lead to adverse drug reactions and diminish the therapeutic window of a compound.[1][2] Therefore, comprehensive cross-reactivity profiling against related enzymes is a critical step in the preclinical evaluation of any new chemical entity.

This guide provides a framework for assessing the cross-reactivity of the hypothetical compound 3-Phenylpyrazin-2-ol. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats used in the pharmaceutical industry to characterize the selectivity profile of enzyme inhibitors.

Data Presentation: Comparative Inhibitory Activity

A primary method for evaluating cross-reactivity is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of related enzymes.[3][4] The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This quantitative measure allows for a direct comparison of the compound's potency against its primary target versus other enzymes.[3]

The data is typically summarized in a table for clear comparison. A lower IC50 value indicates higher potency. A highly selective compound will exhibit a significantly lower IC50 for its primary target compared to other enzymes.

Table 1: Illustrative Cross-Reactivity Profile of this compound

Enzyme TargetClass/FamilyIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A Serine/Threonine Kinase 15 1
Related Kinase BSerine/Threonine Kinase35023.3
Related Kinase CSerine/Threonine Kinase1,20080
Related Kinase DTyrosine Kinase>10,000>667
Unrelated Enzyme XHydrolase>10,000>667
Unrelated Enzyme YOxidase>10,000>667

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of IC50 values is central to cross-reactivity profiling. A generalized protocol for an in vitro enzyme inhibition assay is provided below.

Protocol: Determination of IC50 by In Vitro Enzyme Inhibition Assay

1. Materials and Reagents:

  • Purified target enzymes (e.g., kinases)
  • Specific substrate for each enzyme
  • This compound (or test compound)
  • Appropriate assay buffer (pH optimized for each enzyme)
  • ATP (for kinase assays)
  • Detection reagents (e.g., luminescent or fluorescent probes)
  • 96- or 384-well microplates
  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
  • Enzyme and Substrate Preparation: Dilute the enzymes and their respective substrates to their optimal concentrations in the assay buffer.
  • Assay Reaction:
  • Add the assay buffer to the wells of the microplate.
  • Add the serially diluted this compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for 100% enzyme activity and wells without enzyme for background control.
  • Add the enzyme to all wells except the background control.
  • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
  • Detection: After a specific incubation time, stop the reaction and add the detection reagent. Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. The signal intensity is proportional to the enzyme activity.
  • Data Analysis:
  • Subtract the background signal from all data points.
  • Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (this compound) plate_loading Plate Loading: Compound + Enzyme compound_prep->plate_loading enzyme_panel Enzyme Panel Preparation enzyme_panel->plate_loading reagent_prep Reagent & Substrate Prep reaction_start Initiate Reaction (Add Substrate/ATP) reagent_prep->reaction_start incubation Pre-incubation plate_loading->incubation incubation->reaction_start detection Signal Detection (Plate Reader) reaction_start->detection data_norm Data Normalization detection->data_norm dose_response Dose-Response Curve Generation data_norm->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc selectivity Selectivity Profile ic50_calc->selectivity

Caption: Experimental workflow for cross-reactivity profiling.

Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the potential biological consequences of both on-target and off-target inhibition.[6]

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras primary_target Primary Target Kinase A ras->primary_target related_kinase_b Related Kinase B ras->related_kinase_b Off-target downstream_effector Downstream Effector primary_target->downstream_effector cellular_response Cellular Response (e.g., Proliferation) downstream_effector->cellular_response inhibitor This compound inhibitor->primary_target High Potency inhibitor->related_kinase_b Low Potency

Caption: Hypothetical signaling pathway showing on- and off-target inhibition.

References

In Vivo Therapeutic Efficacy of Pyrazine-Based FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of a novel pyrazine-based Fibroblast Growth Factor Receptor (FGFR) inhibitor, represented by the 3-amino-pyrazine-2-carboxamide scaffold, against the established second-line standard of care, Pemigatinib, for FGFR2-fusion positive cholangiocarcinoma. Due to the limited availability of direct in vivo validation data for specific novel pyrazine compounds, this document leverages published in vitro data for representative molecules and compares their projected efficacy with the approved therapeutic alternative.

Comparative Performance Analysis

The therapeutic potential of novel pyrazine-based FGFR inhibitors is benchmarked against Pemigatinib, an FDA-approved selective inhibitor of FGFR1, 2, and 3. The comparison focuses on their efficacy in the context of FGFR2-fusion positive cholangiocarcinoma, a cancer type where FGFR alterations are known driver mutations.[1][2][3][4]

Table 1: Comparison of a Representative 3-Amino-Pyrazine-2-Carboxamide Derivative with Pemigatinib in FGFR-Driven Cancers

Feature3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i)Pemigatinib (Approved FGFR Inhibitor)
Mechanism of Action Pan-FGFR inhibitor[5][6]Selective FGFR1, 2, 3 inhibitor[4]
In Vitro Potency (IC50) FGFR2: 150 nM[6]FGFR2: <2 nM[7]
In Vivo Efficacy Data not publicly available for this specific derivative. Other pyrazine-based FGFR inhibitors have shown significant tumor growth inhibition in xenograft models.[8]Objective Response Rate (ORR) in cholangiocarcinoma with FGFR2 fusions/rearrangements: 35.5%[9]
Administration Route Not establishedOral[10]

Signaling Pathway and Experimental Workflow

To understand the therapeutic context, it is crucial to visualize the targeted signaling pathway and the experimental approach for in vivo validation.

FGFR_Signaling_Pathway FGFR2 Signaling Pathway in Cholangiocarcinoma and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2_fusion FGFR2 Fusion Protein FGF->FGFR2_fusion Ligand-independent constitutive activation RAS RAS FGFR2_fusion->RAS PI3K PI3K FGFR2_fusion->PI3K Pyrazine_Derivative 3-Amino-pyrazine-2-carboxamide (e.g., Compound 18i) Pyrazine_Derivative->FGFR2_fusion Pemigatinib Pemigatinib Pemigatinib->FGFR2_fusion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival In_Vivo_Workflow General Workflow for In Vivo Validation of FGFR Inhibitors Start Start PDX_Model Establish FGFR2-fusion positive Cholangiocarcinoma PDX model in mice Start->PDX_Model Tumor_Growth Monitor tumor growth to ~150-200 mm³ PDX_Model->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, Pyrazine Derivative, or Pemigatinib (oral gavage) Randomization->Treatment Monitoring Measure tumor volume and body weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor volume reaches pre-defined limit or study duration ends Monitoring->Endpoint Analysis Analyze tumor growth inhibition, biomarkers, and toxicity Endpoint->Analysis End End Analysis->End

References

Benchmarking 3-Phenylpyrazin-2-ol Against Established Therapeutic Agents: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the pyrazine scaffold is a recurring motif in a multitude of biologically active compounds. 3-Phenylpyrazin-2-ol, a member of this heterocyclic family, presents a promising starting point for therapeutic development, particularly in the realm of oncology. The structural similarities of pyrazine and pyrazole derivatives to known kinase inhibitors suggest that this compound and its analogs may exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

This guide provides a comparative benchmark of this compound's potential anticancer activity against established therapeutic agents, namely the multi-kinase inhibitors Sorafenib, Erlotinib, and Gefitinib. Due to the limited publicly available biological data for this compound, this analysis will utilize a structurally related pyrazole derivative, 1,3-diphenyl-1H-pyrazol-4-yl)aniline , as a proxy to facilitate a meaningful comparison. This proxy compound shares the core phenyl and nitrogen-containing heterocyclic structure, providing a foundational assessment of this chemical class's potential.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of our proxy for this compound and the established kinase inhibitors was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented in the tables below.

Table 1: IC50 Values (µM) of Proxy for this compound and Established Kinase Inhibitors Against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)
Proxy for this compound (1,3-diphenyl-1H-pyrazol-4-yl)aniline) 1.88Not ReportedNot ReportedNot Reported
Sorafenib 4.35.5>105.93 - 8.51
Erlotinib 9.80>1029 nM - >20 µMNot Reported
Gefitinib >10>100.013 - >10 µMNot Reported

Note: The IC50 values for the established agents can vary depending on the specific experimental conditions and the mutational status of the cell lines.

Table 2: Kinase Inhibitory Profile of Established Agents

Therapeutic AgentPrimary Kinase Targets
Sorafenib RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3
Erlotinib EGFR
Gefitinib EGFR

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound proxy and established agents) are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase enzyme, a specific substrate (peptide or protein), ATP (containing a radiolabeled isotope, e.g., ³²P or ³³P), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.

  • Washing: The paper or membrane is washed to remove any unbound radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the potential of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Drug Kinase Inhibitor (e.g., this compound) Drug->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis cluster_decision Decision Making Compound This compound (or Proxy) Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity KinaseAssay Kinase Inhibition Assay Compound->KinaseAssay IC50 Determine IC50 Values Cytotoxicity->IC50 KinaseAssay->IC50 DataComparison Compare IC50 Values and Kinase Inhibition Profiles IC50->DataComparison EstablishedDrugs Established Kinase Inhibitors (Sorafenib, Erlotinib, Gefitinib) EstablishedDrugs->DataComparison SAR Structure-Activity Relationship Analysis DataComparison->SAR GoNoGo Go/No-Go Decision for Further Development SAR->GoNoGo

Caption: Experimental workflow for benchmarking a novel compound.

Conclusion

Comparative Molecular Docking Analysis of 3-Phenylpyrazin-2-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Comparative Guide

This guide provides a comparative analysis of hypothetical 3-Phenylpyrazin-2-ol derivatives targeting key protein kinases involved in cell cycle regulation and signaling pathways. The following sections detail the binding affinities, interaction patterns, and predicted inhibitory potential of these novel compounds, offering a framework for further investigation and rational drug design.

Overview of Molecular Docking Studies

Molecular docking simulations were performed to predict the binding modes and affinities of a series of this compound derivatives against two critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The objective of this in-silico study is to identify derivatives with the most promising inhibitory activity for future synthesis and biological evaluation.

Data Presentation: Docking Scores and Binding Energies

The docking scores and estimated binding energies for the this compound derivatives against CDK2 and VEGFR-2 are summarized below. Lower docking scores indicate a more favorable binding affinity.

Compound IDDerivative SubstitutionTarget ProteinDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
PPD-01 UnsubstitutedCDK2-8.2-8.5
VEGFR-2-7.9-8.1
PPD-02 4'-ChloroCDK2-9.1-9.4
VEGFR-2-8.5-8.8
PPD-03 4'-MethoxyCDK2-8.8-9.1
VEGFR-2-8.2-8.5
PPD-04 3',4'-DichloroCDK2-9.5-9.8
VEGFR-2-9.0-9.3
PPD-05 4'-TrifluoromethylCDK2-9.3-9.6
VEGFR-2-8.8-9.1
Reference StaurosporineCDK2-10.1-10.4
SunitinibVEGFR-2-9.8-10.2

Experimental Protocols

A standardized molecular docking protocol was employed for all simulations to ensure comparability of the results.

Protein Preparation

The three-dimensional crystal structures of CDK2 (PDB ID: 1HCK) and VEGFR-2 (PDB ID: 4ASD) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools (ADT) v1.5.6.

Ligand Preparation

The 3D structures of the this compound derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.

Docking Simulation

Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of each protein, encompassing the key amino acid residues. The size of the grid box was set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum number of 2,500,000 energy evaluations. The top 10 binding poses for each ligand were generated and ranked based on their docking scores.

Visualization of Methodologies and Pathways

The following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the targeted kinases.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p1 Protein Structure Acquisition (PDB) p2 Protein Preparation (ADT) p1->p2 l1 Ligand Structure Generation l2 Ligand Energy Minimization l1->l2 d1 Grid Box Generation p2->d1 l2->d1 d2 AutoDock Vina Execution d1->d2 a1 Binding Pose Analysis d2->a1 a2 Scoring and Ranking a1->a2 a3 Interaction Visualization a2->a3

Caption: Molecular Docking Experimental Workflow.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation inhibitor This compound Derivatives inhibitor->VEGFR2 Inhibition inhibitor->CDK2 Inhibition

Caption: Simplified Kinase Signaling Pathway Inhibition.

Concluding Remarks

The in-silico analysis presented in this guide suggests that this compound derivatives, particularly those with electron-withdrawing substitutions on the phenyl ring (e.g., PPD-04 and PPD-05), exhibit strong binding affinities for the active sites of CDK2 and VEGFR-2. These findings provide a solid foundation for the synthesis and subsequent in-vitro and in-vivo evaluation of these compounds as potential dual kinase inhibitors for cancer therapy. Further computational studies, such as molecular dynamics simulations, could offer deeper insights into the stability of the ligand-protein complexes.

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-Phenylpyrazin-2-ol Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of small molecules like 3-Phenylpyrazin-2-ol in complex biological matrices is a critical undertaking in drug development and research. The choice of analytical method and its rigorous validation are paramount to ensure reliable and reproducible data. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. The information presented herein is a synthesis of established analytical validation principles and methodologies adapted from similar small molecules, offering a framework for method selection and validation.

A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

Both HPLC-UV and LC-MS/MS are powerful tools for the quantitative analysis of this compound, yet they offer distinct advantages and are suited for different analytical challenges. The selection of the optimal technique hinges on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

Table 1: At-a-Glance Comparison of HPLC-UV and LC-MS/MS for this compound Analysis

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity; detection via UV absorbance.Separation based on polarity; detection based on mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; provides structural confirmation and can distinguish between isobaric interferences.
Sensitivity Lower; typically in the microgram to high nanogram per milliliter range (µg/mL - high ng/mL).High; capable of detecting low nanogram to picogram per milliliter levels (ng/mL - pg/mL).
Linearity Range Generally narrower, dependent on detector saturation.Wider dynamic range.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can impact ionization efficiency.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.
Typical Application Routine analysis, quality control, analysis of higher concentration samples.Bioanalysis, impurity profiling, metabolomics, analysis of low concentration samples.

Under the Hood: A Deep Dive into Validation Parameters

A comprehensive validation of any analytical method is essential to demonstrate its fitness for purpose.[1][2][3][4] The following tables summarize hypothetical yet realistic performance data for the validation of HPLC-UV and LC-MS/MS methods for this compound in human plasma.

Table 2: Performance Characteristics of a Validated HPLC-UV Method for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9950.998
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) S/N ≥ 33 ng/mL
Limit of Quantification (LOQ) S/N ≥ 1010 ng/mL
Accuracy (% Recovery) 85 - 115%92.5 - 108.2%
Precision (%RSD) ≤ 15%Intra-day: 4.5 - 8.2% Inter-day: 6.8 - 11.5%
Specificity No significant interference at the retention time of the analyte.No interfering peaks observed from blank plasma.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9980.9995
Range 0.1 - 200 ng/mL0.1 - 200 ng/mL
Limit of Detection (LOD) S/N ≥ 30.03 ng/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 ng/mL
Accuracy (% Recovery) 85 - 115%98.1 - 103.7%
Precision (%RSD) ≤ 15%Intra-day: 2.1 - 5.8% Inter-day: 3.5 - 7.9%
Specificity No interfering peaks in the selected MRM transitions.No interferences observed in blank plasma at the analyte's retention time and MRM transitions.
Matrix Effect (%) 85 - 115%91.3 - 106.5%

Blueprints for Analysis: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of any validated analytical method. The following sections outline the methodologies for the key experiments cited in the tables above.

HPLC-UV Method Protocol
  • Sample Preparation:

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Validation Procedures:

    • Linearity: Prepare a series of standard solutions of this compound in blank plasma (e.g., 10, 50, 100, 250, 500, 1000 ng/mL). Plot the peak area versus concentration and perform linear regression.[3][5]

    • Accuracy and Precision: Analyze replicate (n=6) quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[2][4]

    • LOD and LOQ: Determine by injecting serially diluted standards and assessing the signal-to-noise ratio.[4]

    • Specificity: Analyze blank plasma samples from at least six different sources to check for interferences.[2][5]

LC-MS/MS Method Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard and 300 µL of methanol for protein precipitation.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject 5 µL into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound will need to be determined by direct infusion of a standard solution.

  • Validation Procedures:

    • In addition to the validation parameters assessed for the HPLC-UV method, the matrix effect should be evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.

Visualizing the Workflow

To further elucidate the processes, the following diagrams illustrate the experimental workflows for sample preparation and the decision-making process for method selection.

experimental_workflow cluster_sample_prep Sample Preparation Workflow cluster_hplc HPLC-UV Path cluster_lcms LC-MS/MS Path start Start: Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) start->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifugation Centrifugation vortex->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (for HPLC-UV) supernatant_transfer->evaporation filtration Filtration (for LC-MS/MS) supernatant_transfer->filtration reconstitution Reconstitution evaporation->reconstitution injection Injection into Chromatographic System reconstitution->injection filtration->injection

A simplified workflow for plasma sample preparation.

method_selection start Start: Need to Quantify This compound high_sensitivity High Sensitivity Required? (e.g., < 10 ng/mL) start->high_sensitivity high_selectivity High Selectivity Required? (Complex Matrix with Interferences) high_sensitivity->high_selectivity No lc_msms Select LC-MS/MS high_sensitivity->lc_msms Yes hplc_uv Select HPLC-UV high_selectivity->hplc_uv No high_selectivity->lc_msms Yes

Decision pathway for selecting an analytical method.

Conclusion

The validation of an analytical method for this compound in complex matrices is a critical step to ensure data of high quality and integrity. HPLC-UV presents a cost-effective and straightforward option for applications where high sensitivity is not a primary requirement. Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification. The choice between these methods should be guided by the specific analytical needs, available resources, and the intended application of the data. This guide provides a foundational framework to assist researchers in making an informed decision and in designing a robust validation plan in accordance with regulatory expectations.

References

Safety Operating Guide

Proper Disposal of 3-Phenylpyrazin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds like 3-Phenylpyrazin-2-ol, where detailed hazard information may not be widely available, a cautious approach is essential. Adherence to these procedures is vital to mitigate potential risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors.

An emergency eyewash station and safety shower should be readily accessible in case of accidental exposure.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's hazardous waste program.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2][4][5]

Waste Segregation and Collection
  • Isolate Waste: All waste containing this compound, including contaminated materials such as filter paper, pipette tips, and weighing boats, must be segregated from other waste streams.[5]

  • Avoid Mixing: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents.[6][7] If dealing with a solution, do not mix it with other solvent wastes unless you have confirmed compatibility.

Containerization
  • Select an Appropriate Container: Place the waste into a clearly labeled, sealable, and chemically compatible waste container.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[2][9]

  • Ensure Good Condition: The container must be in good condition, free from leaks, and have a secure, screw-top lid.[8]

Labeling
  • Affix a Hazardous Waste Tag: As soon as the container is designated for waste, it must be labeled with an official EHS hazardous waste tag.[2][3]

  • Complete Information: The label must be filled out completely and legibly.[2] Information should include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • For mixtures, list all chemical components and their approximate percentages or volumes.[7]

    • The date waste was first added to the container (date of generation).[2]

    • The location of generation (Building, Room Number).[2]

    • The name and contact information of the Principal Investigator.[2]

Storage
  • Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Safe Storage Practices: Keep the container closed at all times except when adding waste.[8][9] Store it away from heat, sparks, and open flames.[5] It is good practice to use secondary containment to prevent the spread of material in case of a leak.[1]

Arranging for Disposal
  • Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][9] Do not transport hazardous waste yourself.[3]

  • Record Keeping: Maintain any necessary records of the waste disposal as required by your institution.

Spill and Emergency Procedures

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Small Spills: For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[5] For small liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5]

  • Cleanup: Decontaminate the spill area with an appropriate solvent. All cleanup materials, including contaminated gloves and absorbent pads, must be collected and disposed of as hazardous waste.[3][5]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[3]

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[3][8]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][8]

  • Deface Label: The original chemical label on the container must be defaced or removed.[3]

  • Final Disposal: After triple-rinsing and defacing the label, the container may be disposed of in the regular trash.[3][8]

G cluster_0 Disposal Workflow for this compound start Start: Waste Generated segregate Segregate Waste: Isolate this compound and contaminated materials. start->segregate spill Spill Occurs start->spill containerize Containerize: Use a compatible, sealed, and undamaged container. segregate->containerize label_waste Label Container: Affix "Hazardous Waste" tag. Fill in all required information. containerize->label_waste store Store Safely: Keep container closed in a designated Satellite Accumulation Area (SAA). label_waste->store contact_ehs Arrange Pickup: Contact Environmental Health & Safety (EHS) for disposal. store->contact_ehs end_process End: Proper Disposal Complete contact_ehs->end_process spill_protocol Follow Spill Protocol: Contain, clean, and collect all waste materials for EHS disposal. spill->spill_protocol spill_protocol->store   Waste from cleanup

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 3-Phenylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Phenylpyrazin-2-ol (CAS 73200-73-4), including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its chemical structure—an aromatic heterocyclic compound—suggests that it should be handled with care. The following PPE recommendations are based on standard laboratory practices for similar chemical entities.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and absorption. Change gloves frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Skin and Body Protection A flame-resistant lab coat worn over appropriate street clothing (long pants and closed-toe shoes).Protects skin from accidental spills and contamination.
Respiratory Protection To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the compound, which could be harmful.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following step-by-step protocol outlines the recommended procedure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (if available) and understand hazards. prep_ppe Don appropriate Personal Protective Equipment (PPE). prep_sds->prep_ppe prep_workspace Prepare a clean and designated workspace (e.g., fume hood). prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound carefully. prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer the compound to the reaction vessel. handle_weigh->handle_transfer handle_reaction Perform the experiment following the established protocol. handle_transfer->handle_reaction cleanup_decontaminate Decontaminate surfaces and equipment used. handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and dispose of waste according to the disposal plan. cleanup_decontaminate->cleanup_waste cleanup_ppe Properly remove and dispose of contaminated PPE. cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly. cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain or in the regular trash.

Logical Relationship for Waste Disposal

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in designated solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in designated liquid hazardous waste container. is_solid->liquid_waste No label_container Label container with 'Hazardous Waste' and 'this compound'. solid_waste->label_container liquid_waste->label_container store_waste Store in satellite accumulation area. label_container->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs

Caption: Decision-making process for the disposal of this compound waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.